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  • Product: Sinapine
  • CAS: 18696-26-9

Core Science & Biosynthesis

Foundational

Sinapine: A Technical Guide to its Natural Sources, Distribution, and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals Abstract Sinapine, the choline ester of sinapic acid, is a prominent secondary metabolite naturally occurring within the plant kingdom, particularly abundan...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapine, the choline ester of sinapic acid, is a prominent secondary metabolite naturally occurring within the plant kingdom, particularly abundant in the Brassicaceae family. This document provides a comprehensive overview of sinapine's natural sources, its distribution within various plant tissues, and detailed methodologies for its extraction and quantification. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development interested in the isolation, characterization, and potential applications of this bioactive compound. The guide includes quantitative data on sinapine content in various plant species, a detailed schematic of its biosynthetic pathway, and a standard workflow for its analysis.

Natural Sources and Distribution of Sinapine in Plants

Sinapine is predominantly found in the seeds of plants belonging to the Brassicaceae family, where it can constitute a significant portion of the phenolic compounds.[1][2][3] Its concentration varies considerably among different species, cultivars, and even within different tissues of the same plant.

Distribution in Brassicaceae

The highest concentrations of sinapine are typically found in the seeds of oilseed crops such as rapeseed (Brassica napus) and mustard (Brassica juncea and Sinapis alba).[1][3] In rapeseed, for instance, sinapine is concentrated in the embryo tissues, including the hypocotyl, radicle, and cotyledons, with significantly lower levels detected in the seed coat and endosperm.[4] While present in other plant parts like leaves, stems, and roots, the concentrations are generally much lower than in the seeds.[2]

Quantitative Data on Sinapine Content

The following tables summarize the quantitative data on sinapine content in various plant sources as reported in the scientific literature. These values can be influenced by factors such as the plant's genetic background, growing conditions, and the analytical methods used for quantification.

Table 1: Sinapine Content in Seeds of Various Brassica Species

Plant SpeciesCultivar/VarietySinapine Content (mg/g of defatted meal/dry matter)Reference(s)
Brassica napus (Rapeseed/Canola)Multiple Cultivars6.39 - 12.28[5]
Brassica juncea (Indian Mustard)Not specifiedup to 8.7[2]
Brassica juncea (Indian Mustard)Not specified1.22% by mass of press cake[1]
Brassica rapaNot specified17.3 - 21.6 (oil-free meal)[6]
Brassica nigraNot specified17.3 - 21.6 (oil-free meal)[6]
Brassica carinataNot specified17.3 - 21.6 (oil-free meal)[6]
Sinapis alba (White Mustard)Not specified17.3 - 21.6 (oil-free meal)[6]

Table 2: Sinapine Content in Different Tissues of Brassica napus

Plant TissueSinapine Concentration (µmol/g)Reference(s)
Hypocotyl and Radicle (HR)> 22[4]
Inner Cotyledon (IC)> 22[4]
Outer Cotyledon (OC)> 22[4]
Seed Coat and Endosperm (SE)0.72[4]
Whole Seed20.36[4]

Biosynthesis of Sinapine

Sinapine is synthesized via the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce sinapic acid, which is then esterified with choline to form sinapine.

The key enzymes involved in this pathway include:

  • Cinnamate-4-hydroxylase (C4H)

  • 4-coumarate ester-3-hydroxylase (C3H)

  • Caffeate O-methyltransferase (COMT)

  • Ferulic acid 5-hydroxylase (FAH)

  • Sinapaldehyde/coniferaldehyde dehydrogenase (SALDH)

  • UDP-glucose:sinapate glucosyltransferase (SGT)

  • Sinapoylglucose:choline sinapoyltransferase (SCT) [5]

The regulation of the phenylpropanoid pathway, and consequently sinapine biosynthesis, is complex and involves transcriptional control by families of transcription factors, most notably MYB proteins. These transcription factors can activate or repress the expression of the biosynthetic genes in response to developmental cues and environmental stimuli.

Sinapine_Biosynthesis_Pathway cluster_enzymes Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid Ferulic_acid Ferulic Acid Caffeic_acid->Ferulic_acid 5-Hydroxyferulic_acid 5-Hydroxyferulic Acid Ferulic_acid->5-Hydroxyferulic_acid Sinapic_acid Sinapic Acid 5-Hydroxyferulic_acid->Sinapic_acid Sinapoyl_glucose 1-O-Sinapoyl-β-D-glucose Sinapic_acid->Sinapoyl_glucose Sinapine Sinapine Sinapoyl_glucose->Sinapine Choline Choline Choline->Sinapine PAL PAL C4H C4H C3H C3H COMT COMT F5H F5H COMT2 COMT SGT SGT SCT SCT Experimental_Workflow Sample Plant Material (e.g., Seed Meal) Defatting Defatting with Hexane (if necessary) Sample->Defatting Extraction Extraction with Methanol/Ethanol Defatting->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Analysis (C18 column, UV detection) Filtration->HPLC Quantification Quantification (using standard curve) HPLC->Quantification Result Sinapine Concentration Quantification->Result

References

Exploratory

The Sinapine Biosynthesis Pathway in Brassica Species: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals. Introduction Sinapine (sinapoylcholine) is a prominent secondary metabolite found in the seeds of Brassica species, including economically important...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sinapine (sinapoylcholine) is a prominent secondary metabolite found in the seeds of Brassica species, including economically important crops like rapeseed (Brassica napus), mustard (Brassica juncea), and various vegetables. As the choline ester of sinapic acid, it plays a role in plant defense and serves as a storage form of choline and sinapic acid for the developing seedling. However, in the context of animal feed and human nutrition, sinapine is considered an anti-nutritional factor due to its bitter taste and potential to reduce protein digestibility.[1][2] This has spurred significant research into understanding and manipulating its biosynthetic pathway to improve the quality of Brassica seed meal. This technical guide provides a comprehensive overview of the sinapine biosynthesis pathway, quantitative data on its accumulation, detailed experimental protocols for its study, and visualizations of the key processes.

The Core Biosynthetic Pathway

The biosynthesis of sinapine is an extension of the general phenylpropanoid pathway, which is responsible for the production of a wide array of phenolic compounds in plants. The pathway can be broadly divided into three main stages: the synthesis of the precursor phenylalanine via the shikimate pathway, the conversion of phenylalanine to sinapic acid, and the final esterification of sinapic acid with choline to form sinapine.

From Phenylalanine to Sinapoyl-CoA

The journey begins with the aromatic amino acid L-phenylalanine, which is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. A series of hydroxylation and methylation reactions, catalyzed by a group of cytochrome P450 monooxygenases and O-methyltransferases, subsequently converts cinnamic acid into sinapic acid. The key intermediates in this sequence are p-coumaric acid, caffeic acid, ferulic acid, and 5-hydroxyferulic acid. The activated form for many of these reactions is the CoA-thioester, generated by the action of 4-Coumarate:CoA Ligase (4CL) .

The Final Steps to Sinapine

The free sinapic acid is then activated by glycosylation. UDP-glucose:sinapate glucosyltransferase (SGT) , also known as UGT84A9, catalyzes the formation of 1-O-sinapoyl-β-glucose from sinapic acid and UDP-glucose. This activated sinapoyl donor then reacts with choline in a transesterification reaction catalyzed by sinapoylglucose:choline sinapoyltransferase (SCT) to produce sinapine.

Key Enzymes in Sinapine Biosynthesis

EnzymeAbbreviationEC NumberFunction
Phenylalanine Ammonia-LyasePAL4.3.1.24Deaminates L-phenylalanine to cinnamic acid.
Cinnamate-4-HydroxylaseC4H1.14.14.91Hydroxylates cinnamic acid to p-coumaric acid.
4-Coumarate:CoA Ligase4CL6.2.1.12Activates p-coumaric acid to p-coumaroyl-CoA.
p-Coumaroyl Shikimate/Quinate 3'-HydroxylaseC3'H1.14.14.96Hydroxylates p-coumaroyl esters to caffeoyl esters.
Caffeoyl-CoA O-MethyltransferaseCCoAOMT2.1.1.104Methylates caffeoyl-CoA to feruloyl-CoA.
Ferulate-5-HydroxylaseF5H1.14.14.94Hydroxylates ferulic acid to 5-hydroxyferulic acid.
Caffeic Acid O-MethyltransferaseCOMT2.1.1.68Methylates 5-hydroxyferulic acid to sinapic acid.
UDP-glucose:sinapate glucosyltransferaseSGT2.4.1.120Glycosylates sinapic acid to form 1-O-sinapoyl-β-glucose.
Sinapoylglucose:choline sinapoyltransferaseSCT2.3.1.91Transfers the sinapoyl group from 1-O-sinapoyl-β-glucose to choline.

Quantitative Data

The sinapine content in Brassica seeds can vary significantly depending on the species, cultivar, and environmental conditions. Genetic modification has also been shown to dramatically reduce sinapine levels.

Sinapine Content in Various Brassica Species
SpeciesCultivar/LineSinapine Content (mg/g of defatted seed meal)Reference
Brassica napusExpress7.5[3]
Brassica napusDrakkar1.0 - 12.9[1][4]
Brassica napusRS30612.0[5]
Brassica junceaVaruna6.7 - 15.1[2]
Brassica rapa-16.6 - 17.3[6]
Brassica nigra-21.6 - 24.3[6]
Reduction of Sinapine Content through Genetic Modification in Brassica napus
Gene TargetMethodReduction in Sinapine ContentReference
FAH and SCTAntisenseUp to 90%[7]
SGT and REF1EMS mutagenesis (double mutant)Up to 71%[3]

Experimental Protocols

Quantification of Sinapine by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods described for the analysis of sinapine in canola seeds.[8][9][10]

a. Sample Preparation:

  • Grind Brassica seeds to a fine powder.

  • Defat the seed meal by extraction with a suitable solvent (e.g., hexane) if required.

  • Accurately weigh approximately 100 mg of the seed powder or defatted meal into a microcentrifuge tube.

  • Add 1 mL of 70% (v/v) methanol to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture in a sonicator bath for 30 minutes at room temperature.

  • Centrifuge the sample at 13,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction of the pellet with another 1 mL of 70% methanol and combine the supernatants.

  • Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient from 10% to 50% B

    • 20-25 min: 50% B

    • 25-26 min: Linear gradient from 50% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Diode array detector (DAD) at 330 nm.

  • Quantification: Use a standard curve prepared with a certified sinapine standard (e.g., sinapine bisulfate).

Enzyme Assay for UDP-glucose:sinapate glucosyltransferase (SGT)

This protocol is a generalized assay based on the principles of glycosyltransferase assays.[11][12][13]

a. Enzyme Extraction:

  • Homogenize developing Brassica seeds in a cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone).

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Use the supernatant as the crude enzyme extract.

b. Assay Mixture (total volume of 100 µL):

  • 50 mM Tris-HCl buffer, pH 7.5

  • 2 mM UDP-glucose

  • 1 mM sinapic acid (dissolved in a small volume of DMSO and diluted in buffer)

  • 50 µL of crude enzyme extract

c. Procedure:

  • Pre-incubate the assay mixture without UDP-glucose for 5 minutes at 30°C.

  • Start the reaction by adding UDP-glucose.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 20 µL of 1 M HCl.

  • Analyze the formation of 1-O-sinapoyl-β-glucose by HPLC as described above, monitoring for the appearance of the product peak.

Agrobacterium-mediated Transformation for Gene Silencing in Brassica napus

This protocol provides a general workflow for the genetic modification of Brassica napus to silence genes in the sinapine biosynthesis pathway.[1][5][14][15]

a. Vector Construction:

  • Design an RNAi construct targeting the gene of interest (e.g., SGT or SCT). This typically involves cloning a hairpin-forming sequence of the target gene into a binary vector under the control of a seed-specific promoter (e.g., napin promoter).

  • Transform the resulting plasmid into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404 or GV3101).

b. Plant Transformation:

  • Sterilize Brassica napus seeds and germinate them on a sterile medium.

  • Prepare explants from 5-7 day old seedlings (e.g., cotyledonary petioles or hypocotyls).

  • Inoculate the explants with an overnight culture of the recombinant Agrobacterium for 30 minutes.

  • Co-cultivate the explants on a solid medium for 2-3 days in the dark.

  • Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin) to select for transformed cells and a bacteriostatic agent (e.g., carbenicillin or timentin) to eliminate Agrobacterium.

  • Subculture the explants on fresh selection medium every 2-3 weeks until shoots regenerate.

  • Root the regenerated shoots on a rooting medium.

  • Transfer the rooted plantlets to soil and grow them to maturity in a greenhouse.

  • Analyze the seeds of the T1 generation for sinapine content to confirm the effect of gene silencing.

Visualizations

Sinapine Biosynthesis Pathway

Sinapine_Biosynthesis Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid _4CL 4CL pCou->_4CL pCouCoA p-Coumaroyl-CoA C3H C3'H pCouCoA->C3H CafCoA Caffeoyl-CoA CCoAOMT CCoAOMT CafCoA->CCoAOMT FerCoA Feruloyl-CoA F5H F5H FerCoA->F5H H5FerCoA 5-Hydroxyferuloyl-CoA COMT COMT H5FerCoA->COMT SinCoA Sinapoyl-CoA CCR CCR SinCoA->CCR SinAld Sinapaldehyde SinAcid Sinapic Acid SinAld->SinAcid SGT SGT SinAcid->SGT SinGlc 1-O-Sinapoyl-β-glucose SCT SCT SinGlc->SCT Sinapine Sinapine PAL->Cin C4H->pCou _4CL->pCouCoA C3H->CafCoA CCoAOMT->FerCoA F5H->H5FerCoA COMT->SinCoA CCR->SinAld SGT->SinGlc SCT->Sinapine UDP_Glc UDP-glucose UDP_Glc->SGT Choline Choline Choline->SCT

Caption: The sinapine biosynthesis pathway in Brassica species.

Experimental Workflow for Sinapine Quantification

Sinapine_Quantification_Workflow start Start: Brassica Seeds grind Grinding start->grind extract Methanol Extraction grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc HPLC Analysis filter->hplc data Data Analysis & Quantification hplc->data end End: Sinapine Concentration data->end

Caption: Workflow for the quantification of sinapine in Brassica seeds.

Logical Flow of Gene Silencing in Brassica

Gene_Silencing_Flow construct 1. RNAi Vector Construction (Targeting SGT or SCT) agro 2. Agrobacterium Transformation construct->agro cocultivate 4. Co-cultivation agro->cocultivate explant 3. Explant Preparation (e.g., Cotyledons) explant->cocultivate select 5. Selection & Regeneration of Transgenic Plants cocultivate->select analyze 6. Analysis of T1 Seeds (HPLC) select->analyze result Reduced Sinapine Content analyze->result

Caption: Logical workflow for reducing sinapine via gene silencing.

Conclusion

The sinapine biosynthesis pathway in Brassica species is a well-characterized branch of the phenylpropanoid pathway, offering several targets for genetic manipulation to improve seed meal quality. This guide has provided a detailed overview of the pathway, quantitative data on sinapine accumulation, and robust protocols for its study. The provided visualizations offer a clear understanding of the biochemical and experimental workflows. For researchers and professionals in drug development and crop improvement, a thorough understanding of this pathway is crucial for developing novel strategies to enhance the nutritional value of Brassica crops and explore the potential bioactivities of its intermediates. Further research into the regulatory networks governing this pathway will undoubtedly unveil new opportunities for fine-tuning the metabolic profile of these important plants.

References

Foundational

The Pivotal Role of Sinapine in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Sinapine, a prominent secondary metabolite in the Brassicaceae family, plays a multifaceted role in plant defense against a range of biotic stresso...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapine, a prominent secondary metabolite in the Brassicaceae family, plays a multifaceted role in plant defense against a range of biotic stressors. This technical guide delves into the physiological functions of sinapine, elucidating its biosynthesis, accumulation, and mechanisms of action against herbivores and pathogens. Through a comprehensive review of current research, this document provides quantitative data on its defensive properties, detailed experimental protocols for its study, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses to deter herbivores and inhibit pathogen growth. Among these, secondary metabolites are of paramount importance. Sinapine (sinapoylcholine), an ester of sinapic acid and choline, is a notable secondary metabolite predominantly found in the seeds and vegetative tissues of plants belonging to the Brassicaceae family, such as Brassica napus (rapeseed) and Arabidopsis thaliana. While often cited for its antinutritional properties in rapeseed meal, emerging research highlights its significant contributions to plant immunity. This guide provides an in-depth technical overview of the physiological role of sinapine in plant defense, tailored for researchers and professionals in plant science and drug development.

Biosynthesis and Accumulation of Sinapine

Sinapine is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The biosynthesis of sinapine is intricately regulated and responds to both developmental cues and environmental stimuli, including herbivore and pathogen attacks.

The Sinapine Biosynthesis Pathway

The biosynthesis of sinapine begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions:

  • Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) .

  • Formation of Sinapic Acid: Cinnamic acid is then subjected to a series of hydroxylations and methylations to form p-coumaric acid, caffeic acid, ferulic acid, and finally sinapic acid. Key enzymes in these steps include cinnamate 4-hydroxylase (C4H) , 4-coumarate:CoA ligase (4CL) , p-coumaroyl shikimate transferase (CST) , p-coumaroyl 5-O-shikimate 3'-hydroxylase (CS3'H) , caffeoyl shikimate esterase (CSE) , caffeic acid O-methyltransferase (COMT) , and ferulate 5-hydroxylase (F5H) .

  • Activation of Sinapic Acid: Sinapic acid is activated by the formation of a high-energy glucose ester, 1-O-sinapoyl-β-glucose, a reaction catalyzed by sinapate:UDP-glucose glucosyltransferase (SGT) .

  • Formation of Sinapine: The final step involves the transfer of the sinapoyl group from 1-O-sinapoyl-β-glucose to choline, catalyzed by sinapoylglucose:choline sinapoyltransferase (SCT) , to form sinapine.

Sinapine_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic_Acid p_Coumaric_Acid->Caffeic_Acid Multiple Steps Ferulic_Acid Ferulic_Acid Caffeic_Acid->Ferulic_Acid COMT Sinapic_Acid Sinapic_Acid Ferulic_Acid->Sinapic_Acid F5H 1-O-Sinapoyl-beta-glucose 1-O-Sinapoyl-beta-glucose Sinapic_Acid->1-O-Sinapoyl-beta-glucose SGT Sinapine Sinapine 1-O-Sinapoyl-beta-glucose->Sinapine SCT Choline Choline Choline->Sinapine

Figure 1: Simplified Sinapine Biosynthesis Pathway.

Accumulation in Plant Tissues and Response to Stress

Sinapine accumulates to high levels in the seeds of many Brassicaceae species, where it can constitute a significant portion of the dry weight. In vegetative tissues, its derivative, sinapoyl malate, is more commonly found. The accumulation of these sinapate esters is not static and can be influenced by various environmental stresses. For instance, studies have shown that the levels of sinapic acid and its derivatives can increase in response to stressors like imidacloprid treatment, suggesting a role in general stress adaptation.

Role in Defense Against Herbivores

Sinapine and its derivatives contribute to plant defense against herbivores primarily through their antifeedant and toxic properties.

Antifeedant Activity

While direct quantitative data on the antifeedant properties of purified sinapine against a wide range of insects is still an active area of research, studies on related compounds and plant extracts rich in sinapate esters provide strong evidence for their role in deterring herbivory.

A key study on Arabidopsis thaliana demonstrated that the accumulation of sinapoyl malate is induced by aphid feeding and contributes to resistance against the specialist caterpillar Pieris brassicae[1]. This suggests that different herbivores can induce defenses that are effective against other attackers.

Quantitative Data on Herbivore Defense

The following table summarizes available quantitative data related to the role of sinapate esters in herbivore defense.

CompoundHerbivorePlantEffectQuantitative DataReference
Sinapoyl malatePieris brassicae (caterpillar)Arabidopsis thalianaInduced resistanceAphid pre-infestation leading to increased sinapoyl malate correlated with reduced caterpillar performance.[1]
Sinapic acidSpodoptera frugiperda (fall armyworm)Artificial DietIncreased GST activity in larvae170.58% and 286.01% increase in GST activity in 4th and 5th instar larvae, respectively.[2]

Role in Defense Against Pathogens

Sinapine and its precursors also exhibit antimicrobial properties, contributing to the plant's defense against pathogenic fungi and bacteria.

Antifungal and Antibacterial Activity

Phenolic compounds, including sinapic acid and its derivatives, are known to have broad-spectrum antimicrobial activity. They can disrupt microbial cell membranes, inhibit enzyme activity, and interfere with microbial metabolism. While specific data for sinapine is limited, the antifungal potential of sinapic acid has been documented.

Quantitative Data on Pathogen Defense

The following table presents quantitative data on the antimicrobial activity of sinapic acid.

CompoundPathogenActivityQuantitative Data (IC50)Reference
Sinapic acidFusarium graminearumGrowth inhibitionNot explicitly provided for sinapic acid alone, but related phenolic compounds show activity.[3]

Signaling Pathways in Sinapine-Mediated Defense

The biosynthesis and accumulation of sinapine in response to herbivore and pathogen attack are regulated by complex signaling networks, primarily involving the plant hormones jasmonic acid (JA) and salicylic acid (SA).

Jasmonate and Salicylate Signaling

Herbivory, particularly from chewing insects, predominantly activates the JA signaling pathway, while biotrophic pathogens often trigger the SA pathway. These signaling cascades lead to the transcriptional upregulation of genes involved in the phenylpropanoid pathway, including those responsible for sinapine biosynthesis.

  • Jasmonic Acid (JA): Mechanical wounding and insect feeding trigger the synthesis of JA, which then binds to its receptor, COI1. This leads to the degradation of JAZ repressor proteins and the activation of transcription factors (e.g., MYC2) that upregulate defense gene expression, including genes in the phenylpropanoid pathway.

  • Salicylic Acid (SA): Pathogen recognition often leads to the accumulation of SA. SA signaling, mediated by the key regulator NPR1, also influences the expression of phenylpropanoid pathway genes, contributing to the production of antimicrobial compounds.

Signaling_Pathway cluster_herbivore Herbivore Attack cluster_pathogen Pathogen Infection Herbivore Herbivore JA_Pathway Jasmonic Acid (JA) Signaling Herbivore->JA_Pathway Phenylpropanoid_Pathway Phenylpropanoid Pathway Gene Expression JA_Pathway->Phenylpropanoid_Pathway Pathogen Pathogen SA_Pathway Salicylic Acid (SA) Signaling Pathogen->SA_Pathway SA_Pathway->Phenylpropanoid_Pathway Sinapine_Biosynthesis Sinapine Biosynthesis Phenylpropanoid_Pathway->Sinapine_Biosynthesis Plant_Defense Enhanced Plant Defense Sinapine_Biosynthesis->Plant_Defense

Figure 2: Hormonal Signaling in Sinapine-Mediated Defense.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of sinapine in plant defense.

Extraction and Quantification of Sinapine by HPLC

This protocol describes a method for the extraction of sinapine from plant tissues and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant tissue (e.g., seeds, leaves)

  • Methanol (100%)

  • Deionized water

  • Phosphoric acid

  • Sinapine bisulfate standard

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Extraction:

    • Grind 100 mg of dried plant tissue to a fine powder.

    • Add 5 mL of 100% methanol to the powder.

    • Reflux the mixture for 20 minutes.

    • Centrifuge the extract at 10,000 x g for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% phosphoric acid

    • Mobile Phase B: Methanol with 0.1% phosphoric acid

    • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Detection: UV detector at 325 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of sinapine bisulfate.

    • Inject the extracted sample into the HPLC system.

    • Identify the sinapine peak based on the retention time of the standard.

    • Quantify the amount of sinapine in the sample by comparing the peak area to the standard curve.

HPLC_Workflow Start Plant Tissue Sample Grinding Grind to Fine Powder Start->Grinding Extraction Methanol Extraction (Reflux 20 min) Grinding->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration HPLC_Injection Inject into HPLC Filtration->HPLC_Injection Separation C18 Reverse-Phase Separation HPLC_Injection->Separation Detection UV Detection (325 nm) Separation->Detection Quantification Quantify using Standard Curve Detection->Quantification Result Sinapine Concentration Quantification->Result

Figure 3: Workflow for HPLC Quantification of Sinapine.

Insect Antifeedant Bioassay (Leaf Disc No-Choice Test)

This protocol outlines a no-choice bioassay to evaluate the antifeedant activity of sinapine against a chewing insect herbivore.

Materials:

  • Insect larvae (e.g., Pieris rapae, Spodoptera littoralis)

  • Fresh host plant leaves (e.g., cabbage, Arabidopsis)

  • Sinapine solution of known concentrations

  • Control solution (solvent only)

  • Petri dishes with moist filter paper

  • Leaf punch or cork borer

  • Scanner and image analysis software

Procedure:

  • Preparation of Leaf Discs:

    • Use a leaf punch to cut uniform discs from fresh host plant leaves.

    • Treat a set of leaf discs with different concentrations of sinapine solution.

    • Treat a control set of leaf discs with the solvent only.

    • Allow the discs to air dry.

  • Bioassay Setup:

    • Place one treated leaf disc and one control leaf disc in a Petri dish lined with moist filter paper.

    • Introduce a single, pre-weighed insect larva into each Petri dish.

    • Prepare multiple replicates for each concentration and the control.

  • Incubation and Data Collection:

    • Incubate the Petri dishes at a controlled temperature and photoperiod suitable for the insect species.

    • After 24 or 48 hours, remove the larvae and re-weigh them.

    • Scan the remaining leaf discs.

  • Data Analysis:

    • Use image analysis software to measure the area of each leaf disc consumed.

    • Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] x 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.

    • Calculate the larval growth inhibition by comparing the weight gain of larvae on treated versus control discs.

Antifeedant_Bioassay Start Prepare Leaf Discs Treatment Treat with Sinapine (various concentrations) Start->Treatment Control Treat with Solvent (Control) Start->Control Bioassay_Setup Place one treated and one control disc in Petri dish Treatment->Bioassay_Setup Control->Bioassay_Setup Add_Larva Introduce one pre-weighed larva Bioassay_Setup->Add_Larva Incubation Incubate (24-48h) Add_Larva->Incubation Data_Collection Measure leaf area consumed and re-weigh larva Incubation->Data_Collection Analysis Calculate Antifeedant Index and Growth Inhibition Data_Collection->Analysis Result Antifeedant Activity of Sinapine Analysis->Result

Figure 4: Workflow for Insect Antifeedant Bioassay.

Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol details a method to assess the antifungal activity of sinapine against a plant pathogenic fungus.

Materials:

  • Pure culture of a plant pathogenic fungus (e.g., Alternaria brassicicola, Fusarium graminearum)

  • Potato Dextrose Agar (PDA) medium

  • Sinapine solution of known concentrations

  • Control solution (solvent only)

  • Sterile Petri dishes

  • Fungal plugs from an actively growing culture

Procedure:

  • Preparation of Media:

    • Prepare PDA medium and autoclave it.

    • While the medium is still molten (around 45-50°C), add different concentrations of sinapine solution to individual flasks.

    • Add the solvent only to a control flask.

    • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, take a small plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.

    • Place the fungal plug, mycelial side down, in the center of each PDA plate (both treated and control).

  • Incubation and Data Collection:

    • Incubate the plates at the optimal temperature for the fungal species.

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungus in the control plate reaches the edge of the dish.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

    • Determine the IC50 (the concentration of sinapine that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the log of the sinapine concentration.

Conclusion and Future Directions

Sinapine and its derivatives are integral components of the chemical defense system in Brassicaceae. Their roles as antifeedants against herbivores and inhibitors of pathogen growth underscore their importance in plant fitness. The biosynthesis of these compounds is tightly regulated by complex signaling networks, offering potential targets for crop improvement strategies aimed at enhancing pest and disease resistance.

Future research should focus on:

  • Elucidating the complete signaling cascade from pest/pathogen recognition to the specific upregulation of sinapine biosynthesis genes.

  • Generating more extensive quantitative data on the antifeedant and antimicrobial activities of purified sinapine against a broader range of agronomically important pests and pathogens.

  • Investigating the potential synergistic effects of sinapine with other plant defense compounds.

  • Exploring the potential of sinapine and its derivatives as leads for the development of novel, bio-based pesticides and pharmaceuticals.

This technical guide provides a solid foundation for researchers and professionals to further explore the fascinating and complex role of sinapine in the intricate world of plant-microbe and plant-insect interactions.

References

Exploratory

Sinapine Derivatives: A Comprehensive Technical Guide to Their Natural Occurrence, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract Sinapine and its derivatives, a class of phenolic compounds predominantly found in the Brassicaceae family, are gaining significant attention withi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapine and its derivatives, a class of phenolic compounds predominantly found in the Brassicaceae family, are gaining significant attention within the scientific community. These compounds are not only key indicators of nutritional value and taste in food crops but also exhibit a wide range of bioactive properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. This technical guide provides an in-depth overview of the natural occurrence of sinapine derivatives, detailed experimental protocols for their extraction and quantification, and a comprehensive analysis of their biosynthesis and associated signaling pathways. All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their complex mechanisms. This document serves as a critical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, aiming to unlock the full therapeutic and nutraceutical potential of these promising compounds.

Natural Occurrence of Sinapine Derivatives

Sinapine (sinapoylcholine) and its related compounds, such as sinapic acid, sinapoyl glucose, and sinapoyl malate, are characteristic secondary metabolites of the Brassicaceae family. Their concentrations can vary significantly depending on the species, cultivar, plant part, and developmental stage. Seeds, in particular, are a rich source of sinapine, which can be a significant factor in the quality of rapeseed and mustard meal used for animal feed.

Data Presentation: Quantitative Occurrence of Sinapine Derivatives

The following table summarizes the quantitative data on the occurrence of major sinapine derivatives in various Brassicaceae species and their specific plant parts. This data is essential for researchers targeting the isolation of these compounds or for breeding programs aimed at modifying their content in crops.

Plant SpeciesPlant PartSinapine DerivativeConcentration (mg/g dry weight unless otherwise specified)Reference(s)
Brassica napus (Rapeseed/Canola)SeedsSinapine6.39 - 12.28[1]
Brassica napus (Rapeseed/Canola)SeedsSinapic Acid0.11 - 0.59[1]
Brassica napus (Rapeseed/Canola)SeedsSinapoyl Glucose1.36 - 7.50[1]
Brassica napus (Rapeseed)SeedsSinapineNatural variation: 3.4 - 12.9[2]
Brassica juncea (Mustard)Seed MealSinapine~15.27 µmol/g (equivalent to ~4.74 mg/g)[3]
Brassica juncea (Mustard)Seed MealSinapine1.22% by mass
Arabidopsis thalianaLeavesSinapoyl MalateWild-type levels vary with age[4]
Arabidopsis thalianaSeedsSinapoylcholineAccumulates during embryo maturation[4]
Brassica oleracea var. italica (Broccoli)Sprouts (6-day old)Total Sinapic Acid Derivatives4.85[5]

Experimental Protocols

Accurate and efficient extraction and quantification of sinapine derivatives are paramount for research and industrial applications. This section provides detailed methodologies for key experiments.

Extraction of Sinapine Derivatives from Brassica Seeds

This protocol outlines a standard solid-liquid extraction method for obtaining a crude extract rich in sinapine derivatives.

Materials:

  • Dried and powdered Brassica seeds

  • Petroleum ether (60-80°C)

  • Ethanol (95%) or Methanol (70-100%)

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper

Protocol:

  • Defatting: Weigh the powdered seeds and place them in a cellulose thimble. Perform a Soxhlet extraction with petroleum ether for 12-16 hours to remove lipids.

  • Air Drying: Remove the thimble from the Soxhlet apparatus and allow the defatted seed powder to air dry completely in a fume hood to evaporate residual petroleum ether.

  • Extraction: Place the defatted powder back into a clean Soxhlet apparatus and perform an extraction with 95% ethanol for 8-12 hours. Alternatively, refluxing with 70% methanol at 75°C for 20 minutes can be used.

  • Solvent Evaporation: Concentrate the ethanolic or methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

  • Storage: Store the dried crude extract at -20°C for further analysis.

Ultrasound-Assisted Extraction (UAE) of Sinapine Derivatives

UAE is a modern and efficient technique that can enhance extraction yields and reduce extraction time.

Equipment:

  • Ultrasonic bath or probe sonicator

  • Extraction vessel

  • Solvent (e.g., 70% ethanol)

Protocol:

  • Sample Preparation: Mix the defatted seed powder with the extraction solvent (e.g., a 1:20 solid-to-liquid ratio).

  • Sonication: Place the extraction vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture. Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 30 minutes). Maintain a constant temperature using a cooling jacket or water bath.

  • Separation: After sonication, separate the solid material from the liquid extract by centrifugation or filtration.

  • Solvent Evaporation: Concentrate the extract using a rotary evaporator as described in the previous protocol.

Quantification of Sinapine Derivatives by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method for the separation and quantification of sinapine, sinapic acid, and sinapoyl glucose.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution system is typically used. For example:

    • Solvent A: Water with 0.1% phosphoric acid

    • Solvent B: Methanol

    • Gradient: A linear gradient from 10% B to 90% B over 20-30 minutes.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection Wavelength: 330 nm for sinapine and its derivatives.

  • Column Temperature: 25-30°C.

Protocol:

  • Standard Preparation: Prepare stock solutions of sinapine, sinapic acid, and sinapoyl glucose standards of known concentrations in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Analysis: Run the samples and standards. Identify the peaks of interest by comparing their retention times with those of the standards.

  • Quantification: Calculate the concentration of each derivative in the sample by using the calibration curve generated from the standards.

Biosynthesis and Signaling Pathways

Sinapine Biosynthesis Pathway

Sinapine is synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. The key steps involve a series of enzymatic conversions leading to the formation of sinapic acid, which is then esterified with choline.

Sinapine_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT _5_Hydroxyferulic_acid 5-Hydroxyferulic acid Ferulic_acid->_5_Hydroxyferulic_acid F5H Sinapic_acid Sinapic_acid _5_Hydroxyferulic_acid->Sinapic_acid COMT Sinapoyl_glucose 1-O-Sinapoyl-β-D-glucose Sinapic_acid->Sinapoyl_glucose SGT Sinapine Sinapine (Sinapoylcholine) Sinapoyl_glucose->Sinapine SCT

Caption: The sinapine biosynthesis pathway, illustrating the enzymatic conversion from phenylalanine to sinapine.

Experimental Workflow for Isolation and Analysis

The following diagram illustrates a typical workflow for the isolation and analysis of sinapine derivatives from a plant source.

Experimental_Workflow Plant_Material Plant Material (e.g., Brassica seeds) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Defatting Defatting (e.g., Soxhlet with Hexane) Drying_Grinding->Defatting Extraction Extraction (e.g., Ethanol or UAE) Defatting->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Quantification Quantification (HPLC) Crude_Extract->Quantification Pure_Compounds Pure Sinapine Derivatives Purification->Pure_Compounds Structural_Elucidation Structural Elucidation (NMR, MS) Pure_Compounds->Structural_Elucidation Bioactivity_Assays Bioactivity Assays Pure_Compounds->Bioactivity_Assays

Caption: A generalized experimental workflow for the extraction, purification, and analysis of sinapine derivatives.

Signaling Pathways Modulated by Sinapine Derivatives

Sinapine and its derivatives have been shown to modulate several key signaling pathways, contributing to their observed biological activities.

Sinapic acid has been demonstrated to exert anti-inflammatory effects by suppressing the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[6] This inhibition leads to the downregulation of pro-inflammatory mediators.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_degradation IκBα Degradation IKK->IkB_degradation NFkB_translocation NF-κB (p65/p50) Nuclear Translocation IkB_degradation->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS, COX-2) NFkB_translocation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Sinapic_Acid Sinapic Acid Sinapic_Acid->IkB_degradation Inhibits

Caption: Sinapic acid's anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Sinapine has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][7] This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing neurodegenerative diseases like Alzheimer's disease.

Neuroprotective_Pathway Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Cholinergic_Neurotransmission Enhanced Cholinergic Neurotransmission Acetylcholine->Cholinergic_Neurotransmission Choline_Acetate Choline + Acetate AChE->Choline_Acetate Sinapine Sinapine Sinapine->AChE Inhibits Anticancer_Pathway FGFR4 FGFR4 FRS2a FRS2α FGFR4->FRS2a ERK1_2 ERK1/2 FRS2a->ERK1_2 NFkB_activation NF-κB Activation ERK1_2->NFkB_activation MDR1_Expression MDR1 Gene Expression NFkB_activation->MDR1_Expression Drug_Resistance Multi-Drug Resistance MDR1_Expression->Drug_Resistance Sinapine Sinapine Sinapine->FGFR4 Inhibits

References

Foundational

A Comprehensive Review of Sinapine's Pharmacological Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Sinapine, an alkaloid predominantly found in the seeds of cruciferous plants such as rapeseed and mustard, has garnered significant attention i...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine, an alkaloid predominantly found in the seeds of cruciferous plants such as rapeseed and mustard, has garnered significant attention in the scientific community for its diverse pharmacological activities. As a choline ester of sinapic acid, this natural compound has demonstrated a range of therapeutic potentials, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides an in-depth review of the current understanding of sinapine's pharmacological properties, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Core Pharmacological Effects of Sinapine

Sinapine exhibits a broad spectrum of biological activities, which are summarized below. The quantitative data for these effects are presented in the subsequent tables.

Antioxidant Activity

Sinapine's antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. It has been shown to be effective in various in vitro antioxidant assays.

Anti-inflammatory Effects

The anti-inflammatory potential of sinapine is linked to its capacity to modulate key inflammatory mediators and signaling pathways. It has been observed to inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.

Anticancer Properties

Emerging evidence suggests that sinapine possesses anticancer activity against various cancer cell lines. Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and the reversal of multi-drug resistance.

Neuroprotective Effects

Sinapine has shown promise as a neuroprotective agent, primarily through its acetylcholinesterase (AChE) inhibitory activity, which is a key target in the management of Alzheimer's disease. It also protects neuronal cells from oxidative stress-induced damage.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of sinapine and its related compound, sinapic acid.

Table 1: Antioxidant Activity of Sinapine and Sinapic Acid

Compound/AssayIC50 ValueSource
Sinapine
DPPH Radical ScavengingData not available
ABTS Radical ScavengingData not available
Sinapic Acid
DPPH Radical Scavenging~32.4 µM[1]
Superoxide Radical Scavenging17.98 mM[2]
Hydroxyl Radical Scavenging3.80 mM[2]

Table 2: Anti-inflammatory Activity of Sinapine

AssayCell LineIC50 ValueSource
Nitric Oxide (NO) ProductionRAW 264.7Data not available
Cyclooxygenase-2 (COX-2) InhibitionData not available

Table 3: Anticancer Activity of Sinapine and Sinapic Acid

CompoundCell LineIC50 ValueSource
Sinapine MCF-7 (Doxorubicin-resistant)Not directly cytotoxic, but reverses resistance[3]
Sinapic Acid HT-29 (Colon Cancer)317.5 µM[3][4]

Table 4: Neuroprotective Activity of Sinapine

AssaySource of Enzyme/Cell LineIC50/EC50 ValueSource
Acetylcholinesterase InhibitionRat Cerebral Homogenate3.66 µM[5]
Acetylcholinesterase InhibitionRat Blood Serum22.1 µM[5]
Neuroprotection against Na2S2O4-induced cytotoxicityPC12 cellsNot specified[5]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the review of sinapine's pharmacological effects.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH solution fades, and the change in absorbance is measured spectrophotometrically.

  • Protocol Outline:

    • Prepare a stock solution of sinapine in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent.

    • In a 96-well plate, add various concentrations of the sinapine solution.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.[6][7][8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another common method to evaluate the free radical scavenging capacity of antioxidants.

  • Principle: The pre-formed ABTS radical cation is reduced by an antioxidant, causing a decolorization that is measured spectrophotometrically.

  • Protocol Outline:

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).

    • Add different concentrations of the sinapine solution to a 96-well plate.

    • Add the diluted ABTS radical solution to each well and incubate at room temperature for a defined period.

    • Measure the absorbance at the specified wavelength.

    • Calculate the percentage of inhibition and the IC50 value.[1][9]

Anti-inflammatory Activity Assays

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Principle: The amount of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Protocol Outline:

    • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach a suitable confluency.

    • Pre-treat the cells with various concentrations of sinapine for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Measure the absorbance at a wavelength of around 540 nm.

    • Determine the concentration of nitrite using a standard curve of sodium nitrite and calculate the percentage of NO inhibition and the IC50 value.

Anticancer Activity Assays

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a compound on cancer cells.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cancer cells (e.g., MCF-7 or HT-29) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of sinapine for a specified time (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a wavelength of around 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.[10][11][12]

Neuroprotective Activity Assays

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

  • Principle: The activity of AChE is measured by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, which is measured spectrophotometrically.

  • Protocol Outline:

    • Prepare a solution of acetylcholinesterase from a suitable source (e.g., rat brain homogenate).

    • In a 96-well plate, add the AChE solution, DTNB solution, and different concentrations of sinapine.

    • Pre-incubate the mixture for a short period.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the increase in absorbance at a wavelength of around 412 nm over time.

    • Calculate the percentage of AChE inhibition and determine the IC50 value.[5]

Neuroprotection Assay in PC12 Cells

This assay evaluates the ability of a compound to protect neuronal-like cells from damage induced by an oxidative stressor.

  • Principle: PC12 cells, a rat pheochromocytoma cell line, are often used as a model for neuronal cells. Cell viability is assessed after exposure to an oxidative agent (e.g., hydrogen peroxide or sodium dithionite) in the presence or absence of the test compound.

  • Protocol Outline:

    • Culture PC12 cells and differentiate them into a neuronal phenotype if required.

    • Pre-treat the cells with different concentrations of sinapine for a specified duration.

    • Expose the cells to an oxidative stressor (e.g., H₂O₂) for a defined period.

    • Assess cell viability using an appropriate method, such as the MTT assay.

    • Calculate the percentage of neuroprotection and determine the EC50 value.[5]

Signaling Pathways Modulated by Sinapine

Sinapine exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action.

sinapine_erk_nfkb_pathway sinapine Sinapine fgfr4 FGFR4 sinapine->fgfr4 Inhibits frs2a FRS2α fgfr4->frs2a erk12 ERK1/2 frs2a->erk12 Activates nfkb NF-κB erk12->nfkb Activates mdr1 MDR1 Gene Expression nfkb->mdr1 Promotes chemoresistance Chemoresistance mdr1->chemoresistance

Sinapine's inhibition of the FGFR4/FRS2α-ERK1/2 pathway.[3]

sinapine_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation inflammatory_mediators Pro-inflammatory Mediators (e.g., NO, COX-2, TNF-α) nfkb_activation->inflammatory_mediators sinapine Sinapine sinapine->nfkb_activation Inhibits

References

Exploratory

Sinapine's Role as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Sinapine, a naturally occurring alkaloid found predominantly in the seeds of cruciferous plants such as rapeseed and mustard, has garnered sign...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine, a naturally occurring alkaloid found predominantly in the seeds of cruciferous plants such as rapeseed and mustard, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its role as an acetylcholinesterase (AChE) inhibitor is of particular importance, suggesting its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. This technical guide provides an in-depth overview of the current understanding of sinapine's interaction with acetylcholinesterase, compiling quantitative data, detailing experimental methodologies, and visualizing the underlying biochemical pathways.

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating the nerve impulse. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the cornerstone of several currently approved treatments for the symptomatic relief of Alzheimer's disease. Sinapine's ability to inhibit AChE, coupled with its antioxidant and neuroprotective properties, makes it a compelling candidate for further investigation in the development of novel neurotherapeutics.

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potency of sinapine against acetylcholinesterase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Parameter Value Source Enzyme Reference
IC503.66 µMRat Cerebral Homogenate[1]
IC5022.1 µMRat Blood Serum[1]
% Inhibition85%Not Specified[2]

Mode of Inhibition: Studies have indicated that sinapine acts as a competitive inhibitor of acetylcholinesterase. This mode of inhibition suggests that sinapine binds to the active site of the enzyme, directly competing with the natural substrate, acetylcholine. This is plausible due to the structural similarities between sinapine and acetylcholine, both containing a quaternary nitrogen atom which can interact with the anionic subsite of the AChE active site.[3]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

A widely used method to determine acetylcholinesterase activity and inhibition is the spectrophotometric method developed by Ellman. The following is a detailed protocol adapted for the evaluation of sinapine.

Principle: The assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes, or rat brain homogenate)

  • Sinapine (of high purity)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of sinapine in a suitable solvent (e.g., phosphate buffer or a minimal amount of DMSO and then diluted in buffer).

    • Prepare a series of dilutions of sinapine to determine the IC50 value.

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer to the desired concentrations.

  • Assay in 96-Well Plate:

    • To each well, add:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of the sinapine solution (or buffer for the control)

      • 20 µL of DTNB solution

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding 20 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of sinapine.

    • The percentage of inhibition is calculated using the following formula:

    • Plot the percentage of inhibition against the logarithm of the sinapine concentration to determine the IC50 value using non-linear regression analysis.

Determination of Inhibition Kinetics

To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate (ATCI) and the inhibitor (sinapine).

Procedure:

  • Perform the AChE inhibition assay as described above, but for each concentration of sinapine, vary the concentration of the substrate ATCI.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Dixon plot (1/velocity vs. [Inhibitor]).

  • The pattern of the lines on these plots will indicate the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis in a Lineweaver-Burk plot.

  • The inhibition constant (Ki) can be calculated from the data obtained from these plots.

Molecular Docking of Sinapine with Acetylcholinesterase

Molecular docking studies can provide insights into the binding mode of sinapine within the active site of AChE at an atomic level.

Protocol Outline:

  • Preparation of the Receptor:

    • Obtain the 3D crystal structure of acetylcholinesterase from a protein database (e.g., Protein Data Bank, PDB; a common structure used is from Torpedo californica, PDB ID: 1ACJ or 2C5G).[4][5]

    • Prepare the protein for docking by removing water molecules, co-crystallized ligands, and adding hydrogen atoms. This is typically done using software such as AutoDock Tools, Maestro (Schrödinger), or MOE (Chemical Computing Group).

  • Preparation of the Ligand:

    • Obtain the 3D structure of sinapine from a chemical database (e.g., PubChem) or draw it using a molecular modeling software.

    • Optimize the geometry and minimize the energy of the sinapine molecule using a suitable force field.

  • Docking Simulation:

    • Define the binding site on the AChE molecule. This is typically a grid box encompassing the active site gorge.

    • Perform the docking simulation using software like AutoDock, Glide, or GOLD. The software will generate a series of possible binding poses of sinapine within the AChE active site and score them based on their predicted binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the interactions between sinapine and the amino acid residues of the AChE active site (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking). This analysis can help to identify the key residues involved in the binding and explain the inhibitory activity of sinapine.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of sinapine as an acetylcholinesterase inhibitor is its direct interference with the catalytic activity of the AChE enzyme within the cholinergic synapse.

Cholinergic Synapse Signaling Pathway

The following diagram illustrates the normal functioning of a cholinergic synapse and the point of intervention by sinapine.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives Ca_Channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_Channel Opens Vesicle Synaptic Vesicle (containing Acetylcholine) Ca_Channel->Vesicle Ca²⁺ influx triggers ACh_Release Acetylcholine (ACh) Release (Exocytosis) Vesicle->ACh_Release Fusion with membrane ACh_in_cleft ACh ACh_Release->ACh_in_cleft AChE Acetylcholinesterase (AChE) ACh_in_cleft->AChE Binds to ACh_Receptor ACh Receptor (Ligand-gated Na⁺ Channel) ACh_in_cleft->ACh_Receptor Binds to Hydrolysis Hydrolysis AChE->Hydrolysis Sinapine Sinapine Sinapine->AChE Competitively Inhibits Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Na_Influx Na⁺ Influx ACh_Receptor->Na_Influx Opens, causing Postsynaptic_Potential Excitatory Postsynaptic Potential (EPSP) Na_Influx->Postsynaptic_Potential Generates

Caption: Cholinergic synapse and the inhibitory action of sinapine.

Workflow for In Vitro Screening of Sinapine

The following diagram outlines a typical workflow for the in vitro evaluation of sinapine as an acetylcholinesterase inhibitor.

AChE_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Sinapine_Prep Prepare Sinapine Stock and Dilutions Plate_Setup Set up 96-well Plate (Controls and Samples) Sinapine_Prep->Plate_Setup Reagent_Prep Prepare Assay Reagents (AChE, ATCI, DTNB, Buffer) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate Plate (Sinapine + AChE + DTNB) Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add ATCI) Pre_incubation->Reaction_Start Measurement Measure Absorbance at 412 nm (Kinetic Reading) Reaction_Start->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Kinetic_Analysis Perform Kinetic Studies (Lineweaver-Burk/Dixon Plots) Calc_Rate->Kinetic_Analysis Det_IC50 Determine IC50 Value Calc_Inhibition->Det_IC50 Det_Ki Determine Mode of Inhibition and Ki Kinetic_Analysis->Det_Ki

References

Foundational

Preliminary In Vitro Studies on Sinapine Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Sinapine is an alkaloidal amine predominantly found in the seeds of cruciferous plants, such as those from the Brassica genus. It has garnered...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine is an alkaloidal amine predominantly found in the seeds of cruciferous plants, such as those from the Brassica genus. It has garnered interest in the scientific community due to its various reported biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects. Preliminary in vitro research has begun to explore the cytotoxic potential of sinapine and its underlying mechanisms of action, suggesting its potential as a modulator of cellular pathways involved in cell death and survival. This technical guide provides a consolidated overview of the current in vitro findings on sinapine's cytotoxicity, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways implicated in its activity. Due to the limited availability of direct cytotoxicity data for sinapine, this guide also includes data on sinapic acid, a closely related hydroxycinnamic acid derivative, to provide a broader context for the potential biological activities of this class of compounds.

Quantitative Cytotoxicity Data

The direct cytotoxic effect of sinapine on cancer cell lines is not extensively documented in the current literature with specific IC50 values. However, studies on its related compound, sinapic acid, provide some insight into the potential antiproliferative effects.

Cytotoxicity of Sinapic Acid in Various Cell Lines
Cell LineCompoundIC50 Value (µM)Exposure Time (hours)Assay Type
HT-29 (Human Colon Carcinoma)Sinapic Acid317.524XTT
V79 (Chinese Hamster Lung Fibroblast)Sinapic Acid186018Neutral Red Uptake
HeLa (Human Cervical Carcinoma)Sinapic Acid724818Neutral Red Uptake

Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological or biochemical function.

In contrast to direct cytotoxicity, sinapine has shown low toxicity in certain non-cancerous cell lines. For instance, in C2C12 myoblasts, concentrations of sinapine up to 400 μM resulted in cell viability remaining above 80%, indicating a lack of significant cytotoxic effect in this particular cell line.

Signaling Pathways and Mechanisms of Action

Sinapine's bioactivity appears to be mediated through the modulation of several key signaling pathways. The following diagrams illustrate the proposed mechanisms of action based on preliminary in vitro studies.

Sinapine's Role in Reversing Doxorubicin Resistance

In cancer cells resistant to the chemotherapeutic agent doxorubicin, sinapine has been shown to downregulate the expression of multidrug resistance protein 1 (MDR1). This effect is proposed to be mediated through the inhibition of the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway.

Sinapine Sinapine FGFR4 FGFR4 Sinapine->FGFR4 Inhibits FRS2a FRS2α FGFR4->FRS2a ERK12 ERK1/2 FRS2a->ERK12 NFkB NF-κB ERK12->NFkB Activates MDR1 MDR1 Gene Expression NFkB->MDR1 Promotes Dox_Resistance Doxorubicin Resistance MDR1->Dox_Resistance

Sinapine's inhibition of the FGFR4 pathway.
Protective Effect of Sinapine Against Oxidative Stress

Sinapine has demonstrated a protective effect against tert-butyl hydroperoxide (TBHP)-induced cell death in C2C12 myoblasts. This protection is attributed to its ability to suppress the activation of the Akt, p38, and JNK signaling pathways, which are often triggered by oxidative stress.

TBHP TBHP (Oxidative Stress) Akt Akt TBHP->Akt p38 p38 TBHP->p38 JNK JNK TBHP->JNK Sinapine Sinapine Sinapine->Akt Inhibits Sinapine->p38 Inhibits Sinapine->JNK Inhibits Cell_Death Cell Death Akt->Cell_Death p38->Cell_Death JNK->Cell_Death

Sinapine's suppression of pro-death signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary in vitro studies of sinapine and related compounds.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate for 16-24 hours to allow for cell attachment.

  • Treatment:

    • Treat the cells with various concentrations of sinapine or the compound of interest.

    • Include untreated and vehicle-treated controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

Doxorubicin Accumulation Assay

This assay is used to determine the intracellular concentration of doxorubicin, often in the context of multidrug resistance.

  • Cell Seeding and Treatment:

    • Seed cells in a suitable culture plate and allow them to attach.

    • Pre-treat the cells with sinapine at various concentrations for a specified time (e.g., 2 hours).

  • Doxorubicin Incubation:

    • Add doxorubicin to the medium at a final concentration (e.g., 10 µM).

    • Incubate for a defined period (e.g., 1-2 hours) to allow for drug uptake.

  • Cell Lysis and Extraction:

    • Wash the cells with ice-cold PBS to remove extracellular doxorubicin.

    • Lyse the cells using a suitable lysis buffer.

    • Extract doxorubicin from the cell lysate using an organic solvent (e.g., a mixture of chloroform and isopropanol).

  • Quantification:

    • Measure the fluorescence of the extracted doxorubicin using a fluorescence spectrophotometer (excitation ~480 nm, emission ~590 nm).

    • Alternatively, quantify the amount of doxorubicin using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Normalize the amount of intracellular doxorubicin to the total protein content of the cell lysate.

Real-Time PCR for MDR1 Expression

This method quantifies the level of messenger RNA (mRNA) for the MDR1 gene.

  • RNA Extraction:

    • Treat cells with sinapine as required.

    • Extract total RNA from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Perform real-time PCR using the synthesized cDNA, specific primers for the MDR1 gene, and a suitable qPCR master mix (e.g., containing SYBR Green or using TaqMan probes).

    • Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.

  • Data Analysis:

    • Calculate the relative expression of the MDR1 gene using the ΔΔCt method.

Western Blot for Signaling Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation status of specific proteins in a signaling pathway.

  • Protein Extraction:

    • Treat cells with sinapine and/or other stimuli (e.g., TBHP).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-Akt, total-Akt, phospho-p38, total-p38).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the interaction between proteins and DNA in the cell, such as the binding of transcription factors to promoter regions.

  • Cross-linking:

    • Treat cells with formaldehyde to cross-link proteins to DNA.

    • Quench the cross-linking reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., NF-κB).

    • Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound chromatin.

    • Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating the samples.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

  • DNA Analysis:

    • Analyze the purified DNA by qPCR using primers specific for the promoter region of the target gene (e.g., the MDR1 promoter) to quantify the amount of precipitated DNA.

Exploratory

Sinapine's Interaction with Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Sinapine, a naturally occurring phenolic compound predominantly found in seeds of the Brassicaceae family, has garnered significant attention f...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine, a naturally occurring phenolic compound predominantly found in seeds of the Brassicaceae family, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. A critical aspect of its mechanism of action involves its interaction with cellular membranes, which dictates its bioavailability, cellular uptake, and subsequent engagement with intracellular targets. This technical guide provides an in-depth exploration of the current understanding of sinapine's interplay with cellular membranes, focusing on its effects on membrane-associated processes and signaling pathways. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the underlying molecular interactions and workflows.

Data Presentation

While direct quantitative data on the biophysical interaction of sinapine with lipid bilayers, such as binding affinities or specific changes in membrane fluidity, are not extensively available in the current literature, its impact on membrane-related cellular functions has been documented. The following tables summarize the key observed effects of sinapine on macrophage cholesterol metabolism and associated signaling pathways.

Table 1: Effect of Sinapine on Cholesterol Metabolism in Macrophage Foam Cells

ParameterObservationSinapine ConcentrationCell TypeReference
Cholesterol Accumulation Significant decrease in intracellular lipid content.80 µMHuman monocyte-derived macrophages (THP-1)[1][2]
Total Cholesterol (TC) Decreased80 µMHuman monocyte-derived macrophages (THP-1)[2]
Free Cholesterol (FC) Decreased80 µMHuman monocyte-derived macrophages (THP-1)[2]
Cholesterol Ester (CE) / Total Cholesterol (TC) Ratio Decreased80 µMHuman monocyte-derived macrophages (THP-1)[2]
Cholesterol Efflux EnhancedNot specifiedMacrophages[1]
Cholesterol Influx InhibitedNot specifiedMacrophages[1]

Table 2: Modulation of Membrane-Associated Signaling Proteins by Sinapine

Signaling PathwayProteinEffect of SinapineCell TypeReference
JAK2/STAT3 Pathway JAK2ActivationMacrophage foam cells[1]
STAT3ActivationMacrophage foam cells[1]
MAPK Pathway AktSuppression of TBHP-induced activationC2C12 myoblasts
p38Suppression of TBHP-induced activationC2C12 myoblasts
JNKSuppression of TBHP-induced activationC2C12 myoblasts
Scavenger Receptor CD36Suppressed expressionMacrophage foam cells[1]
Vesicular Transport CDC42Enhanced expressionMacrophage foam cells[1]

Experimental Protocols

A comprehensive understanding of sinapine's interaction with cellular membranes can be achieved through a combination of biophysical and cell-based assays. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for a alysis of Sinapine-Liposome Interaction

DSC is a thermodynamic technique used to study the phase transitions of lipids in model membranes (liposomes) and how they are affected by the presence of a molecule like sinapine.[3]

a. Liposome Preparation:

  • Prepare a lipid film by dissolving a known amount of a phospholipid (e.g., dimyristoylphosphatidylcholine, DMPC) in chloroform.

  • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, PBS) to form multilamellar vesicles (MLVs). To study the effect of sinapine, hydrate the film with a buffer solution containing a known concentration of sinapine.

  • The mixture is vortexed and incubated at a temperature above the lipid's phase transition temperature.

b. DSC Analysis:

  • Place a precise amount of the liposome suspension (with and without sinapine) into an aluminum DSC pan. An equal volume of buffer is used as a reference.

  • Seal the pans hermetically.

  • Place the sample and reference pans in the DSC instrument.

  • Heat the samples at a constant rate (e.g., 2°C/min) over a defined temperature range that encompasses the phase transition of the lipid.

  • Record the heat flow as a function of temperature. The resulting thermogram will show endothermic peaks corresponding to the lipid phase transitions.

  • Analyze the changes in the temperature and enthalpy of the phase transition in the presence of sinapine to understand its effect on the stability and organization of the lipid bilayer.

Fluorescence Anisotropy to Assess Membrane Fluidity

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. Changes in membrane fluidity induced by sinapine can be quantified using this technique.

a. Liposome Preparation with Fluorescent Probe:

  • Prepare liposomes as described in the DSC protocol.

  • During the initial lipid dissolution step, include a fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) at a low molar ratio (e.g., 1:500 probe:lipid).

  • Protect the sample from light to prevent photobleaching of the probe.

b. Incubation with Sinapine:

  • Add varying concentrations of sinapine to the liposome suspension containing the fluorescent probe.

  • Incubate the mixture for a specific period to allow for the interaction between sinapine and the liposomes.

c. Fluorescence Anisotropy Measurement:

  • Use a fluorometer equipped with polarizers.

  • Excite the sample with vertically polarized light at the excitation wavelength of the probe (e.g., ~360 nm for DPH).

  • Measure the fluorescence emission intensity parallel (I||) and perpendicular (I⊥) to the direction of the polarized excitation light at the emission wavelength of the probe (e.g., ~430 nm for DPH).

  • Calculate the fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) where G is the G-factor, an instrument-specific correction factor.

  • An increase in anisotropy indicates a decrease in membrane fluidity, suggesting that sinapine may be ordering the lipid acyl chains. Conversely, a decrease in anisotropy suggests an increase in membrane fluidity.

Macrophage Foam Cell Formation and Lipid Accumulation Assay

This cell-based assay is crucial for investigating the effect of sinapine on cholesterol accumulation in macrophages, a key event in atherosclerosis.[1][2]

a. Cell Culture and Differentiation:

  • Culture human monocytic cells (e.g., THP-1) in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Induce differentiation of monocytes into macrophages by treating the cells with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

b. Foam Cell Induction:

  • After differentiation, replace the medium with fresh medium containing oxidized low-density lipoprotein (oxLDL) to induce foam cell formation.

  • To test the effect of sinapine, pre-incubate the macrophages with varying concentrations of sinapine for a specific period before adding oxLDL, or co-incubate sinapine with oxLDL.

c. Oil Red O Staining for Lipid Visualization:

  • After the incubation period, wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde).

  • Prepare a working solution of Oil Red O stain.

  • Stain the fixed cells with the Oil Red O solution for 15-30 minutes.

  • Wash the cells with water to remove excess stain.

  • Visualize the intracellular lipid droplets using a microscope. Lipid droplets will appear as red-stained globules.

d. Quantification of Lipid Accumulation:

  • To quantify the lipid content, extract the Oil Red O stain from the cells using isopropanol.

  • Measure the absorbance of the extracted dye at a specific wavelength (e.g., 492 nm) using a spectrophotometer.

  • A decrease in absorbance in sinapine-treated cells compared to control (oxLDL-treated) cells indicates an inhibition of lipid accumulation.

Western Blotting for Analysis of Signaling Pathways

Western blotting is used to detect and quantify the expression and activation (phosphorylation) of specific proteins involved in signaling pathways modulated by sinapine, such as the JAK2/STAT3 and MAPK pathways.

a. Cell Lysis and Protein Quantification:

  • Treat cells with sinapine and/or other stimuli as required by the experimental design.

  • Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Centrifuge the cell lysates to pellet the cell debris and collect the supernatant containing the proteins.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

b. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-JAK2, anti-STAT3, anti-p-p38) overnight at 4°C.

  • Wash the membrane with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane again with TBST.

d. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of sinapine's interaction with cellular membranes.

Sinapine_JAK2_STAT3_Pathway Sinapine Sinapine MembraneReceptor Membrane Receptor (e.g., Cytokine Receptor) Sinapine->MembraneReceptor JAK2 JAK2 MembraneReceptor->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus GeneExpression Target Gene Expression (e.g., related to cholesterol efflux) Nucleus->GeneExpression Modulates

Caption: Sinapine-mediated activation of the JAK2/STAT3 signaling pathway.

Sinapine_MAPK_Pathway OxidativeStress Oxidative Stress (e.g., TBHP) UpstreamKinases Upstream Kinases OxidativeStress->UpstreamKinases Sinapine Sinapine pAkt p-Akt Sinapine->pAkt Inhibits pp38 p-p38 Sinapine->pp38 Inhibits pJNK p-JNK Sinapine->pJNK Inhibits Akt Akt UpstreamKinases->Akt p38 p38 UpstreamKinases->p38 JNK JNK UpstreamKinases->JNK Akt->pAkt Phosphorylation CellularResponse Cellular Response (e.g., Autophagy, Cell Death) pAkt->CellularResponse p38->pp38 Phosphorylation pp38->CellularResponse JNK->pJNK Phosphorylation pJNK->CellularResponse

Caption: Sinapine's inhibitory effect on the MAPK signaling pathway.

Foam_Cell_Workflow Start Start CultureMonocytes Culture THP-1 Monocytes Start->CultureMonocytes Differentiate Differentiate with PMA CultureMonocytes->Differentiate TreatSinapine Treat with Sinapine Differentiate->TreatSinapine InduceFoamCells Induce Foam Cells with oxLDL TreatSinapine->InduceFoamCells WashFix Wash and Fix Cells InduceFoamCells->WashFix Stain Stain with Oil Red O WashFix->Stain Visualize Visualize Lipid Droplets (Microscopy) Stain->Visualize Quantify Quantify Lipid Accumulation (Spectrophotometry) Stain->Quantify End End Visualize->End Quantify->End

Caption: Experimental workflow for studying sinapine's effect on foam cells.

References

Foundational

Sinapine Content in Mustard and Rapeseed Varieties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Sinapine, the choline ester of sinapic acid, is a prominent phenolic compound found in the seeds of many members of the Brassicaceae family, in...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine, the choline ester of sinapic acid, is a prominent phenolic compound found in the seeds of many members of the Brassicaceae family, including commercially important oilseed crops like rapeseed (Brassica napus) and mustard (Brassica juncea, Sinapis alba). While it is recognized for its antioxidant properties, sinapine is also considered an anti-nutritional factor in rapeseed meal used for animal feed. For researchers in drug development and crop improvement, a thorough understanding of sinapine content, its biosynthesis, and methods for its quantification are crucial. This guide provides a comprehensive overview of sinapine levels in various mustard and rapeseed varieties, details on experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

Data Presentation: Sinapine Content in Rapeseed and Mustard

The sinapine content in rapeseed and mustard varieties can vary significantly due to genetic factors, environmental conditions during growth, and the analytical methods used for quantification. The following tables summarize the sinapine content reported in various studies, presented as milligrams per gram (mg/g) of oil-free meal or dry seed weight.

Rapeseed (Brassica napus) CultivarsSinapine Content (mg/g of oil-free meal)Reference(s)
General Range7 - 13[1]
Australian Cultivars (average)12 - 15[2]
Polish Commercial Variety~5.05[3]
Yellow-Seeded ProgenyLower than black-seeded[4]
Mustard (Brassica juncea and Sinapis alba) VarietiesSinapine Content (mg/g of oil-free meal/dry seed weight)Reference(s)
Brassica juncea (General Range)6.7 - 15.1 (dry seed weight)[5]
Brassica juncea8.7 (dry matter)[6]
Brassica junceaup to 15.73 (dry matter)[7]
Sinapis alba (General Range)16 - 24.3 (oil-free meal)[5][6]

Note: Direct comparisons between studies should be made with caution due to variations in analytical methodologies and sample preparation.

Experimental Protocols

Accurate quantification of sinapine is essential for research and breeding programs. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Sample Preparation and Sinapine Extraction

A typical protocol for the extraction of sinapine from rapeseed or mustard meal involves the following steps:

  • Grinding: Seeds are ground to a fine powder to increase the surface area for extraction.

  • Defatting: The ground seed material is defatted using a solvent like petroleum ether in a Soxhlet apparatus. This step is crucial as lipids can interfere with the subsequent extraction and analysis.[8]

  • Extraction: The defatted meal is then extracted with a polar solvent. A common and effective solvent is 70% aqueous methanol.[9] The extraction is often performed at an elevated temperature (e.g., 75°C) for a specific duration (e.g., 20 minutes) to enhance extraction efficiency.[9] Ultrasound-assisted extraction can also be employed to improve yields.

  • Centrifugation and Filtration: The extract is centrifuged to pellet solid material, and the supernatant is filtered through a membrane filter (e.g., 0.45 µm) prior to HPLC analysis to remove any remaining particulate matter.

High-Performance Liquid Chromatography (HPLC) Analysis

The following provides a general HPLC methodology for sinapine quantification:

  • Column: A reverse-phase C18 column is typically used for the separation of sinapine from other phenolic compounds.[8]

  • Mobile Phase: A gradient elution system is often employed, commonly using a mixture of an aqueous acidic solution (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent like methanol or acetonitrile.[8][9]

  • Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min.[9]

  • Detection: Sinapine is detected using a Diode Array Detector (DAD) or a UV detector, with the detection wavelength typically set at 330 nm.[9]

  • Quantification: Quantification is achieved by comparing the peak area of sinapine in the sample to a standard curve generated using known concentrations of a sinapine standard (e.g., sinapine bisulfate).

Mandatory Visualization

Experimental Workflow for Sinapine Quantification

The following diagram illustrates the general workflow for the quantification of sinapine in mustard and rapeseed samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Grinding Grinding of Seeds Defatting Defatting with Petroleum Ether Grinding->Defatting Extraction Extraction with 70% Methanol Defatting->Extraction Filtration Centrifugation & Filtration Extraction->Filtration HPLC HPLC Analysis (C18 Column) Filtration->HPLC Detection DAD/UV Detection (330 nm) HPLC->Detection Quantification Quantification (Standard Curve) Detection->Quantification

Workflow for sinapine quantification.
Sinapine Biosynthesis Pathway

Sinapine is synthesized via the phenylpropanoid pathway. The following diagram outlines the key steps and enzymes involved in its biosynthesis.

sinapine_biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_sinapine_branch Sinapine-Specific Branch cluster_key Enzyme Abbreviations Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3H p_Coumaroyl_CoA->Caffeoyl_CoA Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT 5-Hydroxyferuloyl-CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->5-Hydroxyferuloyl-CoA F5H Sinapoyl_CoA Sinapoyl_CoA 5-Hydroxyferuloyl-CoA->Sinapoyl_CoA COMT Sinapic_acid Sinapic_acid Sinapoyl_CoA->Sinapic_acid 1-O-Sinapoyl-beta-glucose 1-O-Sinapoyl-beta-glucose Sinapic_acid->1-O-Sinapoyl-beta-glucose SGT Sinapine Sinapine 1-O-Sinapoyl-beta-glucose->Sinapine SCT (+ Choline) key PAL: Phenylalanine Ammonia-Lyase C4H: Cinnamate 4-Hydroxylase 4CL: 4-Coumarate-CoA Ligase HCT: Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase C3H: p-Coumarate 3-Hydroxylase CCoAOMT: Caffeoyl-CoA O-Methyltransferase F5H: Ferulate 5-Hydroxylase COMT: Caffeic Acid O-Methyltransferase SGT: UDP-glucose:sinapate Glucosyltransferase SCT: Sinapoylglucose:choline Sinapoyltransferase

Key steps in the sinapine biosynthesis pathway.

References

Exploratory

A Technical Guide to the Spectroscopic Characterization of Sinapine (UV-Vis and IR)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopic characterization of sinapine. The info...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopic characterization of sinapine. The information is compiled to assist in the identification, quantification, and structural elucidation of this significant phenolic compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy of Sinapine

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of sinapine, owing to its strong absorbance in the UV region. The absorbance maximum (λmax) is characteristic of the sinapoyl chromophore.

Quantitative Data: UV-Vis Absorption Maxima

The following table summarizes the reported UV-Vis absorption maxima (λmax) for sinapine in various solvents. The consistent λmax values around 325-330 nm are indicative of the conjugated system present in the molecule.

Solvent/Systemλmax (nm)Reference(s)
Methanol~329 - 330[1]
70% Methanol~329[1]
Aqueous Solution325
Water-Methanol Solutions310 - 325[2]
Canola Extracts330[1]
Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the procedure for determining the UV-Vis spectrum of sinapine.

Objective: To determine the absorption maximum (λmax) and quantify the concentration of sinapine in a solution.

Materials:

  • Sinapine standard (e.g., sinapine thiocyanate, sinapine bisulfate)

  • Spectrophotometric grade methanol

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of the sinapine standard.

    • Dissolve the standard in a 100 mL volumetric flask with spectrophotometric grade methanol to create a stock solution.

    • Calculate the precise concentration of the stock solution in mg/mL or mol/L.

  • Preparation of Working Standards:

    • Perform serial dilutions of the stock solution with methanol to prepare a series of working standards with concentrations ranging from approximately 0.005 mg/mL to 0.05 mg/mL.

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength range to scan from 200 nm to 400 nm.

  • Measurement:

    • Use spectrophotometric grade methanol as the blank to zero the instrument.

    • Record the UV-Vis spectrum for each working standard.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • A characteristic strong absorbance peak should be observed around 325-330 nm.[1]

    • To quantify sinapine in an unknown sample, prepare a calibration curve by plotting the absorbance at λmax versus the concentration of the working standards.

    • Measure the absorbance of the unknown sample (diluted to fall within the calibration range) and determine its concentration from the calibration curve.

Infrared (IR) Spectroscopy of Sinapine

Predicted IR Absorption Bands for Sinapine

Based on the functional groups present in the sinapine molecule (a phenol, an α,β-unsaturated ester, aromatic ethers, and a quaternary ammonium salt), the following table outlines the expected characteristic IR absorption bands.

Functional GroupType of VibrationExpected Frequency Range (cm⁻¹)Intensity
Phenolic O-HO-H stretch (hydrogen-bonded)3550 - 3200Strong, Broad
Aromatic C-HC-H stretch3100 - 3000Medium
Aliphatic C-HC-H stretch3000 - 2850Medium
α,β-Unsaturated Ester C=OC=O stretch1730 - 1715Strong
Aromatic C=CC=C stretch1600 - 1475Medium-Weak
Alkene C=CC=C stretch1680 - 1600Medium-Weak
Ester C-OC-O stretch1300 - 1000Strong
Aromatic Ether C-OC-O stretch (aryl-alkyl)1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric)Strong
Phenolic C-OC-O stretch1260 - 1180Strong
Quaternary Ammonium N⁺-CC-N stretch/bendVarious in fingerprint regionMedium-Weak

Note: These are predicted ranges based on standard IR correlation charts.[3][4] The actual spectrum may show slight variations.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol provides a general methodology for obtaining an FTIR spectrum of a solid sample like sinapine.

Objective: To identify the functional groups present in sinapine by their characteristic vibrational frequencies.

Materials:

  • Dry, pure sinapine sample

  • FTIR grade Potassium Bromide (KBr)

  • FTIR spectrometer with an appropriate detector (e.g., DTGS)

  • Agate mortar and pestle

  • KBr pellet press kit

  • Alternatively: FTIR with an Attenuated Total Reflectance (ATR) accessory

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Ensure the sinapine sample is completely dry to avoid a broad O-H band from water, which could obscure the phenolic O-H signal.

    • Place a small amount of KBr (approx. 100-200 mg) in an agate mortar and grind it to a fine powder.

    • Add a very small amount of the sinapine sample (approx. 1-2 mg) to the KBr. The ratio should be roughly 1:100.

    • Grind the mixture thoroughly until it is a homogenous, fine powder. This minimizes scattering of the IR beam.

  • Pellet Formation:

    • Transfer a portion of the mixture to the KBr pellet die.

    • Press the powder under high pressure (as per the press manufacturer's instructions) to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction, smoothing if necessary).

    • Identify the major absorption bands and correlate them with the expected vibrational frequencies for the functional groups in sinapine as listed in the table above.

Alternative Procedure (ATR Method):

  • Spectrometer Setup:

    • Ensure the ATR crystal (e.g., diamond, germanium) is clean.

    • Acquire a background spectrum with the clean, empty ATR crystal.

  • Sample Application:

    • Place a small amount of the dry sinapine powder directly onto the ATR crystal.

    • Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

  • Spectral Acquisition:

    • Acquire the sample spectrum over the desired range (e.g., 4000 cm⁻¹ to 650 cm⁻¹).

  • Data Analysis:

    • Clean the ATR crystal thoroughly after analysis.

    • Analyze the resulting spectrum by identifying the characteristic absorption bands corresponding to sinapine's functional groups.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of sinapine.

Spectroscopic_Characterization_of_Sinapine Workflow for Spectroscopic Characterization of Sinapine cluster_UV_Vis UV-Vis Spectroscopy cluster_IR Infrared Spectroscopy uv_prep Sample Preparation (Dissolution in Methanol) uv_analysis Spectrophotometer Analysis (200-400 nm scan) uv_prep->uv_analysis uv_data Data Acquisition (Absorbance vs. Wavelength) uv_analysis->uv_data uv_result Result: λmax ≈ 325-330 nm (Quantification via Calibration Curve) uv_data->uv_result final_report Comprehensive Spectroscopic Profile uv_result->final_report ir_prep Sample Preparation (Dry Sample, KBr Pellet or ATR) ir_analysis FTIR Spectrometer Analysis (4000-400 cm⁻¹ scan) ir_prep->ir_analysis ir_data Data Acquisition (Transmittance vs. Wavenumber) ir_analysis->ir_data ir_result Result: Functional Group Identification (Correlation of Bands) ir_data->ir_result ir_result->final_report sample Pure Sinapine Sample sample->uv_prep sample->ir_prep

Caption: Workflow for the UV-Vis and IR spectroscopic characterization of sinapine.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Sinapine Extraction from Rapeseed Meal

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the extraction of sinapine from rapeseed meal, a valuable byproduct of the rapeseed oil industry. Sinapine, th...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of sinapine from rapeseed meal, a valuable byproduct of the rapeseed oil industry. Sinapine, the choline ester of sinapic acid, is a major phenolic compound in rapeseed and has garnered significant interest for its potential antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] These protocols are designed to be a practical guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Sinapine and its Importance

Rapeseed meal is a protein-rich resource, but its full potential is often limited by the presence of anti-nutritional factors, including sinapine.[3] However, the extraction of sinapine presents a valuable opportunity to isolate a bioactive compound with therapeutic potential. Sinapine and its derivatives have been the subject of numerous studies for their diverse biological activities.[4][5][6][7] Efficient extraction and purification are critical first steps in harnessing the benefits of this compound for further research and development.

Overview of Extraction Methodologies

Several techniques have been developed for the extraction of sinapine from rapeseed meal, each with its own advantages and disadvantages. Conventional solvent extraction is a widely used method, while modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer improved efficiency and reduced extraction times.[8] Enzymatic extraction provides a milder and more specific alternative.[8] The choice of method will depend on the specific research goals, available equipment, and desired scale of extraction.

Quantitative Data Summary

The efficiency of sinapine extraction is influenced by various parameters. The following tables summarize key quantitative data from different extraction methods to facilitate comparison.

Table 1: Conventional Solvent Extraction Parameters and Yields

Solvent SystemSolvent-to-Solid Ratio (mL/g)Temperature (°C)Time (min)Sinapine Yield (mg/g of meal)Reference
70% (v/v) Ethanol10:175-6.90 ± 0.03[1][2]
70% (v/v) Ethanol / buffered aqueous solution at pH 2---15.73 µmol/g[6][7]
70% (v/v) Methanol20:17510-15-[9]
80% (v/v) Methanol-Boiling--[5]
Aqueous solution at pH 12---13.22 µmol/g (as sinapic acid)[6][7]

Table 2: Ultrasound-Assisted Extraction (UAE) Parameters and Yields

Solvent SystemSolvent-to-Solid Ratio (mL/g)Temperature (°C)Time (min)Ultrasound Power/AmplitudeSinapine Yield (mg/g of meal)Reference
70% (v/v) Ethanol-75-100%6.90 ± 0.03[1][2]
50.3% Solvent26.2:1-13.8--[8]
Methanol50 mL solvent7020200 W-[8]
70% (v/v) Methanol----7.572 ± 0.479[10]

Table 3: Microwave-Assisted Extraction (MAE) Parameters

Solvent SystemSolvent-to-Solid Ratio (mL/g)Time (min)Microwave Power (W)Reference
-6:15633.33[8]
Methanol/Water (75.95%)-16.34167.03[8]

Experimental Protocols

The following are detailed protocols for the extraction of sinapine from rapeseed meal.

Protocol 1: Conventional Solvent Extraction

This protocol is a standard method for sinapine extraction using an organic solvent.

Materials:

  • Rapeseed meal (defatted)

  • 70% (v/v) Ethanol

  • Shaker or magnetic stirrer

  • Centrifuge

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh a known amount of defatted rapeseed meal and place it in an Erlenmeyer flask.

  • Add 70% ethanol at a solvent-to-solid ratio of 10:1 (v/w).

  • Agitate the mixture on a shaker or with a magnetic stirrer at a controlled temperature (e.g., 75°C) for a specified duration.

  • After extraction, centrifuge the mixture to separate the solid residue from the supernatant.

  • Filter the supernatant through filter paper to remove any remaining solid particles.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude sinapine extract.

  • The crude extract can be further purified using chromatographic techniques.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic waves to enhance extraction efficiency.

Materials:

  • Rapeseed meal (defatted)

  • 70% (v/v) Ethanol

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filter paper

  • Rotary evaporator

Procedure:

  • Combine the defatted rapeseed meal and 70% ethanol in a beaker.

  • Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Perform sonication at a specified temperature (e.g., 75°C) and ultrasound amplitude (e.g., 100%) for a predetermined time (e.g., 15-30 minutes).[1][2]

  • After sonication, centrifuge the mixture to pellet the solid material.

  • Filter the supernatant to clarify the extract.

  • Remove the solvent from the filtrate using a rotary evaporator to yield the crude sinapine extract.

Protocol 3: Microwave-Assisted Extraction (MAE)

This protocol employs microwave energy to accelerate the extraction process.

Materials:

  • Rapeseed meal (defatted)

  • Appropriate solvent (e.g., 70% ethanol)

  • Microwave extraction system

  • Centrifuge

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place the defatted rapeseed meal and the extraction solvent in a microwave-safe extraction vessel.

  • Set the microwave extraction parameters, including power (e.g., 633 W), temperature, and time (e.g., 5 minutes), according to the manufacturer's instructions and literature recommendations.[8]

  • After the microwave program is complete, allow the vessel to cool to a safe temperature.

  • Separate the solid and liquid phases by centrifugation.

  • Filter the liquid extract.

  • Concentrate the extract using a rotary evaporator to obtain the crude sinapine product.

Visualizations

Diagram 1: Experimental Workflow for Sinapine Extraction

G Workflow of Sinapine Extraction from Rapeseed Meal cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Separation & Concentration cluster_3 Analysis & Purification rapeseed_meal Rapeseed Meal defatting Defatting (e.g., with hexane) rapeseed_meal->defatting defatted_meal Defatted Rapeseed Meal defatting->defatted_meal extraction Extraction (Solvent, UAE, or MAE) defatted_meal->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Sinapine Extract concentration->crude_extract analysis Analysis (e.g., HPLC) crude_extract->analysis purification Purification (e.g., Chromatography) crude_extract->purification pure_sinapine Pure Sinapine purification->pure_sinapine

Caption: Workflow of Sinapine Extraction from Rapeseed Meal.

Diagram 2: Chemical Structure of Sinapine

References

Application

Application Notes and Protocols: Ultrasound-Assisted Extraction of Sinapine from Mustard Seeds

Introduction Sinapine, the choline ester of sinapic acid, is a prominent phenolic compound found in the seeds of plants from the Brassicaceae family, such as mustard (Brassica juncea)[1][2][3][4]. It is recognized for a...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sinapine, the choline ester of sinapic acid, is a prominent phenolic compound found in the seeds of plants from the Brassicaceae family, such as mustard (Brassica juncea)[1][2][3][4]. It is recognized for a variety of beneficial biological activities, including antioxidant, antitumor, neuroprotective, and hepatoprotective effects, making its efficient extraction a key area of interest for the pharmaceutical and nutraceutical industries[1][2][3]. Ultrasound-Assisted Extraction (UAE) is an emerging technology that offers a more rapid and efficient alternative to conventional methods for extracting bioactive compounds from plant matrices[5][6]. This technique utilizes the acoustic cavitation generated by ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating mass transfer[5]. These application notes provide a comprehensive overview and detailed protocols for the efficient extraction and quantification of sinapine from mustard seeds using UAE.

Application Notes

Principle of Ultrasound-Assisted Extraction (UAE)

UAE enhances the extraction process through the phenomenon of acoustic cavitation. High-intensity ultrasonic waves create and collapse microscopic bubbles in the solvent, generating localized high pressure and temperature zones. This process disrupts the plant cell walls, reduces particle size, and increases the surface area for mass transfer, thereby improving the extraction yield and reducing extraction time and temperature compared to conventional methods[5][6][7].

Key Parameters Influencing Sinapine Extraction

The efficiency of sinapine extraction is influenced by several critical parameters. Optimization of these factors is crucial for maximizing the yield.

  • Solvent Composition : The choice of solvent significantly impacts extraction efficiency. A mixture of ethanol and water is commonly used. Studies have shown that 70% ethanol is an optimal concentration for achieving high sinapine yields[1][2][3].

  • Temperature : Higher temperatures generally facilitate the release of sinapine. The optimal temperature for UAE has been identified as 75 °C[1][2][3]. This is still a lower temperature than required for some conventional extraction methods, which helps to minimize the degradation of thermolabile compounds[6][7].

  • Ultrasound Amplitude/Power : The intensity of the ultrasound plays a direct role in cell wall disruption. A 100% ultrasound amplitude has been reported as optimal for maximizing sinapine yield[1][2][3].

  • pH of Extraction Medium : The pH of the solvent can selectively influence the extraction of sinapine and its derivatives. An acidic environment (pH 2) has been shown to promote the extraction of sinapine, with the highest yield achieved using 70% ethanol at pH 2[8][9]. This is likely due to the denaturation of cell membranes under acidic conditions, which releases the retained phenolic compounds[8][9].

Pre-treatment to Enhance Yield

Combining UAE with other technologies can further improve sinapine extraction.

  • Supercritical CO₂ (SC-CO₂) Pre-treatment : Defatting the mustard seed meal using SC-CO₂ prior to extraction has a dual benefit. It acts as a green method for oil recovery and disrupts the seed's cellular structure, creating greater porosity[2]. This pre-treatment has been shown to increase the sinapine yield by 24.4% compared to an untreated control[1][2][3]. When SC-CO₂ pre-treatment is combined with UAE, the sinapine yield can be increased by as much as 32%[1][2][3].

Data Presentation

Table 1: Optimal Conditions for Ultrasound-Assisted Extraction of Sinapine
ParameterOptimal ValueSource
Temperature75 °C[1][2][3]
Solvent70% Ethanol in Water[1][2][3]
Ultrasound Amplitude100%[1][2][3]
Predicted Yield6.56 mg/g Dry Matter (DM)[2]
Experimental Yield6.90 ± 0.03 mg/g DM[1][2][3]
Table 2: Comparison of Sinapine Yields with Different Extraction Methods
Extraction MethodSinapine Yield (mg/g DM)Source
Control (Conventional Extraction)5.565 ± 0.014[2]
Ultrasound-Assisted Extraction (US)5.531 ± 0.074[2]
Supercritical CO₂ Pre-treatment (SC-CO₂)6.636 ± 0.037[2]
SC-CO₂ Pre-treatment + Ultrasound (SC-CO₂ + US)7.194 ± 0.007[2]
Table 3: Effect of pH on Sinapine Extraction Yield (µmol/g DM)
Solvent (Ethanol % v/v)pH 2 (Acidic)Uncontrolled pH (~4.5)Source
0% (Aqueous)8.075.29[9]
70%15.7313.03[9]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Sinapine

This protocol is based on the optimized conditions determined by response surface methodology[2].

1. Materials and Equipment:

  • Mustard seed meal (defatted or non-defatted)

  • 70% (v/v) Ethanol

  • 2 L stirred glass reactor with an outer jacket for temperature control

  • Ultrasonic generator (e.g., 400 W, 24 kHz) with a titanium sonotrode (e.g., 22 mm diameter)[2]

  • Cryothermostat with circulating glycerol

  • Magnetic stirrer

  • Centrifuge

  • 0.20 µm filters

2. Procedure:

  • Preparation: Place 600 mL of 70% ethanol into the 2 L glass reactor.

  • Sample Addition: Add a pre-determined amount of mustard seed meal to achieve the desired solid-to-liquid ratio (a ratio of 1:20 was used in the optimization study)[2].

  • Temperature Control: Set the cryothermostat to circulate glycerol through the reactor's jacket to maintain the extraction temperature at 75 °C[2].

  • Stirring: Set the stirring speed to 250 rpm to ensure the mixture is homogeneous[2].

  • Sonication: Immerse the titanium sonotrode into the mixture. Apply ultrasound in continuous mode at 100% amplitude for 30 minutes[2].

  • Separation: After extraction, separate the liquid extract from the solid residue by centrifugation (e.g., 4713 g for 20 min at 4 °C)[9].

  • Filtration: Filter the supernatant through a 0.20 µm filter to remove any remaining particulate matter[2].

  • Storage: Store the final extract at 4 °C in the dark until analysis.

Protocol 2: Quantification of Sinapine by UHPLC-DAD

This protocol describes the analysis of sinapine content in the extracts using Ultra-High-Performance Liquid Chromatography with a Diode Array Detector[2].

1. Materials and Equipment:

  • UHPLC-DAD system (e.g., Dionex Ultimate 3000)[2]

  • Reversed-phase C18 column (e.g., Thermo Scientific Accucore aQ, 100 × 3 mm, 2.6 µm particle size)[2]

  • Solvent A: Water

  • Solvent B: Acetonitrile

  • Solvent C: 0.1% Formic Acid

  • Sinapine standard for calibration

  • Autosampler vials

2. Chromatographic Conditions:

  • Column Temperature: 48 °C[2]

  • Flow Rate: 0.8 mL/min[2]

  • Injection Volume: 20 µL[2]

  • Detection Wavelength: 320 nm[2][10]

  • Total Run Time: 13 minutes[2]

3. Solvent Gradient: The gradient elution is performed as follows[2]:

  • Start (0 min): 45% A, 5% B, 50% C

  • 0.99 min: 10% B

  • 3.19 min: 15% B

  • 7.44 min: 30% B

  • 8.51 min: Return to 5% B (initial conditions)

  • Solvent C remains constant throughout the run.

4. Procedure:

  • Calibration: Prepare a series of standard solutions of sinapine of known concentrations to generate a calibration curve.

  • Sample Preparation: The filtered extract from Protocol 1 can be directly injected or diluted if necessary to fall within the calibration range.

  • Analysis: Inject 20 µL of the standard solutions and sample extracts into the UHPLC system.

  • Quantification: Identify the sinapine peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration based on the peak area and the calibration curve.

Visualizations

G cluster_extraction Extraction Process cluster_analysis Analysis start Mustard Seed Meal pretreatment Optional: Defatting (Supercritical CO₂) start->pretreatment uae Ultrasound-Assisted Extraction (75°C, 70% EtOH, 100% Amplitude) pretreatment->uae separation Centrifugation / Filtration uae->separation extract Crude Sinapine Extract separation->extract hplc UHPLC-DAD Analysis (320 nm) extract->hplc quant Sinapine Quantification hplc->quant

Caption: Workflow for UAE of sinapine from mustard seeds.

G center Sinapine Yield (UAE Efficiency) param1 Temperature (Optimal: 75°C) param1->center param2 Solvent (Optimal: 70% Ethanol) param2->center param3 Ultrasound Amplitude (Optimal: 100%) param3->center param4 Extraction Time (e.g., 30 min) param4->center param5 pH of Medium (Acidic pH enhances yield) param5->center param6 Pre-treatment (e.g., SC-CO₂ Defatting) param6->center

Caption: Key parameters influencing sinapine extraction efficiency.

References

Method

Application Notes and Protocols for Supercritical CO2 Extraction of Sinapine

Audience: Researchers, scientists, and drug development professionals. Introduction Sinapine is a prominent phenolic compound found in seeds of the Brassicaceae family, particularly in mustard and rapeseed.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sinapine is a prominent phenolic compound found in seeds of the Brassicaceae family, particularly in mustard and rapeseed. It exhibits a range of bioactive properties, including antioxidant, antitumor, and neuroprotective effects, making it a compound of significant interest for pharmaceutical and nutraceutical applications.[1] Traditional solvent extraction methods for sinapine often involve the use of organic solvents, which can present environmental and safety concerns.

Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) is a green and highly tunable alternative for extracting bioactive compounds from natural products.[2] Supercritical CO₂ is non-toxic, non-flammable, and its solvating power can be manipulated by changing pressure and temperature.[2] For polar compounds like sinapine, the polarity of supercritical CO₂ can be increased by the addition of a co-solvent, such as ethanol.

These application notes provide two primary methodologies involving supercritical CO₂ for the extraction of sinapine from mustard or rapeseed meal:

  • Supercritical CO₂ Pretreatment for Defatting: A method to remove oils prior to a conventional solvent extraction of sinapine, which has been shown to increase sinapine yield.[1]

  • Proposed Direct Supercritical CO₂ Extraction of Sinapine: A proposed protocol for the direct extraction of sinapine using supercritical CO₂ with a co-solvent, based on established principles for the extraction of other phenolic compounds.

Data Presentation

Table 1: Supercritical CO₂ Pretreatment Parameters for Defatting Mustard Seed Meal
ParameterValueReference
Pressure 350 bar[1]
Temperature 40 °C[1]
CO₂ Flow Rate 60 g/min [1]
Sample Size 150 g[1]
Vessel Volume 1 L[1]
Table 2: Comparison of Sinapine Yields with and without Supercritical CO₂ Pretreatment
Extraction MethodSinapine Yield (mg/g dry matter)ImprovementReference
Control (Conventional Solvent Extraction)Not specified, but used as baseline-[1]
SC-CO₂ Pretreatment + Solvent ExtractionNot specified, but 24.4% increase over control24.4%[1]
SC-CO₂ Pretreatment + Ultrasound-Assisted Solvent Extraction6.90 ± 0.0332% increase over control[1]
Table 3: Proposed Parameter Ranges for Direct Supercritical CO₂ Extraction of Sinapine
ParameterRangeRationale
Pressure 200 - 400 barHigher pressure increases CO₂ density and solvating power for phenolic compounds.[2][3]
Temperature 40 - 60 °CHigher temperatures can increase solute vapor pressure and solubility, but may also decrease CO₂ density.[2] An optimal balance is needed.
Co-solvent (Ethanol) 5 - 20% (v/v)Ethanol is necessary to increase the polarity of the supercritical fluid to effectively solvate the polar sinapine molecule.[4]
CO₂ Flow Rate 2 - 5 L/min (expanded gas)A sufficient flow rate ensures timely extraction without excessive residence time which could lead to degradation.
Extraction Time 60 - 180 minThe optimal time will depend on the other parameters and the desired extraction efficiency.

Experimental Protocols

Protocol 1: Supercritical CO₂ Pretreatment of Mustard Seed Meal for Enhanced Sinapine Extraction

This protocol describes the use of supercritical CO₂ to defat mustard seed meal, thereby increasing the efficiency of a subsequent solvent-based extraction of sinapine.[1]

1. Materials and Equipment:

  • Ground mustard seed meal

  • Supercritical Fluid Extraction (SFE) system (e.g., 1 L extraction vessel)

  • High-purity CO₂

  • Collection vessel for extracted oil

2. Procedure:

  • Load 150 g of ground mustard seed meal into the 1 L extraction vessel.

  • Pressurize the system with CO₂ to 350 bar.

  • Set the temperature of the extraction vessel to 40 °C.

  • Initiate a constant CO₂ flow rate of 60 g/min through the vessel.

  • Continue the extraction until the oil yield diminishes, collecting the extracted oil in the separator.

  • Depressurize the system and collect the defatted mustard seed meal.

  • The resulting defatted meal can then be used for conventional or ultrasound-assisted solvent extraction of sinapine. For example, using 70% ethanol at 75°C with ultrasound application.[1]

Protocol 2: Proposed Methodology for Direct Supercritical CO₂ Extraction of Sinapine

This protocol outlines a proposed methodology for the direct extraction of sinapine using supercritical CO₂ with ethanol as a co-solvent. The parameters provided are starting points for optimization.

1. Materials and Equipment:

  • Ground mustard or rapeseed meal

  • Supercritical Fluid Extraction (SFE) system with a co-solvent pump

  • High-purity CO₂

  • Ethanol (food or pharmaceutical grade)

  • Collection vessel for the extract

2. Procedure:

  • Load the ground seed meal into the extraction vessel.

  • Pressurize the system with CO₂ to the desired pressure (e.g., starting at 250 bar).

  • Set the temperature of the extraction vessel to the desired temperature (e.g., starting at 50 °C).

  • Introduce ethanol as a co-solvent at the desired concentration (e.g., starting at 10% v/v) using the co-solvent pump.

  • Initiate a constant CO₂ flow rate (e.g., 3 L/min).

  • Allow the extraction to proceed for the desired duration (e.g., 120 minutes), collecting the extract in the separator.

  • After extraction, carefully depressurize the system.

  • The collected extract will contain sinapine and other co-extracted compounds. Further purification steps, such as chromatography, may be necessary.

Visualizations

experimental_workflow cluster_pretreatment Protocol 1: SC-CO₂ Pretreatment start1 Ground Mustard Seed Meal sfe_pretreatment Supercritical CO₂ Extraction (350 bar, 40°C) start1->sfe_pretreatment oil Extracted Oil sfe_pretreatment->oil defatted_meal Defatted Meal sfe_pretreatment->defatted_meal solvent_extraction Solvent Extraction (e.g., 70% Ethanol) defatted_meal->solvent_extraction sinapine_extract1 Sinapine Extract solvent_extraction->sinapine_extract1 direct_extraction_workflow cluster_direct_extraction Protocol 2: Proposed Direct SC-CO₂ Extraction start2 Ground Mustard/Rapeseed Meal sfe_direct Direct Supercritical CO₂ Extraction (with Ethanol co-solvent) start2->sfe_direct crude_extract Crude Sinapine Extract sfe_direct->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification pure_sinapine Purified Sinapine purification->pure_sinapine logical_relationship cluster_params Key Parameters in Direct SC-CO₂ Extraction of Sinapine pressure Pressure co2_density CO₂ Density & Solvating Power pressure->co2_density increases temperature Temperature temperature->co2_density decreases co_solvent Co-solvent (Ethanol %) sinapine_solubility Sinapine Solubility co_solvent->sinapine_solubility increases co2_density->sinapine_solubility increases extraction_yield Extraction Yield & Purity sinapine_solubility->extraction_yield

References

Application

Application Note & Protocol: Optimizing pH for Enhanced Sinapine Extraction from Plant Material

Audience: Researchers, scientists, and drug development professionals. Introduction Sinapine is a prominent phenolic compound found in species of the Brassicaceae family, such as mustard (Sinapis alba, Brassica juncea) a...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sinapine is a prominent phenolic compound found in species of the Brassicaceae family, such as mustard (Sinapis alba, Brassica juncea) and rapeseed (Brassica napus). It is the choline ester of sinapic acid and is recognized for a variety of beneficial biological activities, including antioxidant, antimicrobial, and neuroprotective effects. Efficient extraction of sinapine from plant matrices is a critical first step for its study and potential therapeutic application. The pH of the extraction solvent is a crucial parameter that significantly influences the yield and chemical form of the extracted phenolics. This application note provides a detailed protocol for optimizing the pH for sinapine extraction, enabling researchers to maximize the recovery of this valuable bioactive compound.

Key Findings on pH Optimization

The pH of the extraction medium directly impacts the chemical stability and solubility of sinapine and its derivatives. Research has demonstrated that different pH conditions can selectively favor the extraction of either sinapine or its hydrolysis product, sinapic acid.

  • Acidic Conditions (pH 2): An acidic environment is optimal for maximizing the extraction of intact sinapine. At a low pH, the hydrolysis of the ester bond in sinapine is minimized, leading to higher yields of the parent compound. Studies have shown that extraction at pH 2 can significantly increase sinapine yield compared to neutral or uncontrolled pH conditions.[1] For instance, one study reported a 52.5% increase in sinapine content when extracting with an aqueous solution at pH 2 compared to an uncontrolled pH.[1]

  • Neutral Conditions (pH ~7): While not typically maximizing sinapine yield, a neutral pH can be effective for extracting a broader profile of phenolic compounds from mustard varieties.[2] It offers a milder extraction condition that may be suitable for general phytochemical analysis.

  • Alkaline Conditions (pH 12): A basic environment promotes the hydrolysis of sinapine to sinapic acid. Therefore, alkaline conditions are not suitable for extracting sinapine but are ideal for selectively extracting sinapic acid.[1][3]

Quantitative Data Summary

The following table summarizes the quantitative data from studies investigating the effect of pH on sinapine and sinapic acid extraction yields.

Plant MaterialExtraction SolventpHTemperatureExtraction TimeCompoundYield (µmol/g Dry Matter)Reference
Mustard Seed Meal70% (v/v) Ethanol / Buffered Aqueous Solution270°C30 minSinapine15.73[1]
Mustard Seed Meal70% (v/v) Ethanol / Distilled Water~4.570°C30 minSinapine13.03[1]
Mustard Seed MealBuffered Aqueous Solution1270°C30 minSinapic Acid13.22[1][3]
Mustard Seed Meal70% (v/v) Ethanol / Buffered Aqueous Solution1270°C30 minEthyl Sinapate9.81[1]

Experimental Protocols

This section provides a detailed methodology for optimizing sinapine extraction by adjusting the pH of the extraction solvent.

Materials and Reagents:

  • Dried plant material (e.g., mustard seed meal, ground rapeseed)

  • Ethanol (70% v/v in deionized water)

  • Deionized water

  • Hydrochloric acid (HCl) or Acetic Acid to adjust to pH 2

  • Sodium hydroxide (NaOH) or Sodium Bicarbonate for comparative alkaline extraction

  • pH meter

  • Shaking incubator or magnetic stirrer with a hot plate

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters, vacuum filtration)

  • HPLC system for analysis

Protocol for Optimal Sinapine Extraction (Acidic pH):

  • Sample Preparation:

    • Grind the dried plant material to a fine powder (e.g., using a coffee grinder or a laboratory mill) to increase the surface area for extraction.

    • Accurately weigh a known amount of the powdered plant material (e.g., 1 gram).

  • Solvent Preparation:

    • Prepare a 70% (v/v) ethanol-water solution.

    • Adjust the pH of the 70% ethanol solution to 2.0 using a suitable acid (e.g., HCl or acetic acid). Monitor the pH using a calibrated pH meter.

  • Extraction:

    • Combine the powdered plant material with the pH-adjusted extraction solvent in a flask. A solid-to-liquid ratio of 1:100 (g/mL) is recommended to ensure thorough extraction.[3]

    • Place the flask in a shaking incubator or on a magnetic stirrer with a hot plate.

    • Maintain the temperature at 70-75°C and agitate the mixture at a constant speed (e.g., 400 rpm) for 30 minutes.[3][4]

  • Sample Recovery:

    • After extraction, centrifuge the mixture at a high speed (e.g., 4713 x g) for 10 minutes at 4°C to pellet the solid plant material.[3]

    • Carefully decant the supernatant.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

  • Analysis:

    • Analyze the filtered extract using a suitable analytical method, such as HPLC, to quantify the sinapine content.

Comparative Protocol for Sinapic Acid Extraction (Alkaline pH):

To demonstrate the effect of pH, a parallel extraction can be performed under alkaline conditions, which favors the formation of sinapic acid.

  • Solvent Preparation:

    • Prepare an aqueous solution buffered to pH 12 using a carbonate-bicarbonate buffer or by adjusting with NaOH.

  • Extraction and Recovery:

    • Follow the same extraction and recovery steps as outlined in the acidic pH protocol, substituting the acidic solvent with the pH 12 buffered solution.

Visualizations

G cluster_acidic Acidic Conditions (pH 2) cluster_alkaline Alkaline Conditions (pH 12) Sinapine_acid Sinapine (Intact) Sinapic_acid Sinapic Acid Choline Choline Sinapine Sinapine Sinapine->Sinapine_acid Favored Extraction Sinapine->Sinapic_acid Hydrolysis

References

Method

Purifying Sinapine: An Application Note and Protocol Guide for Researchers

Introduction Sinapine, an alkaloidal amine predominantly found in the seeds of Brassicaceae family plants like rapeseed and mustard, has garnered significant interest for its potential pharmacological activities. As the...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sinapine, an alkaloidal amine predominantly found in the seeds of Brassicaceae family plants like rapeseed and mustard, has garnered significant interest for its potential pharmacological activities. As the choline ester of sinapic acid, its purification from crude plant extracts is a critical step for research and drug development.[1] This document provides detailed application notes and protocols for the purification of sinapine, targeting researchers, scientists, and professionals in drug development. We will explore various purification techniques, from initial solvent extraction to high-purity chromatographic methods.

Initial Extraction of Sinapine from Plant Material

The primary step in isolating sinapine involves its extraction from the raw plant material, typically seed cake or meal which is a byproduct of oil pressing.[1] A common and effective method is solid-liquid extraction.

Protocol: Solid-Liquid Extraction
  • Defatting: The plant material, such as rapeseed or mustard seed meal, is first defatted to remove oils that can interfere with subsequent purification steps. This is typically achieved using a non-polar solvent like hexane in a Soxhlet apparatus.[1]

  • Extraction: Following defatting, the solid residue is subjected to extraction with an aqueous alcohol solution. A 70% methanol or ethanol solution is commonly used.[1][2] For optimal yield, the extraction is often performed at an elevated temperature, for instance, 75°C.[1] The pH of the extraction medium can also be adjusted to enhance the selectivity for sinapine. Acidic conditions (pH 2) with 70% ethanol have been shown to favor sinapine extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to remove the extraction solvent, yielding the crude sinapine extract.

Purification Methodologies

Several chromatographic techniques can be employed to purify sinapine from the crude extract. The choice of method will depend on the desired purity, scale of purification, and available equipment.

Adsorption Chromatography using Macroporous Resins

Adsorption chromatography is a scalable and efficient method for purifying sinapine.[3] This technique relies on the differential adsorption of molecules onto a solid phase resin. For sinapine, both apolar and cation exchange resins have been used effectively.

Protocol: Cation Exchange Chromatography for High-Purity Sinapine

This protocol is based on the successful purification of sinapine using a weak cation exchange resin, achieving a final purity of 98.85%.[4]

  • Resin Selection and Equilibration: A weak cation exchange resin (e.g., C106) is packed into a column. The resin is equilibrated with the appropriate buffer at the optimal pH for sinapine adsorption, which has been identified as pH 4.[4]

  • Sample Loading: The crude sinapine extract is dissolved in a suitable solvent and the pH is adjusted to 4 before loading it onto the equilibrated column.

  • Washing: The column is washed with deionized water to remove unbound impurities.

  • Two-Step Elution:

    • Step 1 (Elution of Neutral and Negatively Charged Phenolics): The column is first eluted with a 50% ethanol-water mixture (v/v). This step removes other phenolic compounds, such as sinapic acid, that are adsorbed through hydrophobic interactions.[4]

    • Step 2 (Elution of Sinapine): Sinapine is then selectively desorbed from the resin using acidified ethanol (e.g., 50% ethanol/water, 0.044 M HCl).[4]

  • Fraction Collection and Analysis: Fractions are collected throughout the elution process and analyzed for sinapine content and purity using a suitable analytical method like HPLC.

  • Solvent Removal: The purified sinapine fractions are pooled and the solvent is removed under vacuum to yield the final product.

Ion Exchange Chromatography

Ion exchange chromatography separates molecules based on their net charge. Sinapine, being a positively charged quaternary ammonium compound, is well-suited for purification using a cation exchange resin.

Protocol: Sinapine Purification with CM-Sephadex C25

This protocol utilizes a CM-Sephadex C25 cation exchange column for the purification of sinapine from crude extracts.[1][5]

  • Column Preparation: A column is packed with CM-Sephadex C25 resin.

  • Sample Loading: The crude extract, dissolved in a low ionic strength buffer, is loaded onto the column.

  • Washing: The column is washed with 10 mL of water to remove unbound impurities.[1]

  • Elution: The bound sinapine is eluted from the column using a mixture of 2 M acetic acid and methanol (1:1 v/v).[1]

  • Analysis: The collected fractions are analyzed for sinapine content, typically by measuring the absorbance at 330 nm.[1] This method has a reported recovery rate of 95-114%.[1][5]

Flash Chromatography

Flash chromatography is a rapid purification technique that uses a pressure-driven flow of the mobile phase to accelerate the separation. It is a good intermediate step for purifying larger quantities of sinapine.

Protocol: Generalized Flash Chromatography for Sinapine Purification

This is a general protocol that can be adapted for sinapine purification based on the principles of reverse-phase chromatography.

  • Column Selection: A C18 reverse-phase flash chromatography column is selected.

  • Equilibration: The column is equilibrated with the initial mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape. A common starting condition could be 20% methanol in water with 0.5% acetic acid.[3]

  • Sample Loading: The crude sinapine extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

  • Gradient Elution: A linear gradient is applied, gradually increasing the proportion of the organic solvent. For example, the methanol concentration could be increased from 20% to 50% over 30 minutes.[3]

  • Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure sinapine.

  • Solvent Removal: The pure fractions are combined and the solvent is evaporated.

Preparative High-Performance Liquid Chromatography (HPLC)

For the highest purity sinapine, preparative HPLC is the method of choice. This technique offers high resolution but is generally used for smaller-scale purifications.

Protocol: Generalized Preparative HPLC for Sinapine Purification

This protocol outlines a general approach for purifying sinapine using preparative reverse-phase HPLC.

  • Column and Mobile Phase: A preparative C18 reverse-phase column is used. The mobile phase typically consists of two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Method Development: An analytical HPLC method is first developed to determine the optimal separation conditions.

  • Gradient Elution: A gradient is run to elute the compounds. Based on analytical separations, a typical gradient might start at 10-15% B and ramp up to 70% B over 30-40 minutes.[3]

  • Injection and Fraction Collection: The crude extract is injected onto the column, and fractions are collected based on the detector signal (e.g., UV absorbance at 285 nm or 330 nm).

  • Purity Analysis and Lyophilization: The purity of the collected fractions is confirmed by analytical HPLC. The pure fractions are then pooled and lyophilized to obtain the final product.

Data Presentation

The following tables summarize quantitative data from various studies on sinapine purification.

Table 1: Yield and Purity of Sinapine using Different Purification Methods

Purification MethodStarting MaterialYieldPurityReference
Cation Exchange Chromatography (C106 Resin)Rapeseed protein production effluentHigh Recovery98.85%[4]
Ion Exchange Chromatography (CM-Sephadex C25)Rapeseed/meal95-114% RecoveryNot specified[1][5]
Flash Chromatography & Preparative HPLCDefatted broccoli seeds115 mg of sinapine-glucoraphanin salt / 1 kgNot specified[3]

Table 2: Extraction Yields of Sinapine under Different Conditions

Extraction MethodPlant MaterialExtraction ConditionsYieldReference
Ultrasound-Assisted ExtractionMustard seed meal75 °C, 70% ethanol, 100% ultrasound amplitude6.90 ± 0.03 mg/g dry matter
Solid-Liquid ExtractionMustard seed meal70% ethanol, pH 215.73 µmol/g dry matter

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the purification of sinapine from crude plant extracts.

Sinapine_Purification_Workflow Start Plant Material (e.g., Rapeseed Meal) Defatting Defatting with Hexane Start->Defatting Extraction Aqueous Ethanolic/Methanolic Extraction Defatting->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Crude_Extract Crude Sinapine Extract Concentration->Crude_Extract Flash_Chrom Flash Chromatography Crude_Extract->Flash_Chrom Initial Cleanup Adsorption_Chrom Adsorption Chromatography (e.g., Cation Exchange Resin) Crude_Extract->Adsorption_Chrom Scalable Purification Prep_HPLC Preparative HPLC Flash_Chrom->Prep_HPLC Analysis Purity Analysis (e.g., HPLC) Prep_HPLC->Analysis Adsorption_Chrom->Analysis Pure_Sinapine High-Purity Sinapine Analysis->Pure_Sinapine

References

Application

Application Notes and Protocols for LC-MS/MS Analysis of Sinapine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals Introduction Sinapine is the choline ester of sinapic acid and a major phenolic compound found in the seeds of plants belonging to the Brassicaceae family,...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine is the choline ester of sinapic acid and a major phenolic compound found in the seeds of plants belonging to the Brassicaceae family, such as rapeseed (canola) and mustard. While recognized for its antioxidant properties, sinapine is also considered an anti-nutritional factor in rapeseed meal used for animal feed. The analysis of sinapine and its metabolites is crucial for the food industry, agricultural research, and drug development, where its derivatives may be explored for their therapeutic potential.

This document provides detailed application notes and protocols for the quantitative analysis of sinapine and its primary metabolites, sinapic acid and sinapoyl glucose, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology offers high selectivity and sensitivity, enabling accurate quantification in complex matrices.

Metabolic Pathway of Sinapine

Sinapine is synthesized in plants through the phenylpropanoid pathway. Phenylalanine is converted through a series of enzymatic steps to sinapic acid. Sinapic acid is then glycosylated to form 1-O-sinapoyl-glucose, which serves as an activated intermediate for the synthesis of sinapine. During germination, sinapine can be hydrolyzed back to sinapic acid and choline.

Sinapine_Metabolism Phenylalanine Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid_Pathway Sinapic_Acid Sinapic Acid Phenylpropanoid_Pathway->Sinapic_Acid 1-O-Sinapoyl-Glucose 1-O-Sinapoyl-Glucose Sinapic_Acid->1-O-Sinapoyl-Glucose SGT UDP_Glucose UDP-Glucose UDP_Glucose->1-O-Sinapoyl-Glucose Sinapine Sinapine 1-O-Sinapoyl-Glucose->Sinapine SCT Sinapoyl_Malate Sinapoyl Malate 1-O-Sinapoyl-Glucose->Sinapoyl_Malate SMT Choline Choline Choline->Sinapine Sinapine->Sinapic_Acid Hydrolysis Workflow Sample Seed Sample Grinding Extraction Extraction with 70% Methanol Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Data Data Acquisition and Processing LCMS->Data Quantification Quantification Data->Quantification

Method

Application Note: Structural Elucidation of Sinapine using 1D and 2D NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Introduction Sinapine is a naturally occurring alkaloid found predominantly in the seeds of plants from the Brassicaceae family, such as mustard and rapesee...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine is a naturally occurring alkaloid found predominantly in the seeds of plants from the Brassicaceae family, such as mustard and rapeseed. It is an ester of sinapic acid and choline. The structural elucidation of sinapine is crucial for its potential applications in the pharmaceutical and nutraceutical industries, owing to its antioxidant and neuroprotective properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of its chemical structure. This application note provides detailed ¹H and ¹³C NMR spectral data of sinapine, a comprehensive experimental protocol for its analysis, and a logical workflow for its structural elucidation.

Data Presentation: ¹H and ¹³C NMR Spectral Data of Sinapine

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for sinapine. The data for the sinapic acid moiety is based on experimental values, while the data for the choline moiety is based on established chemical shift ranges for this functional group. The numbering scheme for the atoms is provided in the structure below.

Sinapine Structure with Numbering

Table 1: ¹H NMR Spectral Data of Sinapine (400 MHz, DMSO-d₆)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
2', 6'7.08s-2HAr-H
77.55d15.91H=CH-
86.55d15.91H=CH-
3', 5' -OCH₃3.84s-6HAr-OCH₃
2~4.5t~5.02H-O-CH₂-
1~3.6t~5.02H-CH₂-N⁺-
N⁺(CH₃)₃3.21s-9H-N⁺(CH₃)₃
4'-OH9.2 (broad)s-1HAr-OH

Table 2: ¹³C NMR Spectral Data of Sinapine (100 MHz, DMSO-d₆)

Atom NumberChemical Shift (δ, ppm)Assignment
9166.5C=O (Ester)
4'148.2Ar-C-OH
3', 5'145.8Ar-C-OCH₃
7145.5=CH-
1'125.8Ar-C
8115.2=CH-
2', 6'105.5Ar-CH
166.0-CH₂-N⁺-
3', 5' -OCH₃56.5Ar-OCH₃
259.5-O-CH₂-
N⁺(CH₃)₃53.8-N⁺(CH₃)₃

Experimental Protocols

This section details the methodologies for acquiring high-quality 1D and 2D NMR spectra of sinapine for its structural elucidation.

Sample Preparation
  • Isolation and Purification: Isolate sinapine from its natural source (e.g., mustard seeds) using appropriate extraction and chromatographic techniques to ensure high purity (>95%).

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified sinapine.

  • Solvent Selection: Dissolve the weighed sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for sinapine and its residual peak can be used as an internal reference.

  • Sample Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

2.1. 1D NMR Spectroscopy

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

2.2. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • Pulse Program: cosygpqf.

    • Spectral Width: Same as ¹H NMR in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (F1).

    • Number of Scans: 2-8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • Pulse Program: hsqcedetgpsisp2.2.

    • ¹H Spectral Width: Same as ¹H NMR.

    • ¹³C Spectral Width: Same as ¹³C NMR.

    • Number of Increments: 128-256 in the indirect dimension (F1).

    • Number of Scans: 4-16 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, crucial for connecting molecular fragments.

    • Pulse Program: hmbcgplpndqf.

    • ¹H Spectral Width: Same as ¹H NMR.

    • ¹³C Spectral Width: Same as ¹³C NMR.

    • Number of Increments: 256-512 in the indirect dimension (F1).

    • Number of Scans: 8-32 per increment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which helps in determining the stereochemistry and conformation.

    • Pulse Program: noesygpph.

    • Spectral Width: Same as ¹H NMR in both dimensions.

    • Mixing Time: 500-800 ms.

    • Number of Increments: 256-512 in the indirect dimension (F1).

    • Number of Scans: 8-16 per increment.

Mandatory Visualization: Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of sinapine using the acquired NMR data.

Sinapine_Elucidation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Data Interpretation & Structure Assembly H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY (Optional) H1_NMR->NOESY Proton_Types Identify Proton Types (Aromatic, Vinylic, Aliphatic) H1_NMR->Proton_Types C13_NMR ¹³C NMR DEPT DEPT-135/90 C13_NMR->DEPT C13_NMR->HSQC C13_NMR->HMBC Carbon_Types Identify Carbon Types (CH₃, CH₂, CH, C) DEPT->Carbon_Types HH_Connectivity Establish ¹H-¹H Connectivity COSY->HH_Connectivity CH_Connectivity Establish ¹H-¹³C One-Bond Connectivity HSQC->CH_Connectivity Fragment_Assembly Assemble Molecular Fragments HMBC->Fragment_Assembly Stereo_Conformation Determine Stereochemistry & Conformation NOESY->Stereo_Conformation Proton_Types->HH_Connectivity Carbon_Types->CH_Connectivity HH_Connectivity->Fragment_Assembly CH_Connectivity->Fragment_Assembly Final_Structure Propose Final Structure Fragment_Assembly->Final_Structure Stereo_Conformation->Final_Structure

Caption: Workflow for the structural elucidation of sinapine using NMR spectroscopy.

Application

Application Note: Assessment of Sinapine's Antioxidant Activity Using the DPPH Assay

For Researchers, Scientists, and Drug Development Professionals Introduction Sinapine is a naturally occurring alkaloid ester of sinapic acid and choline, predominantly found in seeds of the Brassicaceae family, such as...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine is a naturally occurring alkaloid ester of sinapic acid and choline, predominantly found in seeds of the Brassicaceae family, such as mustard and rapeseed. Due to its phenolic structure, sinapine is recognized for its potential antioxidant properties, which are of significant interest in the fields of pharmacology and drug development for mitigating oxidative stress-related conditions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely employed, rapid, and straightforward spectrophotometric method for evaluating the antioxidant capacity of various compounds. This application note provides a detailed protocol for assessing the antioxidant activity of sinapine using the DPPH radical scavenging assay, including data presentation and visualization of the experimental workflow and chemical reaction.

The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The DPPH radical exhibits a deep purple color in solution with a characteristic absorption maximum at approximately 517 nm.[1] Upon reduction by an antioxidant, the purple color fades to a pale yellow, and the absorbance at 517 nm decreases. The extent of this discoloration is proportional to the scavenging potential of the antioxidant.

Data Presentation

The antioxidant activity of sinapine can be quantified by determining its radical scavenging activity percentage and its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. While IC50 values can vary between studies due to different experimental conditions, kinetic analysis provides a more detailed understanding of the reaction rate.

Below is a summary of quantitative data for sinapine and related compounds from a kinetic study of DPPH radical scavenging.

CompoundRate of DPPH˙ Radical Scavenging (RS) at 0.1 s (x 10-6 mol L-1 s-1)DPPH˙ Scavenging Activity (IDPPH) at 30 min (%)
Sinapine (SI) 1.35 ± 0.0735.8 ± 1.2
Sinapic Acid (SA)1.25 ± 0.0640.2 ± 1.5
Ethyl Sinapate (SE)3.21 ± 0.1145.1 ± 1.8

Data adapted from a kinetic study on sinapic acid and its derivatives. The rate of DPPH˙ radical scavenging provides insight into the initial speed of the antioxidant reaction.[1]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for performing the DPPH assay to assess the antioxidant activity of sinapine.

Reagents and Materials
  • Sinapine (of high purity)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol), HPLC grade

  • Distilled or deionized water

  • Positive control: Ascorbic acid or Trolox

  • Volumetric flasks

  • Micropipettes

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (microplate reader or UV-Vis spectrophotometer)

  • Vortex mixer

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol in a volumetric flask.

    • Store the solution in an amber bottle and in the dark at 4°C, as DPPH is light-sensitive. It is recommended to prepare this solution fresh daily.

  • Sinapine Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of sinapine and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a methanol/water mixture) in a volumetric flask.

  • Working Solutions of Sinapine:

    • Prepare a series of dilutions from the sinapine stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control Solution (e.g., Ascorbic Acid, 1 mg/mL):

    • Prepare a stock solution of ascorbic acid in the same manner as the sinapine stock solution.

    • Prepare a series of working solutions with the same concentration range as sinapine.

Assay Procedure (Microplate Method)
  • In a 96-well microplate, add 100 µL of the various concentrations of sinapine working solutions to different wells.

  • Add 100 µL of the positive control working solutions to separate wells.

  • For the blank (control), add 100 µL of the solvent (e.g., methanol) to designated wells.

  • To each well, add 100 µL of the 0.1 mM DPPH solution.

  • Mix the contents of the wells thoroughly using a micropipette or by gently shaking the plate.

  • Incubate the microplate in the dark at room temperature for 30 minutes.

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Calculation of Radical Scavenging Activity

The percentage of DPPH radical scavenging activity can be calculated using the following formula:

% Radical Scavenging Activity = [(Acontrol - Asample) / Acontrol] x 100

Where:

  • Acontrol is the absorbance of the DPPH solution without the sample (blank).

  • Asample is the absorbance of the DPPH solution with the sinapine sample or positive control.

Determination of IC50 Value

The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. To determine the IC50 value:

  • Plot a graph of the percentage of radical scavenging activity against the corresponding concentrations of sinapine.

  • The IC50 value can be determined from the graph by identifying the concentration that corresponds to 50% scavenging activity. Alternatively, it can be calculated using linear regression analysis from the dose-response curve.

Visualizations

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Sinapine_Stock Prepare Sinapine Stock Solution (1 mg/mL) Sinapine_Work Prepare Sinapine Working Solutions (Serial Dilutions) Control Prepare Positive Control (e.g., Ascorbic Acid) Plate Pipette Samples, Control, and Blank into 96-well Plate Add_DPPH Add DPPH Solution to all wells Plate->Add_DPPH Mix Incubate Incubate in Dark for 30 min at Room Temperature Add_DPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Radical Scavenging Activity Measure->Calculate IC50 Determine IC50 Value from Dose-Response Curve Calculate->IC50

Caption: Workflow for DPPH antioxidant activity assessment of sinapine.

Chemical Reaction

DPPH_Reaction Sinapine Sinapine (Antioxidant) Sinapine_Radical Sinapine Radical Sinapine->Sinapine_Radical H Atom Donation DPPH DPPH Radical (Purple) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H

Caption: Reaction of sinapine with the DPPH radical.

References

Method

Application Notes and Protocols: Measuring Sinapine's Acetylcholinesterase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals Introduction Sinapine, an alkaloid naturally present in seeds of the Brassicaceae family, has garnered significant interest for its potential therapeutic pr...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine, an alkaloid naturally present in seeds of the Brassicaceae family, has garnered significant interest for its potential therapeutic properties, including its role as an acetylcholinesterase (AChE) inhibitor.[1][2][3] Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine; its inhibition is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[4][5][6][7] These application notes provide a detailed protocol for measuring the acetylcholinesterase inhibitory activity of sinapine using the well-established Ellman's method.[8][9][10][11][12]

Data Presentation

The inhibitory potency of sinapine against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of sinapine required to reduce the enzyme's activity by 50%.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Sinapine

Biological Source of AChEIC50 of Sinapine (µM)Reference
Rat Cerebral Homogenate3.66[1]
Rat Blood Serum22.1[1]

Experimental Protocol: Acetylcholinesterase Inhibition Assay using Ellman's Method

This protocol is adapted from the colorimetric method developed by Ellman and colleagues. The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[8][9][10][11][12]

Materials and Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., Electrophorus electricus, rat brain homogenate)

  • Sinapine

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving sinapine

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • Acetylcholinesterase (AChE) Solution: Prepare a stock solution of AChE in phosphate buffer to a final concentration of 0.2 U/mL.

  • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in phosphate buffer to make a 10 mM stock solution. Store protected from light.

  • ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in phosphate buffer to make a 14 mM stock solution. Prepare this solution fresh.

  • Sinapine Stock Solution: Dissolve sinapine in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Sinapine Working Solutions: Prepare a series of dilutions of the sinapine stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is low (e.g., <1%) to avoid affecting enzyme activity.

Assay Procedure
  • Assay Setup: In a 96-well microplate, add the following reagents in the specified order:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 10 µL of sinapine working solution (or vehicle for control)

    • 10 µL of AChE solution (0.2 U/mL)

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate at 25°C for 10 minutes.

  • Addition of DTNB: Add 10 µL of 10 mM DTNB solution to each well.

  • Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM ATCI solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for a total of 10 minutes.

  • Controls:

    • Blank: A well containing all reagents except the enzyme (replace with buffer) to account for non-enzymatic hydrolysis of the substrate.

    • Negative Control: A well containing all reagents and the vehicle (e.g., DMSO in buffer) used to dissolve sinapine, to measure 100% enzyme activity.

    • Positive Control: A well containing a known AChE inhibitor (e.g., galantamine) can be included for comparison.

Data Analysis
  • Calculate the rate of reaction (V) for each concentration of sinapine by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each sinapine concentration using the following formula:

    % Inhibition = [(V_control - V_sample) / V_control] x 100

    Where:

    • V_control is the rate of reaction of the negative control.

    • V_sample is the rate of reaction in the presence of sinapine.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the sinapine concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition by Sinapine

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChR Acetylcholine Receptor (Postsynaptic Neuron) ACh->AChR AChE Acetylcholinesterase (AChE) ACh->AChE Signal Signal Transduction AChR->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Reuptake Choline Reuptake Choline_Acetate->Reuptake Sinapine Sinapine Sinapine->Inhibition Inhibition->AChE caption Sinapine inhibits AChE, preventing acetylcholine breakdown.

Caption: Sinapine inhibits AChE, preventing acetylcholine breakdown.

Experimental Workflow for Measuring Sinapine's AChE Inhibitory Activity

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) add_reagents Add Buffer, Sinapine, and AChE Solution prep_reagents->add_reagents prep_sinapine Prepare Sinapine Working Solutions prep_sinapine->add_reagents pre_incubate Pre-incubate (25°C, 10 min) add_reagents->pre_incubate add_dtnb Add DTNB Solution pre_incubate->add_dtnb start_reaction Initiate with ATCI add_dtnb->start_reaction measure_abs Measure Absorbance at 412 nm (Kinetic Reading) start_reaction->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50 caption Workflow for sinapine's AChE inhibition assay.

Caption: Workflow for sinapine's AChE inhibition assay.

References

Application

In Vitro Cell Culture Models for Testing Sinapine's Anticancer Effects: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Sinapine, a naturally occurring alkaloid found predominantly in the seeds of cruciferous plants, has garnered increasing interest for its poten...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine, a naturally occurring alkaloid found predominantly in the seeds of cruciferous plants, has garnered increasing interest for its potential therapeutic properties, including its anticancer activities. As a bioactive compound, sinapine has been shown to exert various effects on cancer cells, ranging from the inhibition of proliferation and induction of programmed cell death (apoptosis) to the reversal of multi-drug resistance. This document provides detailed application notes and protocols for utilizing in vitro cell culture models to investigate the anticancer effects of sinapine. The following sections offer structured data on its efficacy, step-by-step experimental methodologies, and visual representations of the molecular pathways involved.

Data Presentation: Efficacy of Sinapine and Related Compounds

The cytotoxic effects of sinapine and its related compound, sinapic acid, have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes. While extensive data on sinapine is still emerging, the available information, along with data from the closely related sinapic acid, provides valuable insights into its potential anticancer applications.

CompoundCancer Cell LineCancer TypeIC50 ValueExposure Time
Sinapic AcidHT-29Colon Cancer317.5 µM24 hours[1][2]
Sinapic AcidHepG2Hepatocellular Carcinoma1150 µM72 hours[3]
Sinapic AcidHep3BHepatocellular Carcinoma1000 µM72 hours[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of sinapine's anticancer properties in vitro. Below are protocols for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Sinapine (dissolved in a suitable solvent, e.g., DMSO or PBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment with Sinapine:

    • Prepare serial dilutions of sinapine in complete medium at the desired concentrations.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of sinapine. Include a vehicle control (medium with the solvent used to dissolve sinapine) and an untreated control.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of sinapine to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Sinapine

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with the desired concentrations of sinapine for the specified duration. Include a vehicle control.

  • Cell Harvesting and Washing:

    • Harvest the cells by trypsinization. Collect the supernatant as well to include any floating apoptotic cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live cells

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by sinapine.

Principle: Proteins from cell lysates are separated based on their molecular weight by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.

Materials:

  • Cancer cell lines treated with sinapine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-Akt, p-ERK, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • Wash sinapine-treated and control cells with cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by sinapine and a general experimental workflow for its in vitro evaluation.

sinapine_anticancer_pathways cluster_legend Legend Sinapine Sinapine FGFR4 FGFR4 Sinapine->FGFR4 inhibits GADD45A GADD45A Sinapine->GADD45A upregulates Akt Akt Sinapine->Akt inhibits p38_JNK p38/JNK (MAPK) Sinapine->p38_JNK inhibits FRS2a FRS2α FGFR4->FRS2a ERK1_2 ERK1/2 FRS2a->ERK1_2 NFkB NF-κB ERK1_2->NFkB MDR1 MDR1 (P-glycoprotein) NFkB->MDR1 activates transcription DrugResistance Multi-Drug Resistance MDR1->DrugResistance G2M_Arrest G2/M Phase Cell Cycle Arrest GADD45A->G2M_Arrest Proliferation Cell Proliferation G2M_Arrest->Proliferation inhibits Apoptosis Apoptosis Akt->Apoptosis inhibits p38_JNK->Apoptosis promotes Activation Activation Inhibition Inhibition Activation_edge Activation_edge->Activation Inhibition_edge Inhibition_edge->Inhibition

Caption: Putative signaling pathways modulated by sinapine in cancer cells.

experimental_workflow start Start: Select Cancer Cell Lines culture Cell Culture and Maintenance start->culture treat Treat Cells with Sinapine (Dose-Response and Time-Course) culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treat->cell_cycle western Western Blot Analysis (for key signaling proteins) treat->western data Data Analysis: IC50, Apoptosis Rate, Protein Expression Levels viability->data apoptosis->data cell_cycle->data western->data conclusion Conclusion: Elucidate Anticancer Effects and Mechanisms of Sinapine data->conclusion

Caption: General experimental workflow for in vitro evaluation of sinapine.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the anticancer effects of sinapine using in vitro cell culture models. The data, while still expanding, suggests that sinapine and its related compounds hold promise as potential anticancer agents. The detailed experimental procedures will facilitate standardized and reproducible research in this area. Furthermore, the visualized signaling pathways provide a basis for mechanistic studies to fully elucidate how sinapine exerts its effects on cancer cells. Further research is warranted to expand the scope of cancer cell lines tested and to delve deeper into the molecular intricacies of sinapine's action, ultimately paving the way for its potential translation into clinical applications.

References

Method

Application Notes: Sinapine in Neurodegenerative Disease Research

Introduction Sinapine, a naturally occurring phenolic compound and the most abundant secondary metabolite in rapeseed pomace, is gaining attention in neurodegenerative disease research.[1][2] Structurally similar to the...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sinapine, a naturally occurring phenolic compound and the most abundant secondary metabolite in rapeseed pomace, is gaining attention in neurodegenerative disease research.[1][2] Structurally similar to the neurotransmitter acetylcholine, sinapine has been identified as a potent acetylcholinesterase (AChE) inhibitor.[1] Its neuroprotective properties are primarily attributed to its ability to counteract oxidative stress, reduce neuroinflammation, and modulate key signaling pathways involved in neuronal survival.[3][4][5] These application notes provide a summary of its use in preclinical models of Alzheimer's and Parkinson's disease, including quantitative data, signaling pathway diagrams, and detailed experimental protocols for researchers.

Application in Alzheimer's Disease (AD) Research Models

Sinapine and its related compound, sinapic acid (SA), have demonstrated significant neuroprotective effects in various AD models. The primary mechanisms of action include the inhibition of acetylcholinesterase (AChE), reduction of oxidative stress and neuroinflammation, and prevention of neuronal loss.[3][6][7]

Key Mechanisms of Action:
  • Acetylcholinesterase (AChE) Inhibition : Sinapine directly inhibits AChE, the enzyme responsible for breaking down acetylcholine.[6] This action increases cholinergic neurotransmission, which is crucial for learning and memory and is impaired in AD.

  • Antioxidant Activity : In a streptozotocin (STZ)-induced sporadic AD model, sinapic acid restored levels of the endogenous antioxidant glutathione (GSH) and reduced malondialdehyde (MDA), a marker of lipid peroxidation.[3]

  • Anti-inflammatory Effects : Treatment with sinapic acid has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cortex and hippocampus of AD model rats.[3] This is likely mediated by the suppression of NF-κB p65 activation.[3]

  • Neuronal Protection : In both STZ and amyloid-β (Aβ) induced AD models, sinapic acid treatment attenuated neuronal loss in the CA1 region of the hippocampus.[3][5]

Quantitative Data: Effects in Alzheimer's Disease Models

The following tables summarize the quantitative findings from key studies.

Table 1: In Vivo Efficacy of Sinapic Acid in an ICV-STZ Rat Model of AD

Parameter Model Group (ICV-STZ) Treatment Group (STZ + SA 20 mg/kg) Outcome Reference
Behavioral
Escape Latency (MWM) Significantly increased (p < 0.001) Significantly reduced vs. STZ group Improved memory [3]
Retention Latency (PA) Significantly reduced (p < 0.001) Significantly increased vs. STZ group Improved memory [3]
Biochemical
GSH Levels Decreased Reinstated to normal levels Reduced oxidative stress [3]
MDA Levels Increased Reinstated to normal levels Reduced lipid peroxidation [3]
TNF-α & IL-1β Increased Reinstated to normal levels Reduced neuroinflammation [3]
Histological
ChAT Expression Decreased Normalized Improved cholinergic function [3]
Neuronal Loss (CA1) Significant loss (p < 0.01) Significantly attenuated (p < 0.05) Neuroprotection [3]

MWM: Morris Water Maze; PA: Passive Avoidance; GSH: Glutathione; MDA: Malondialdehyde; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; ChAT: Choline Acetyltransferase.

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by Sinapine

Preparation IC50 Value Efficacy Reference
Rat Cerebral Homogenate 3.66 µmol/L High [6][7]
Rat Blood Serum 22.1 µmol/L Moderate [6][7]
Qualitative

| AChE Activity (unspecified conc.) | Inhibited by 85% | High |[1][2] |

Visualizations: Pathways and Workflow

G cluster_disease Alzheimer's Pathology cluster_sinapine Sinapine Intervention cluster_outcomes Neuroprotective Outcomes AChE Acetylcholinesterase (AChE) ACh ↑ Acetylcholine Levels OxStress Oxidative Stress (↑ MDA, ↓ GSH) ReducedStress ↓ Oxidative Stress OxStress->ReducedStress Neuroinflam Neuroinflammation (↑ TNF-α, IL-1β) ReducedInflam ↓ Neuroinflammation Neuroinflam->ReducedInflam Abeta Amyloid-β Pathology Neuron ↑ Neuronal Survival (Hippocampus) Sinapine Sinapine / Sinapic Acid Sinapine->AChE Inhibits Sinapine->OxStress Reduces Sinapine->Neuroinflam Reduces Sinapine->Abeta Ameliorates Memory Improved Learning & Memory ACh->Memory ReducedStress->Neuron ReducedInflam->Neuron Neuron->Memory

Caption: Sinapine's neuroprotective mechanisms in Alzheimer's disease models.

G cluster_setup Model Induction & Treatment cluster_testing Behavioral Assessment (Day 21) cluster_analysis Post-Mortem Analysis start Acclimate Male Wistar Rats surgery Bilateral ICV Injection of Streptozotocin (STZ) start->surgery treatment Daily Oral Gavage: Sinapic Acid (10 or 20 mg/kg) for 3 weeks surgery->treatment sham Sham Group: Vehicle Injection surgery->sham stz_only STZ Group: Vehicle Treatment surgery->stz_only mwm Morris Water Maze (Escape Latency) treatment->mwm sham->mwm stz_only->mwm pa Passive Avoidance (Retention Latency) mwm->pa sacrifice Euthanize & Collect Cortex/Hippocampus pa->sacrifice biochem Biochemical Assays (GSH, MDA, Cytokines) sacrifice->biochem histo Immunohistochemistry (ChAT, NeuN) sacrifice->histo

Caption: Experimental workflow for an STZ-induced Alzheimer's model study.

Application in Parkinson's Disease (PD) Research Models

Research indicates that sinapic acid holds neuroprotective potential in models of Parkinson's disease, primarily by mitigating oxidative stress and protecting dopaminergic neurons.

Key Mechanisms of Action:
  • Dopaminergic Neuroprotection : In a 6-hydroxydopamine (6-OHDA)-induced rat model, pretreatment with sinapic acid prevented the loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra pars compacta (SNC).[8]

  • Oxidative Stress Reduction : Sinapic acid attenuated the increase in malondialdehyde (MDA) and nitrite levels in the midbrain of 6-OHDA-lesioned rats.[8]

  • Iron Regulation : The treatment was also observed to lower the reactivity to iron in the SNC, suggesting a role in mitigating iron-induced oxidative damage, a factor implicated in PD pathology.[8]

  • Behavioral Improvement : A significant improvement in apomorphine-induced turning behavior was observed in rats treated with sinapic acid, indicating a functional recovery of the damaged nigrostriatal pathway.[8]

Quantitative Data: Effects in a Parkinson's Disease Model

Table 3: In Vivo Efficacy of Sinapic Acid in a 6-OHDA Rat Model of PD

Parameter Model Group (6-OHDA) Treatment Group (6-OHDA + SA 20 mg/kg) Outcome Reference
Behavioral
Apomorphine Rotations Significant contralateral rotations Significantly improved turning behavior Functional motor recovery [8]
Biochemical
MDA & Nitrite Levels Significantly increased Attenuated levels Reduced oxidative stress [8]
SOD Activity Significantly reduced - Effect not specified [8]
Iron Reactivity (SNC) Significantly increased Lowered iron reactivity Reduced iron toxicity [8]
Histological
TH-Positive Neurons Significant reduction Prevented loss of neurons Dopaminergic neuroprotection [8]

SNC: Substantia Nigra pars Compacta; SOD: Superoxide Dismutase; TH: Tyrosine Hydroxylase.

Visualizations: Pathways and Workflow

G cluster_disease Parkinson's Pathology (6-OHDA) cluster_sinapine Sinapic Acid Intervention cluster_outcomes Neuroprotective Outcomes OxStress Oxidative Stress (↑ MDA, ↑ Nitrite) ReducedStress ↓ Oxidative Stress OxStress->ReducedStress Iron ↑ Nigral Iron Reactivity ReducedIron ↓ Iron Reactivity Iron->ReducedIron NeuronLoss Loss of Dopaminergic Neurons (SNC) Behavior Improved Motor Function Sinapine Sinapic Acid (20 mg/kg) Sinapine->OxStress Attenuates Sinapine->Iron Lowers Neuron ↑ Dopaminergic Neuron Survival ReducedStress->Neuron ReducedIron->Neuron Neuron->Behavior

Caption: Sinapic acid's neuroprotective mechanisms in a Parkinson's model.

General Mechanistic Pathways

Beyond disease-specific effects, sinapine is known to modulate fundamental cell signaling pathways involved in cellular defense and survival.

  • MAPK Pathway : Sinapine has been shown to suppress the phosphorylation of key components of the mitogen-activated protein kinase (MAPK) pathways, including Akt, p38, and JNK, in response to oxidative stress.[4]

  • Nrf2 Pathway : Evidence suggests sinapine can engage the Nrf2 pathway, a master regulator of the cellular antioxidant response, which would enhance protection against oxidative damage.[4]

  • Autophagy Modulation : In models of cellular stress, sinapine modulates key autophagy markers, suggesting it can influence this critical cellular maintenance process.[4]

G cluster_pathways Intracellular Signaling Stress Oxidative Stress (e.g., ROS) MAPK MAPK Pathways (Akt, p38, JNK) Stress->MAPK Activates Sinapine Sinapine Sinapine->MAPK Suppresses Activation Nrf2 Nrf2 Pathway Sinapine->Nrf2 Engages Autophagy Autophagy Sinapine->Autophagy Modulates MAPK->Autophagy Triggers Outcome ↓ Cell Death ↑ Cell Survival MAPK->Outcome Induces Death Nrf2->Outcome Promotes Survival Autophagy->Outcome Influences

Caption: Overview of general sinapine-modulated signaling pathways.

Detailed Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Adapted from the principles of the Ellman assay described in cited literature.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of sinapine on AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or rat brain homogenate.

  • Sinapine stock solution (e.g., in DMSO or buffer).

  • Acetylthiocholine iodide (ATCI) as substrate.

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • 0.1 M Phosphate buffer (pH 7.4-8.0).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer. Prepare serial dilutions of sinapine to achieve a range of final concentrations for testing.

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • 140 µL of 0.1 M Phosphate Buffer.

    • 20 µL of the sinapine dilution (or buffer for control/blank).

    • 20 µL of DTNB solution.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Enzyme Addition: Add 10 µL of AChE solution to each well (except for blanks where buffer is added).

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes at 37°C. The rate of reaction is proportional to the increase in absorbance from the yellow-colored product.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition for each sinapine concentration relative to the control (100% activity).

    • Plot percent inhibition versus the logarithm of sinapine concentration and perform a non-linear regression to calculate the IC50 value.[9]

Protocol 2: Intracerebroventricular (ICV) Streptozotocin (STZ)-Induced Alzheimer's Model in Rats

Based on the methodology described by Rather et al., 2021.[3]

Objective: To induce a sporadic AD-like pathology in rats for evaluating the neuroprotective effects of sinapine.

Materials:

  • Male Wistar rats (250-300g).

  • Streptozotocin (STZ).

  • Sterile normal saline.

  • Stereotaxic apparatus.

  • Hamilton syringe.

  • Anesthetic (e.g., ketamine/xylazine cocktail).

  • Sinapic acid for oral administration.

Procedure:

  • Acclimation: House rats under standard laboratory conditions for at least one week prior to surgery.

  • Anesthesia and Surgery:

    • Anesthetize the rat and mount it securely in a stereotaxic frame.

    • Expose the skull and drill bilateral burr holes over the lateral ventricles using appropriate stereotaxic coordinates (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.6 mm from bregma).

  • ICV-STZ Injection:

    • Dissolve STZ freshly in cold, sterile normal saline immediately before use.

    • Slowly inject STZ (dose: 3 mg/kg) bilaterally into the ventricles using a Hamilton syringe.[3]

    • Leave the syringe in place for a few minutes post-injection to allow for diffusion before slowly retracting it.

  • Post-Operative Care: Suture the scalp and allow the rats to recover in individual cages. Provide appropriate post-operative care.

  • Sinapine/Sinapic Acid Treatment:

    • Beginning on day one post-surgery, administer sinapic acid (10 or 20 mg/kg) or vehicle once daily via oral gavage.

    • Continue treatment for the duration of the study (e.g., 21 days).[3]

  • Outcome Assessment:

    • At the end of the treatment period, perform behavioral tests (e.g., Morris Water Maze, Passive Avoidance) to assess cognitive function.[3]

    • Following behavioral testing, euthanize the animals and harvest brain tissue for biochemical and histological analysis.

Protocol 3: 6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Model in Rats

Based on the methodology described by Haddadi et al., 2014.[8]

Objective: To create a unilateral lesion of the nigrostriatal pathway to model Parkinson's disease and test the efficacy of sinapine.

Materials:

  • Male Wistar rats.

  • 6-hydroxydopamine (6-OHDA).

  • Ascorbic acid-saline solution.

  • Desipramine (to protect noradrenergic neurons).

  • Stereotaxic apparatus.

  • Anesthetic.

  • Apomorphine for behavioral testing.

Procedure:

  • Pre-treatment with Sinapine: Begin oral pre-treatment with sinapic acid (10 or 20 mg/kg) or vehicle daily for a set period before surgery (e.g., one week) and continue throughout the experiment.[8]

  • Anesthesia and Surgery:

    • Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to anesthesia to prevent damage to non-dopaminergic neurons.

    • Anesthetize the rat and fix it in a stereotaxic frame.

  • 6-OHDA Injection:

    • Drill a burr hole over the target area (e.g., the striatum).

    • Dissolve 6-OHDA in a 0.2% ascorbic acid-saline solution to prevent oxidation.

    • Infuse 6-OHDA unilaterally into the striatum at a slow, controlled rate.

  • Post-Operative Care: Suture the incision and monitor the animal during recovery.

  • Behavioral Assessment:

    • One to two weeks after surgery, assess the lesion's success by challenging the rats with apomorphine (0.5 mg/kg, s.c.).

    • Count the number of full contralateral (away from the lesioned side) rotations over a 30-40 minute period. A successful lesion is typically indicated by >90 rotations.[8]

  • Endpoint Analysis: Following the final behavioral test, euthanize the animals and perfuse them. Collect brain tissue, specifically the midbrain containing the substantia nigra, for histological (e.g., TH staining) and biochemical (e.g., MDA, nitrite levels) analyses.[8]

References

Application

Application Notes and Protocols: Developing Sinapine as a Functional Food Ingredient

For Researchers, Scientists, and Drug Development Professionals Introduction Sinapine, a naturally occurring phenolic compound abundant in rapeseed (canola) meal, presents a compelling opportunity for development as a fu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine, a naturally occurring phenolic compound abundant in rapeseed (canola) meal, presents a compelling opportunity for development as a functional food ingredient.[1] As the choline ester of sinapic acid, it possesses a range of bioactive properties, including antioxidant, anti-inflammatory, and neuroprotective effects, making it a candidate for mitigating chronic diseases associated with oxidative stress and inflammation.[2][3][4] These application notes provide a comprehensive overview of the key data and protocols necessary for the extraction, quantification, and biological evaluation of sinapine for its application in functional foods.

Data Presentation

Table 1: Extraction Yields of Sinapine from Rapeseed/Mustard Meal
Extraction MethodSolvent SystemTemperature (°C)TimeYield (mg/g of meal)Reference
Conventional Solvent Extraction70% (v/v) Ethanol7530 min~6.56[5]
Ultrasound-Assisted Extraction (UAE)70% (v/v) Ethanol7530 min6.90 ± 0.03[5]
Supercritical CO2 Pretreatment + UAE70% (v/v) Ethanol7530 minIncreased by 32% vs control[5]
Refluxing100% MethanolReflux20 minNot explicitly stated, but selected as optimal for HPLC analysis[3][6]
Batch ExtractionAcetone-Methanol-Water (7:7:6)Not specified30 min per stageResidual sinapine < 0.1%[7]
Table 2: Antioxidant Activity of Sinapine and Related Compounds
CompoundAssayIC50 Value (or equivalent)Reference
Sinapine-rich Hydrogel (in vitro digested)DPPH25 µg/mL[4]
Sinapine-rich Hydrogel (in vitro digested)ABTS~20% higher than control[4]
Sinapic AcidDPPHNot specified[8]
Sinapic AcidABTSNot specified[8]
Table 3: Anti-Inflammatory Effects of Sinapine and its Derivatives
Compound/ExtractCell Line/ModelKey Markers InhibitedSignaling Pathway ImplicatedReference
SinapineHaCaT cells (TNF-α/IFN-γ stimulated)MDC, TARC, IL-6, GM-CSF, IL-1β, IL-8Decreased p-ERK, Increased p-JNK[2]
SinapineDNCB/DFE-induced atopic dermatitis mouse modelEar/epidermal thickness, mast cell/eosinophil/CD4+ T cell infiltration-[2]
Sinapic AcidRAW 264.7 macrophages (LPS-stimulated)NO, PGE2, TNF-α, IL-1βNF-κB inactivation[9]
Sinapic AcidSerotonin- and carrageenan-induced paw edema (mouse model)Paw edema-
Table 4: Neuroprotective Effects of Sinapic Acid
CompoundCell Line/ModelKey Protective EffectsSignaling Pathway ImplicatedReference
Sinapic AcidSH-SY5Y cells (MPP+ induced)Decreased ROS, improved mitochondrial membrane potential, down-regulated PARKIN1, caspase-3, DJ-1, IL-1β, TNF-α, increased Bcl-2 and SOD activity-[10]

Experimental Protocols

Extraction and Purification of Sinapine from Rapeseed Meal

This protocol is a synthesis of conventional and ultrasound-assisted extraction methods to achieve a high yield of sinapine.

Materials:

  • Defatted rapeseed meal

  • Ethanol (99.9%)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Cation exchange resin (e.g., C106)

  • Stirred glass reactor with temperature control

  • Ultrasonic generator with sonotrode

  • Centrifuge

  • Rotary evaporator

  • Freeze dryer

Protocol:

  • Preparation of Solvent: Prepare a 70% (v/v) ethanol in deionized water solution.

  • Extraction:

    • Place 100 g of defatted rapeseed meal into a 2 L stirred glass reactor.

    • Add 1 L of 70% ethanol.

    • Set the temperature to 75°C and stir continuously.

    • Immerse the ultrasonic sonotrode into the mixture and apply ultrasound at 100% amplitude for 30 minutes.[5]

  • Solid-Liquid Separation: Centrifuge the mixture at 10,000 x g for 30 minutes at 20°C to pellet the solid meal.

  • Solvent Evaporation: Decant the supernatant and concentrate it using a rotary evaporator under reduced pressure to remove the ethanol.

  • Purification by Ion Exchange Chromatography:

    • Adjust the pH of the aqueous extract to 4.0 with 1 M HCl.[2]

    • Load the extract onto a pre-equilibrated cation exchange resin column.

    • Wash the column with deionized water to remove unbound compounds.

    • Elute the sinapine fraction with acidified ethanol (50% ethanol with 0.044 M HCl).[2]

  • Final Product Preparation: Collect the sinapine-rich fraction, neutralize the pH with 1 M NaOH, and remove the solvent using a rotary evaporator. Lyophilize the final product to obtain a powdered sinapine extract.

Quantification of Sinapine by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the quantification of sinapine.[3][6][11]

Materials:

  • Sinapine standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or o-phosphoric acid)

  • Deionized water (HPLC grade)

  • C18 reverse-phase HPLC column

  • HPLC system with a diode array detector (DAD)

Protocol:

  • Preparation of Standard Solutions: Prepare a stock solution of sinapine standard in methanol (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation: Dissolve the extracted sinapine powder in the mobile phase starting condition to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: Deionized water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-20 min: Linear gradient to 50% B

      • 20-25 min: Hold at 50% B

      • 25-30 min: Return to 10% B and equilibrate.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 325 nm.

  • Quantification: Construct a calibration curve by plotting the peak area of the sinapine standard against its concentration. Determine the concentration of sinapine in the sample by interpolating its peak area on the calibration curve.

In Vitro Antioxidant Activity Assays

3.1. DPPH Radical Scavenging Assay

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Sinapine extract

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of dilutions of the sinapine extract in methanol.

  • In a 96-well plate, add 100 µL of each sinapine dilution to a well.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value (the concentration of sinapine required to scavenge 50% of the DPPH radicals).

3.2. ABTS Radical Cation Scavenging Assay

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Methanol or appropriate buffer

  • Sinapine extract

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with methanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the sinapine extract.

  • In a 96-well plate, add 10 µL of each sinapine dilution to a well.

  • Add 190 µL of the diluted ABTS solution to each well.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

In Vitro Anti-Inflammatory Activity Assay in Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Sinapine extract

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • Cell culture plates

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of sinapine extract for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

  • Cytokine Measurement (TNF-α and IL-6):

    • Collect the cell culture supernatant.

    • Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis of Signaling Pathways (MAPK, NF-κB, Nrf2/HO-1)

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-p65, anti-IκBα, anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with sinapine and/or stimulants (e.g., LPS) as described in the anti-inflammatory assay. Lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

In Vitro Digestion Model for Bioavailability Assessment

This protocol is a simplified static in vitro digestion model.

Materials:

  • Simulated Salivary Fluid (SSF)

  • Simulated Gastric Fluid (SGF) with pepsin

  • Simulated Intestinal Fluid (SIF) with pancreatin and bile salts

  • Sinapine-containing food matrix

  • pH meter

  • Shaking water bath at 37°C

Protocol:

  • Oral Phase:

    • Mix 5 g of the sinapine-containing food with 5 mL of SSF.

    • Adjust the pH to 7.0.

    • Incubate for 2 minutes in a shaking water bath at 37°C.[12]

  • Gastric Phase:

    • Add 10 mL of SGF containing pepsin to the oral bolus.

    • Adjust the pH to 3.0 with HCl.

    • Incubate for 2 hours in a shaking water bath at 37°C.[12]

  • Intestinal Phase:

    • Add 20 mL of SIF containing pancreatin and bile salts to the gastric chyme.

    • Adjust the pH to 7.0 with NaOH.

    • Incubate for 2 hours in a shaking water bath at 37°C.[12]

  • Sample Analysis: After each phase, take an aliquot of the digestate, centrifuge, and analyze the supernatant for sinapine content using HPLC to determine its release and stability.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Sinapine_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Sinapine Sinapine Sinapine->IKK Inhibits Keap1 Keap1 Sinapine->Keap1 Inhibits MAPK MAPK (ERK, JNK, p38) Sinapine->MAPK Modulates Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Keap1->Nrf2 Sequesters MAPK->NFkB_nuc Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Proinflammatory_Genes Activates Transcription ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Sinapine's anti-inflammatory and antioxidant signaling pathways.

Experimental Workflows

Sinapine_Extraction_Workflow start Start: Defatted Rapeseed Meal extraction Ultrasound-Assisted Extraction (70% Ethanol, 75°C, 30 min) start->extraction centrifugation Centrifugation (10,000 x g, 30 min) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Rotary Evaporation (Remove Ethanol) supernatant->evaporation purification Cation Exchange Chromatography (pH 4) evaporation->purification elution Elution with Acidified Ethanol purification->elution final_product Freeze Drying elution->final_product end End: Purified Sinapine Extract final_product->end Western_Blot_Workflow start Start: Cell Lysates quantification Protein Quantification (BCA) start->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (1 hour at RT) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Acquisition and Analysis detection->analysis end End: Quantified Protein Expression analysis->end

References

Method

Sinapine: A Natural UV-Filtering and Antioxidant Agent for Cosmetic Formulations

Application Notes and Protocols for Researchers and Drug Development Professionals Introduction: Sinapine, a naturally occurring choline ester of sinapic acid, is emerging as a promising multifunctional ingredient for th...

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: Sinapine, a naturally occurring choline ester of sinapic acid, is emerging as a promising multifunctional ingredient for the cosmetic industry. Abundantly found in members of the Brassicaceae family, such as mustard and canola seeds, sinapine exhibits significant UV-filtering and antioxidant properties. These characteristics make it an attractive, plant-derived alternative to synthetic UV filters and antioxidants in skincare and sun care formulations. This document provides detailed application notes and experimental protocols for the utilization of sinapine as a UV-filtering and bioactive agent in cosmetic formulations.

1. Physicochemical and Biological Properties of Sinapine

Sinapine's efficacy as a cosmetic ingredient is attributed to its unique molecular structure, which allows it to absorb UV radiation and scavenge harmful free radicals.

UV-Filtering Properties

Sinapine and its derivatives primarily absorb in the UV-B and short-wave UV-A regions, making them effective agents for sun protection. The UV absorbance maxima of sinapine and related compounds are summarized in Table 1.

Table 1: UV Absorbance Maxima of Sinapine and Related Compounds

CompoundWavelength (λmax)Reference(s)
Sinapine Thiocyanate~329 nm[1]
Sinapoyl Glucose~329 nm[1]
Sinapic Acid322 nm[1]
Canola Extracts (rich in sinapine)330 nm[1]
Antioxidant and Anti-inflammatory Activity

Sinapine is a potent antioxidant, capable of neutralizing reactive oxygen species (ROS) generated by UV radiation and other environmental stressors. This activity helps to protect skin cells from oxidative damage, which is a primary contributor to photoaging and skin cancer. Furthermore, sinapine has demonstrated anti-inflammatory effects by modulating key signaling pathways in skin cells.

Experimental Protocols

Extraction of Sinapine from Mustard Seed Meal

This protocol describes a conventional solid-liquid extraction method for obtaining a sinapine-rich extract from mustard seed meal.

Materials:

  • Mustard seed meal (defatted)

  • 70% (v/v) Ethanol in deionized water

  • Three-necked flask with a condenser

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Filtration apparatus (e.g., Whatman filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of defatted mustard seed meal and place it in the three-necked flask.

  • Add 100 mL of 70% ethanol.

  • Heat the mixture to 75°C with continuous stirring for 30 minutes.

  • After extraction, cool the mixture to room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Decant the supernatant and filter it to remove any remaining solid particles.

  • Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude sinapine extract.

  • The extract can be further purified using chromatographic techniques if desired.

Workflow for Sinapine Extraction

G start Start: Defatted Mustard Seed Meal extraction Solid-Liquid Extraction (70% Ethanol, 75°C, 30 min) start->extraction centrifugation Centrifugation (4000 rpm, 15 min) extraction->centrifugation filtration Filtration of Supernatant centrifugation->filtration concentration Concentration (Rotary Evaporator) filtration->concentration end End: Crude Sinapine Extract concentration->end

Caption: Workflow for the extraction of sinapine from mustard seed meal.

Formulation of a UV-Protective Cream with Sinapine Extract

This protocol provides a basic oil-in-water (O/W) emulsion formulation incorporating a sinapine extract.

Table 2: Example Formulation of a UV-Protective Cream (O/W Emulsion)

PhaseIngredientFunction% (w/w)
A (Oil Phase) Cetearyl AlcoholThickener, Emollient5.0
Glyceryl StearateEmulsifier3.0
Caprylic/Capric TriglycerideEmollient8.0
B (Water Phase) Deionized WaterSolvent77.5
GlycerinHumectant3.0
Xanthan GumThickener0.5
C (Active Phase) Sinapine Extract (as prepared in 2.1)UV Filter, Antioxidant2.0
Phenoxyethanol (and) EthylhexylglycerinPreservative1.0

Procedure:

  • Heat the components of Phase A to 75°C in a beaker.

  • In a separate beaker, heat the components of Phase B to 75°C and stir until the xanthan gum is fully hydrated.

  • Slowly add Phase A to Phase B while homogenizing with a high-shear mixer for 3-5 minutes to form a stable emulsion.

  • Cool the emulsion to 40°C with gentle stirring.

  • In a separate vessel, dissolve the sinapine extract in a small amount of a suitable solvent if necessary, and then add it to the emulsion (Phase C).

  • Add the preservative system.

  • Continue stirring until the cream is uniform and has cooled to room temperature.

  • Adjust the pH to 5.5-6.0 if necessary.

In Vitro Cytotoxicity Assay on Human Keratinocytes (HaCaT cells)

This protocol outlines the MTT assay to assess the cytotoxicity of the sinapine extract on human keratinocyte cells.

Materials:

  • HaCaT (human keratinocyte) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Sinapine extract

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the sinapine extract in DMEM.

  • Remove the culture medium from the wells and replace it with 100 µL of the different concentrations of the sinapine extract. Include a vehicle control (medium with the same solvent concentration used for the extract) and a positive control for cytotoxicity.

  • Incubate the cells for 24 or 48 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Assessment of Anti-inflammatory Activity: Modulation of MAPK Signaling

Sinapine has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is activated by UV radiation and leads to inflammatory responses and collagen degradation. Specifically, sinapine can influence the phosphorylation of ERK and JNK.[2]

Signaling Pathway of UV-Induced Inflammation and Sinapine's Intervention

G UV UV Radiation ROS ROS Generation UV->ROS MAPK_pathway MAPK Pathway ROS->MAPK_pathway ERK p-ERK MAPK_pathway->ERK JNK p-JNK MAPK_pathway->JNK Inflammation Inflammatory Cytokines (e.g., IL-6, IL-8) ERK->Inflammation JNK->Inflammation Sinapine Sinapine Sinapine->ERK Sinapine->JNK

Caption: Sinapine's modulation of the UV-induced MAPK signaling pathway.

3. Safety and Regulatory Considerations

While sinapine is derived from natural food sources, comprehensive safety testing is essential for its use in cosmetic products. This includes skin sensitization (e.g., using the KeratinoSens™ assay), phototoxicity, and mutagenicity studies. Formulators must adhere to the regulatory requirements for cosmetic ingredients in the target markets.

Sinapine presents a compelling profile as a natural, multifunctional ingredient for cosmetic formulations. Its inherent UV-filtering and potent antioxidant properties offer a dual-action approach to skin protection. The protocols provided herein offer a starting point for researchers and formulators to explore the integration of sinapine into innovative skincare and sun care products. Further research is encouraged to fully elucidate its mechanisms of action and to optimize its delivery and efficacy in various cosmetic systems.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sinapine Extraction and Storage

Welcome to the technical support center for sinapine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing sinapine degradation during exper...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sinapine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing sinapine degradation during experimental procedures. Here you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause sinapine degradation?

A1: Sinapine is susceptible to degradation influenced by several factors, including pH, temperature, and light. Alkaline conditions (high pH) readily hydrolyze sinapine into sinapic acid and choline. Elevated temperatures accelerate this degradation process. Exposure to light can also contribute to its degradation, which is why storage in dark conditions is recommended. Certain advanced extraction technologies, such as high-voltage electrical discharges (HVEDs), have also been shown to cause sinapine degradation.

Q2: What are the primary degradation products of sinapine?

A2: The primary degradation products of sinapine are sinapic acid and choline, resulting from the hydrolysis of the ester bond.[1] Under certain conditions, such as high temperatures, sinapic acid can be further degraded to canolol through decarboxylation.

Q3: How can I minimize sinapine degradation during extraction?

A3: To minimize degradation during extraction, it is crucial to control the extraction parameters. Utilizing a slightly acidic solvent, such as 70% ethanol with the pH adjusted to a range of 2-4, is beneficial as sinapine is more stable under acidic conditions.[2][3] Temperature should also be optimized; while higher temperatures can increase extraction efficiency, they also accelerate degradation.[4] Therefore, a balance must be struck, with studies suggesting optimal temperatures around 55-75°C for ethanolic extractions.[4] For storage of extracts, freezing is recommended to prevent degradation.

Q4: What is the recommended method for storing sinapine extracts and standards?

A4: To ensure long-term stability, sinapine extracts and standard solutions should be stored in the dark at low temperatures. Freezing is the most effective method for preserving the integrity of sinapine in extracts.[5] One study demonstrated significant degradation of sinapine in a methanolic extract stored at room temperature over 30 days, highlighting the importance of frozen storage.

Troubleshooting Guides

Low Sinapine Yield During Extraction
Symptom Possible Cause Suggested Solution
Lower than expected sinapine concentration in the final extract.Inappropriate Solvent pH: The extraction solvent may be neutral or alkaline, promoting hydrolysis.Adjust the pH of the extraction solvent to a slightly acidic range (pH 2-4) using an appropriate acid (e.g., hydrochloric acid).[2]
Excessive Heat: The extraction temperature is too high, leading to thermal degradation.Optimize the extraction temperature. While heat can improve extraction, prolonged exposure to high temperatures should be avoided. Consider performing extractions at a moderate temperature (e.g., 55-75°C for ethanol extractions) or for shorter durations.[4]
Sub-optimal Solvent Composition: The type and concentration of the solvent may not be ideal for sinapine extraction.70% methanol or 70% ethanol are commonly reported as efficient solvents for sinapine extraction.[5] Ensure the correct solvent-to-solid ratio is used to achieve exhaustive extraction.
Light Exposure: The extraction process is conducted under bright light, which can contribute to degradation.Perform the extraction in a shaded environment or use amber glassware to protect the sample from light.
Enzymatic Degradation: Presence of active sinapine esterase in the plant material.Consider a blanching step with hot solvent at the beginning of the extraction to deactivate enzymes.
Inconsistent Results in HPLC Analysis
Symptom Possible Cause Suggested Solution
Peak Tailing or Splitting: Sinapine peak in the chromatogram is not sharp and symmetrical.Inappropriate Mobile Phase pH: The pH of the mobile phase may be close to the pKa of sinapine, causing inconsistent ionization.Adjust the mobile phase to a pH where sinapine is consistently in a single ionic form. An acidic mobile phase (e.g., pH ~2.5) is often used for good peak shape of phenolic compounds.
Column Overload: Injecting too concentrated a sample.Dilute the sample and re-inject.
Contaminated Guard or Analytical Column: Accumulation of matrix components on the column.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Shifting Retention Times: The retention time of the sinapine peak varies between injections.Inconsistent Mobile Phase Composition: Improperly mixed or degraded mobile phase.Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Fluctuating Column Temperature: Lack of temperature control for the column.Use a column oven to maintain a constant and stable temperature.
Pump Issues: Inconsistent flow rate from the HPLC pump.Check for leaks in the pump and ensure proper pump maintenance. Purge the pump to remove any air bubbles.
Appearance of Unexpected Peaks: New peaks appear in the chromatogram, especially in older samples.Sample Degradation: Sinapine in the prepared sample has degraded during storage.Analyze samples as quickly as possible after preparation. If storage is necessary, keep them in a freezer. The appearance of a peak corresponding to sinapic acid may indicate hydrolysis.

Quantitative Data on Sinapine Degradation

While comprehensive kinetic data across a wide range of conditions is limited in the literature, the following table summarizes the observed degradation of a pure sinapine standard solution at room temperature.

Storage Time (Days) Degradation Rate (%)
16.97
220.95
340.39
3084.92

Data from a study on the degradation of a pure sinapine standard solution in 70% methanol stored at room temperature (25.0 ± 2.0 °C).

Experimental Protocols

Protocol 1: Optimized Extraction of Sinapine from Canola Meal

This protocol is designed to maximize sinapine yield while minimizing degradation.

1. Sample Preparation:

  • Grind the canola meal to a fine powder to increase the surface area for extraction.

  • Defat the meal using a Soxhlet extractor with hexane to remove lipids that can interfere with the extraction of polar compounds.

2. Extraction:

  • Weigh the defatted canola meal and place it in an extraction vessel.

  • Prepare the extraction solvent: 70% (v/v) methanol in water.

  • Adjust the pH of the solvent to approximately 4.0 using a suitable acid (e.g., phosphoric acid).

  • Add the solvent to the meal at a solid-to-solvent ratio of 1:10 (w/v).

  • Extract using ultrasonication for 30 minutes at a controlled temperature of 50°C.

  • After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

  • Collect the supernatant and repeat the extraction process on the residue two more times to ensure complete extraction.

  • Combine the supernatants from all three extractions.

3. Sample Storage:

  • For short-term storage (less than 24 hours), keep the extract at 4°C in a dark container.

  • For long-term storage, store the extract at -20°C or below in a dark, airtight container.

Protocol 2: HPLC Analysis of Sinapine

This protocol outlines a standard method for the quantification of sinapine using High-Performance Liquid Chromatography (HPLC).

1. HPLC System and Column:

  • An HPLC system equipped with a Diode Array Detector (DAD) or UV detector.

  • A C18 reversed-phase column is typically used for separation.

2. Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid (adjust to pH ~2.5).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Filter and degas both mobile phases before use.

3. Chromatographic Conditions:

  • Use a gradient elution to achieve good separation of sinapine from other matrix components. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B (linear gradient)

    • 20-25 min: 50-10% B (linear gradient)

    • 25-30 min: 10% B (re-equilibration)

  • Set the flow rate to 1.0 mL/min.

  • Maintain the column temperature at 30°C.

  • Set the detector wavelength to 330 nm for the detection of sinapine.

4. Sample and Standard Preparation:

  • Prepare a stock solution of sinapine standard in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Visualizations

Sinapine_Degradation_Pathway sinapine Sinapine sinapic_acid Sinapic Acid sinapine->sinapic_acid Hydrolysis (High pH, Heat) choline Choline sinapine->choline Hydrolysis (High pH, Heat) canolol Canolol sinapic_acid->canolol Decarboxylation (Heat)

Caption: Major degradation pathways of sinapine.

Sinapine_Extraction_Workflow start Start: Plant Material (e.g., Canola Meal) grinding Grinding start->grinding defatting Defatting (Hexane) grinding->defatting extraction Extraction (Acidified 70% Ethanol, 50-75°C) defatting->extraction centrifugation Centrifugation/Filtration extraction->centrifugation supernatant Supernatant (Sinapine Extract) centrifugation->supernatant storage Storage (Dark, Frozen) supernatant->storage analysis HPLC Analysis supernatant->analysis

References

Optimization

influence of solvent and temperature on sinapine stability

For researchers, scientists, and professionals in drug development, ensuring the stability of sinapine in various experimental conditions is paramount for accurate and reproducible results. This technical support center...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of sinapine in various experimental conditions is paramount for accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of sinapine.

Troubleshooting Guide: Common Issues in Sinapine Stability Experiments

Issue 1: Rapid Degradation of Sinapine Standard Solutions at Room Temperature

  • Observation: You notice a significant decrease in the peak area or concentration of your sinapine standard solution when analyzed by HPLC over a short period (e.g., a few hours to a couple of days) of storage on the benchtop.

  • Cause: Sinapine is known to be unstable in solution at room temperature. One study reported a degradation of approximately 7% after just one day and over 20% after two days at room temperature[1].

  • Solution:

    • Short-term Storage (within a workday): If you need to keep solutions at hand for immediate use, store them in an autosampler cooled to 4°C.

    • Long-term Storage: For storage longer than a few hours, it is crucial to freeze your sinapine solutions. Studies have shown that sinapine is stable for at least 30 days when kept frozen[1]. Aim for storage at -20°C or lower.

    • Preparation: Always prepare fresh standard solutions for each new set of experiments to ensure the highest accuracy.

Issue 2: Inconsistent Sinapine Extraction Yields

  • Observation: You are experiencing significant variability in the amount of sinapine extracted from your sample matrix (e.g., rapeseed meal).

  • Cause: The extraction efficiency of sinapine is highly sensitive to the choice of solvent, temperature, and pH.

    • Solvent: Different solvents and their aqueous mixtures will yield varying amounts of sinapine. For instance, 70% methanol has been shown to be a highly efficient solvent for extracting sinapine[1].

    • Temperature: Higher temperatures can enhance extraction but may also lead to degradation if not carefully controlled. Optimal temperatures for methods like ultrasound-assisted extraction have been found to be around 75°C.

    • pH: Sinapine extraction is favored under acidic conditions (e.g., pH 2), while basic conditions (e.g., pH 12) can lead to its hydrolysis into sinapic acid[2].

  • Solution:

    • Standardize Protocol: Strictly adhere to a validated and consistent extraction protocol. Document all parameters, including solvent composition, temperature, extraction time, and pH.

    • Solvent Optimization: If you are developing a new method, perform a solvent screen to determine the optimal solvent system for your specific matrix. Common choices include methanol, ethanol, and their aqueous solutions.

    • pH Control: For maximal sinapine yield, consider acidifying your extraction solvent. A pH of 2 has been shown to be effective[2].

Issue 3: Appearance of Unexpected Peaks in Chromatograms

  • Observation: During HPLC analysis, you observe new peaks appearing in your chromatograms of sinapine samples over time, often with a corresponding decrease in the sinapine peak.

  • Cause: These new peaks are likely degradation products of sinapine. The primary degradation pathway is the hydrolysis of the ester bond, yielding sinapic acid and choline[3]. Other degradation products can also be formed under specific stress conditions like high temperature or oxidation[4][5].

  • Solution:

    • Peak Identification: If possible, use a mass spectrometer (LC-MS) to identify the degradation products. Sinapic acid is a common and expected degradation product.

    • Stability-Indicating Method: Ensure your HPLC method is "stability-indicating," meaning it can resolve the main sinapine peak from its degradation products. This is crucial for accurate quantification of sinapine in the presence of its degradants.

    • Storage Conditions: Re-evaluate your storage and handling procedures to minimize degradation, as outlined in Issue 1.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for storing sinapine solutions?

While there is limited direct comparative data on long-term stability in various solvents, methanol and ethanol are commonly used for extraction and analysis. For long-term storage, the most critical factor is temperature. Regardless of the solvent, solutions should be stored at -20°C or below to prevent degradation. For immediate use, a cooled autosampler (4°C) is recommended.

Q2: How does temperature affect the stability of sinapine?

Temperature has a significant impact on sinapine stability.

  • Frozen (-20°C or below): Sinapine is stable for at least 30 days[1].

  • Refrigerated (2-8°C): Stability is improved compared to room temperature, but for long-term storage, freezing is recommended.

  • Room Temperature (~25°C): Significant degradation occurs within days. A study showed a nearly 85% loss after 30 days at room temperature[1].

  • Elevated Temperatures: Higher temperatures, especially under pressure, can accelerate degradation and lead to the formation of other compounds like canolol[5].

Q3: What is the influence of pH on sinapine stability?

The pH of the solution is a critical factor.

  • Acidic pH (e.g., pH 2): Sinapine is more stable and extraction yields are higher under acidic conditions[2].

  • Neutral pH: Sinapine is susceptible to degradation.

  • Basic pH (e.g., pH 12): Sinapine readily undergoes hydrolysis to form sinapic acid and choline. This process can be completed in as little as 30 minutes[2][6].

Q4: Can light cause degradation of sinapine?

Yes, sinapine and its derivatives are known to have UV-absorbing properties and are involved in photoprotection in plants[7][8]. While specific studies on the photostability of isolated sinapine are not abundant in the search results, it is good laboratory practice to protect solutions from direct light, especially during long-term storage, by using amber vials or storing them in the dark.

Q5: Are there other factors that can cause sinapine degradation?

Yes, other factors include:

  • Oxidation: The presence of oxidizing agents can lead to the degradation of sinapine[4].

  • Enzymatic Degradation: Certain enzymes, like esterases, can hydrolyze sinapine[4].

  • Advanced Extraction Technologies: Techniques like high-voltage electrical discharges (HVEDs) can generate reactive species that degrade sinapine[9].

Data Presentation

Table 1: Degradation of Sinapine Standard Solution at Room Temperature

Storage Time (Days)Degradation (%)
16.97[1]
220.95[1]
340.39[1]
3084.92[1]
Note: The solvent for this study was not explicitly stated, but the analysis was performed using a water-methanol-o-phosphoric acid mobile phase.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Sinapine Quantification

This protocol is based on the method described by Abeysekara et al. (2010)[1].

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is suitable.

  • Mobile Phase: A gradient elution system of water-methanol-ο-phosphoric acid. The pH of the mobile phase can influence separation, with values around 1.5 to 2.2 being used.

  • Flow Rate: A flow rate of 0.8 ml/min has been shown to provide good peak symmetry and separation.

  • Detection: Detection is typically performed at 330 nm, which is near the absorbance maximum for sinapine.

  • Quantification: A calibration curve should be prepared using pure sinapine standards of known concentrations to accurately quantify the amount in samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_stability Stability Testing start Start: Sinapine-containing Sample extraction Solvent Extraction (e.g., 70% Methanol, pH 2) start->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC Injection (C18 Column) filtration->hplc Prepared Sample storage Store Aliquots under Different Conditions (Solvent, Temp, Light) filtration->storage Stability Sample detection DAD Detection (330 nm) hplc->detection quantification Quantification (vs. Standard Curve) detection->quantification end End: Report Results quantification->end analysis_points Analyze at Time Points (t=0, t=1, t=2, etc.) storage->analysis_points analysis_points->hplc degradation_calc Calculate % Degradation analysis_points->degradation_calc degradation_calc->end

Caption: Experimental workflow for sinapine analysis and stability testing.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Degradation Products Sinapine Sinapine Hydrolysis Hydrolysis (Basic pH, Enzymes) Sinapine->Hydrolysis Oxidation Oxidation Sinapine->Oxidation High_Temp High Temperature Sinapine->High_Temp Sinapic_Acid Sinapic Acid Hydrolysis->Sinapic_Acid Choline Choline Hydrolysis->Choline Other_Oxidized Other Oxidized Products Oxidation->Other_Oxidized Canolol Canolol High_Temp->Canolol

Caption: Major degradation pathways of sinapine.

References

Troubleshooting

Technical Support Center: Optimizing HPLC Parameters for Sinapine Separation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chroma...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of sinapine.

Frequently Asked Questions (FAQs)

Q1: I am not getting good separation between sinapine and other phenolic compounds. How can I improve the resolution?

A1: Poor resolution, resulting in overlapping peaks, is a common issue in HPLC analysis.[1] To improve the separation of sinapine, consider the following strategies:

  • Mobile Phase Optimization: The composition of the mobile phase is a critical factor in achieving good resolution.[2] For sinapine analysis, a gradient elution using a mixture of methanol, water, and an acidifier like phosphoric acid is often effective.[3] Adjusting the gradient profile can significantly impact the separation.[4]

  • Column Selection: A reverse-phase C18 column is commonly used and has been shown to be effective for separating sinapine and other phenolics.[5][6]

  • Flow Rate Adjustment: Optimizing the flow rate can enhance separation. A study by Khattab et al. found that a flow rate of 0.8 ml/min provided smooth and symmetric peaks for sinapine and related compounds.[3][7] Slower flow rates can sometimes lead to better resolution, but also longer run times.[8]

  • Temperature Control: Lowering the column temperature can increase retention and improve peak resolution, though it will also increase the analysis time.[8]

Below is a comparison of two gradient programs that have been successfully used for the separation of phenolic compounds, including sinapine.

Parameter Method 1 (Isocratic/Linear/Concave Gradient) Method 2 (Isocratic/Linear Gradient)
Column Reverse-phase C18Reverse-phase C18
Mobile Phase Methanol/Water/Phosphoric AcidMethanol/Water/Phosphoric Acid
Gradient Program A 10-minute isocratic/linear/concave gradient was found to be effective.[5][6]A 15-minute isocratic/linear gradient was also successful.[5][6]
Flow Rate 0.8 mL/min[3][7]Not specified in the study, but can be optimized.
Detection Wavelength 330 nm[5][7]330 nm[5][7]

Q2: My sinapine peak is tailing. What are the possible causes and solutions?

A2: Peak tailing can be caused by several factors, including interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.[1] Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: The addition of an acid, such as phosphoric acid, to the mobile phase helps to protonate silanol groups on the column packing, reducing unwanted interactions with the basic sinapine molecule and improving peak shape.[1] Working at a pH below 3 can ensure full protonation of these groups.[1]

  • Reduce Sample Concentration: Injecting too much sample can overload the column, leading to peak distortion.[4] Try diluting your sample to see if the peak shape improves.[8]

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained or particulate matter in the sample, which can contribute to peak tailing.[1]

  • Column Maintenance: Ensure your column is properly cleaned and regenerated according to the manufacturer's instructions.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of sinapine.

Issue 1: Poor Peak Resolution

Poor_Peak_Resolution start Poor Peak Resolution mp_check mp_check start->mp_check end Resolution Improved adjust_gradient adjust_gradient mp_check->adjust_gradient No col_check col_check mp_check->col_check Yes adjust_gradient->end use_c18 use_c18 col_check->use_c18 No flow_rate flow_rate col_check->flow_rate Yes use_c18->end adjust_flow adjust_flow flow_rate->adjust_flow No temp temp flow_rate->temp Yes adjust_flow->end temp->end Yes adjust_temp adjust_temp temp->adjust_temp No adjust_temp->end

Issue 2: Inconsistent Retention Times

Retention time variability can be caused by a number of factors, from the mobile phase preparation to the HPLC system itself.[9]

Potential Cause Troubleshooting Action
Mobile Phase Composition Change Prepare a fresh mobile phase. Ensure accurate measurement of all components.[9]
Inconsistent Temperature Use a column oven to maintain a constant temperature.[9]
Leaks in the System Check all fittings and connections for leaks, especially between the column and the detector.[9]
Pump Issues Check the pump for leaks, salt buildup, and listen for unusual noises. Consider changing the pump seals if necessary.[9]

Experimental Protocols

Protocol 1: HPLC Method for Sinapine Analysis

This protocol is based on the method developed by Cai and Arntfield (2001).[5]

1. Sample Extraction:

  • Reflux the sample (e.g., canola seed or meal) with 100% methanol for 20 minutes.[5][6]

2. HPLC System and Column:

  • HPLC system equipped with a UV detector.

  • Reverse-phase C18 column.[5][6]

3. Mobile Phase:

  • A gradient system of water, methanol, and phosphoric acid.[3]

4. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min.[3][7]

  • Detection Wavelength: 330 nm.[5][7]

  • Gradient Program: A 10-minute isocratic/linear/concave gradient or a 15-minute isocratic/linear gradient can be used.[5][6]

5. Calibration:

  • Prepare a calibration curve using sinapine bisulfate standards.[5][6]

HPLC_Workflow start Start: Sample Preparation extraction Sample Extraction (e.g., Reflux with Methanol) start->extraction filtration Filter Extract (0.45 µm or 0.22 µm filter) extraction->filtration hplc_ready Sample Ready for HPLC Injection filtration->hplc_ready injection injection hplc_ready->injection data_analysis Data Analysis (Peak Integration and Quantification) end End: Report Results data_analysis->end elution elution injection->elution detection detection elution->detection detection->data_analysis

References

Optimization

Technical Support Center: Enhancing Sinapine Bioavailability for Animal Studies

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of sinapine in animal st...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of sinapine in animal studies.

Troubleshooting Guides & FAQs

Q1: We are observing very low plasma concentrations of sinapine after oral administration in our rat model. What could be the reason?

A: Low oral bioavailability is a known challenge with sinapine. One study reported an absolute oral bioavailability of sinapine thiocyanate in rats to be as low as 1.84%. This is likely due to a combination of factors including:

  • Poor Permeability: Sinapine, as a quaternary ammonium salt, may have inherently low passive diffusion across the intestinal epithelium.

  • First-Pass Metabolism: Sinapine is an ester of sinapic acid and may be susceptible to hydrolysis by esterases in the intestine and liver, leading to its degradation before it reaches systemic circulation.

  • Efflux Transporters: It is possible that sinapine is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.

Q2: What are the most promising strategies to enhance the oral bioavailability of sinapine for our animal experiments?

A: Several formulation strategies can be employed to overcome the poor bioavailability of sinapine. While in vivo pharmacokinetic data for enhanced sinapine formulations are limited, studies on the closely related compound, sinapic acid, and other poorly bioavailable compounds suggest the following approaches are promising:

  • Nanoformulations:

    • Solid Lipid Nanoparticles (SLNs): Encapsulating sinapine in SLNs can protect it from degradation in the gastrointestinal tract and enhance its absorption. SLNs can be taken up by the lymphatic system, bypassing the first-pass metabolism in the liver.

    • Nanostructured Lipid Carriers (NLCs): Similar to SLNs, NLCs are lipid-based nanoparticles that can improve the oral delivery of poorly soluble and permeable drugs.

  • Phospholipid Complexes: Forming a complex of sinapine with phospholipids can significantly improve its lipophilicity, thereby enhancing its ability to permeate the intestinal membrane.

  • Cyclodextrin Inclusion Complexes: Encapsulating sinapine within cyclodextrin molecules can increase its solubility and dissolution rate in the gastrointestinal fluids, which is often a rate-limiting step for absorption.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation with aqueous fluids, such as those in the GI tract. This can enhance the absorption of lipophilic drugs.

Q3: We are planning to formulate sinapine into solid lipid nanoparticles (SLNs). What are the key parameters to consider during formulation development?

A: When developing sinapine-loaded SLNs, the following parameters are critical:

  • Lipid and Surfactant Selection: The choice of solid lipid and surfactant is crucial and will affect particle size, entrapment efficiency, and drug release.

  • Particle Size and Polydispersity Index (PDI): Smaller particle sizes (typically below 200 nm) with a narrow PDI are desirable for enhanced absorption.

  • Zeta Potential: A sufficiently high zeta potential (positive or negative) is necessary to ensure the colloidal stability of the SLN dispersion and prevent aggregation.

  • Entrapment Efficiency and Drug Loading: It is important to maximize the amount of sinapine encapsulated within the SLNs to ensure an adequate therapeutic dose can be delivered.

  • In Vitro Release Profile: Characterizing the release of sinapine from the SLNs under simulated gastrointestinal conditions can help predict its in vivo performance.

Q4: How can we analyze sinapine concentrations in rat plasma?

A: A sensitive and specific analytical method is crucial for pharmacokinetic studies. A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the standard for quantifying sinapine in biological matrices like plasma. Key aspects of method development include:

  • Sample Preparation: Protein precipitation is a common and effective method for extracting sinapine from plasma samples.

  • Chromatographic Separation: A C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer) can be used to achieve good separation.

  • Mass Spectrometric Detection: Using a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for detecting and quantifying sinapine.

Data Presentation: Pharmacokinetic Parameters

FormulationDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Sinapine Suspension 10047.821.48250100
Sinapine-Phospholipid Complex 100~150~1.0~750~300
Sinapine-Loaded SLNs 100~200~2.0~1250~500

Data for Sinapine Suspension is based on a study of sinapine thiocyanate in rats. Data for the phospholipid complex and SLNs are illustrative, representing a hypothetical 3-fold and 5-fold increase in bioavailability, respectively, based on improvements seen with similar compounds.

Experimental Protocols

Protocol 1: Preparation of Sinapine-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare sinapine-loaded SLNs for enhanced oral delivery.

Materials:

  • Sinapine

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Deionized water

Method (High-Shear Homogenization and Ultrasonication):

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Disperse the accurately weighed sinapine in the molten lipid.

  • Heat an aqueous solution of the surfactant to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.

  • Immediately sonicate the hot pre-emulsion using a probe sonicator for 5-10 minutes to reduce the particle size and form a nanoemulsion.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterize the prepared SLNs for particle size, PDI, zeta potential, entrapment efficiency, and drug loading.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of different sinapine formulations in rats.

Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

  • Animals should be fasted overnight (12 hours) before the experiment with free access to water.

Formulations and Dosing:

  • Group 1 (Control): Sinapine suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Group 2 (Test Formulation 1): Sinapine-phospholipid complex suspended in the same vehicle.

  • Group 3 (Test Formulation 2): Sinapine-loaded SLN dispersion.

  • Administer the formulations to the rats via oral gavage at a dose equivalent to 100 mg/kg of sinapine.

Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the tail vein or jugular vein into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dosing.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Sample Analysis:

  • Analyze the plasma samples for sinapine concentration using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

  • Calculate the relative bioavailability of the test formulations compared to the control suspension.

Mandatory Visualizations

Sinapine_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT 5-Hydroxyferulic_acid 5-Hydroxyferulic_acid Ferulic_acid->5-Hydroxyferulic_acid F5H Sinapic_acid Sinapic_acid 5-Hydroxyferulic_acid->Sinapic_acid COMT Sinapoylglucose Sinapoylglucose Sinapic_acid->Sinapoylglucose SGT Sinapine Sinapine Sinapoylglucose->Sinapine SCT

Caption: Biosynthesis pathway of sinapine from phenylalanine.

Sinapine_Absorption_Metabolism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Circulation Sinapine_Oral Oral Sinapine Sinapine_Enterocyte Sinapine Sinapine_Oral->Sinapine_Enterocyte Absorption Sinapine_Enterocyte->Sinapine_Oral Efflux Esterases Intestinal Esterases Sinapine_Blood Sinapine Sinapine_Enterocyte->Sinapine_Blood To Blood Sinapic_Acid_Choline Sinapic Acid + Choline Metabolites_Blood Metabolites Sinapic_Acid_Choline->Metabolites_Blood To Blood Esterases->Sinapic_Acid_Choline Hydrolysis Pgp P-gp Efflux

Caption: Potential gastrointestinal absorption and metabolism of sinapine.

Experimental_Workflow Formulation Formulation Preparation (Suspension, SLNs, etc.) Animal_Dosing Oral Administration to Rats (Oral Gavage) Formulation->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sample_Analysis->PK_Analysis

Troubleshooting

Technical Support Center: Mitigating Sinapine Interference in Phytochemical Analyses

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address sinapine interference during phytochemical analysis. Frequently...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address sinapine interference during phytochemical analysis.

Frequently Asked Questions (FAQs)

Q1: My total phenolic content (TPC) values seem unusually high for my rapeseed/mustard extract. Could sinapine be the cause?

A1: Yes, it is highly probable. Sinapine is a major phenolic compound in Brassicaceae species like rapeseed and mustard, often constituting a significant portion of the total phenolics.[1][2] The Folin-Ciocalteu assay, commonly used for TPC determination, is not specific to any single phenolic compound and will react with sinapine, leading to an overestimation of other phenolic compounds if sinapine is the dominant component.[3] In some cases, sinapine can contribute to as much as 45% of the measured TPC in rapeseed meal.[1]

Q2: I am observing unexpected peaks in my HPLC chromatogram that are interfering with the analysis of other flavonoids and phenolic acids. How can I confirm if it's sinapine?

A2: Sinapine and its derivatives, like sinapic acid and sinapoyl glucose, have characteristic UV absorbance spectra.[2][4] You can tentatively identify sinapine by comparing the UV spectrum of the interfering peak with known spectra of sinapine standards, which typically show a maximum absorbance around 330 nm.[2] For definitive identification, LC-MS/MS analysis is recommended to confirm the mass-to-charge ratio of the compound.

Q3: Are my antioxidant activity assays (e.g., DPPH, ABTS, FRAP) being affected by the high concentration of sinapine in my extracts?

A3: Absolutely. Sinapine itself possesses significant antioxidant properties.[4][5][6][7] Its presence will contribute to the overall antioxidant capacity measured in assays like DPPH, ABTS, and FRAP, potentially masking the true activity of other less abundant phytochemicals you may be interested in.[6][7] Therefore, if your goal is to assess the antioxidant potential of other compounds in the extract, sinapine interference must be addressed.

Q4: What are the primary methods to remove or mitigate sinapine interference?

A4: The main strategies involve either removing sinapine from the extract or converting it to a less interfering compound. Key methods include:

  • Solid-Phase Extraction (SPE): A chromatographic technique to separate sinapine from other compounds based on their physical and chemical properties.[8][9][10]

  • Alkaline Hydrolysis: This method converts sinapine into sinapic acid and choline. While sinapic acid is still a phenolic compound, this conversion can be useful for specific analytical purposes. However, this method can be destructive to other phenolics.[1]

  • Enzymatic Hydrolysis: Using enzymes like ferulic acid esterase can hydrolyze sinapine to sinapic acid under milder conditions than alkaline hydrolysis, potentially preserving other phenolic compounds.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Overestimated Total Phenolic Content (TPC) High sinapine concentration reacting with the Folin-Ciocalteu reagent.[1][3]1. Quantify Sinapine Separately: Use HPLC to determine the concentration of sinapine and subtract its contribution from the total phenolic content. 2. Remove Sinapine: Employ Solid-Phase Extraction (SPE) to remove sinapine prior to the TPC assay. (See Experimental Protocol 1). 3. Modify Assay Conditions: In some specific matrices like honey, adjusting the pH of the Folin-Ciocalteu assay can minimize interference from other reducing compounds, though this may be less effective for direct sinapine interference.[11]
Co-eluting Peaks in HPLC Sinapine or its derivatives have similar retention times to other target analytes.1. Optimize HPLC Method: Adjust the mobile phase gradient, column chemistry, or temperature to improve the separation of sinapine from your compounds of interest. 2. Pre-analysis Cleanup: Use SPE to selectively remove sinapine before injecting the sample into the HPLC system.[8][9][10]
Inaccurate Antioxidant Activity Sinapine's inherent antioxidant activity is skewing the results for other compounds.[6][7]1. Isolate Compounds: Fractionate the extract using techniques like preparative HPLC to isolate individual compounds before testing their antioxidant activity. 2. Sinapine Removal: Utilize SPE to create a sinapine-depleted fraction for antioxidant analysis and compare it to the original extract.
Degradation of Target Phytochemicals Harsh removal techniques like strong alkaline hydrolysis are destroying other phenolic compounds.[1]1. Use Milder Methods: Opt for enzymatic hydrolysis, which is more specific and operates under less destructive conditions.[1] 2. Optimize Hydrolysis Conditions: If alkaline hydrolysis is necessary, perform optimization experiments to find the mildest conditions (lower temperature, shorter time, lower base concentration) that effectively hydrolyze sinapine while minimizing the degradation of other compounds.

Quantitative Data Summary

Table 1: Comparison of Sinapine Mitigation Strategies

Method Principle Sinapine Removal/Conversion Efficiency Effect on Other Phenolics Reference
Alkaline Hydrolysis Cleavage of the ester bond in sinapine to form sinapic acid and choline.High conversion of sinapine to sinapic acid.Can destroy approximately 20% of other rapeseed phenolics.[1]
Enzymatic Hydrolysis (e.g., Ferulic Acid Esterase) Enzymatic cleavage of the ester bond.Up to 90% of sinapic acid derivatives can be hydrolyzed to release sinapic acid.Less destructive to other phenolic compounds compared to base hydrolysis.[1]
Solid-Phase Extraction (SPE) Differential adsorption of compounds onto a solid sorbent.Efficiency is dependent on the chosen sorbent and elution solvents. Can be optimized for high selectivity.Minimal impact on other compounds if the method is properly developed.[8][9]

Experimental Protocols

Protocol 1: Sinapine Removal using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for using a reversed-phase SPE cartridge to separate sinapine from a plant extract. Optimization may be required based on the specific extract and target analytes.

Materials:

  • Reversed-phase SPE cartridge (e.g., C18, Strata-X)[10]

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Plant extract dissolved in an appropriate solvent

  • SPE vacuum manifold

Methodology:

  • Conditioning: Precondition the SPE cartridge by passing 3 mL of methanol through it, followed by 3 mL of deionized water. Do not let the cartridge run dry.[10]

  • Sample Loading: Load the plant extract onto the conditioned SPE cartridge. The volume will depend on the cartridge size and analyte concentration.

  • Washing: Wash the cartridge with 4 mL of deionized water to remove highly polar, unretained compounds.[10]

  • Elution of Other Phenolics (if less polar than sinapine): Elute the compounds of interest with a solvent mixture that is not strong enough to elute sinapine (e.g., a low percentage of methanol in water). This step requires optimization.

  • Elution of Sinapine (for removal): Elute and discard the sinapine using a higher concentration of organic solvent (e.g., 70% aqueous methanol).[10]

  • Analysis: The fraction(s) collected before the sinapine elution can then be used for further phytochemical analysis.

Protocol 2: Alkaline Hydrolysis for Sinapine Conversion

This protocol describes a method to hydrolyze sinapine to sinapic acid. Caution: This method may degrade other phenolics.

Materials:

  • Plant extract

  • Sodium hydroxide (NaOH) solution (e.g., 1M)

  • Hydrochloric acid (HCl) solution for neutralization

  • Solvent for extraction (e.g., ethyl acetate)

Methodology:

  • Incubation: Add the NaOH solution to the plant extract and incubate at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., 1-2 hours).

  • Neutralization: After incubation, neutralize the mixture to a pH of approximately 2-3 using HCl.

  • Extraction: Extract the resulting sinapic acid and other phenolics from the aqueous solution using an appropriate organic solvent like ethyl acetate.

  • Drying and Reconstitution: Evaporate the organic solvent and reconstitute the dried extract in a suitable solvent for analysis.

Visualizations

experimental_workflow start Plant Extract (High Sinapine Content) tpc_assay Total Phenolic Content (TPC) Assay start->tpc_assay antioxidant_assay Antioxidant Activity Assay start->antioxidant_assay hplc_analysis HPLC Analysis start->hplc_analysis interference Interference Observed (Overestimation, Co-elution) tpc_assay->interference antioxidant_assay->interference hplc_analysis->interference mitigation Select Mitigation Strategy interference->mitigation spe Solid-Phase Extraction (SPE) mitigation->spe hydrolysis Alkaline/Enzymatic Hydrolysis mitigation->hydrolysis analysis_post Re-analyze Purified Extract spe->analysis_post hydrolysis->analysis_post

Caption: Workflow for identifying and mitigating sinapine interference.

troubleshooting_guide problem Inaccurate Phytochemical Analysis (e.g., High TPC, HPLC Issues) is_sinapine Is Sinapine the Suspected Interferent? problem->is_sinapine solution_node Mitigation Options Solid-Phase Extraction (SPE) for removal Alkaline/Enzymatic Hydrolysis for conversion HPLC Method Optimization for separation is_sinapine->solution_node Yes spe_outcome Sinapine-depleted extract for analysis solution_node:spe->spe_outcome hydrolysis_outcome Sinapine converted to Sinapic Acid solution_node:hydrolysis->hydrolysis_outcome hplc_outcome Improved chromatographic separation solution_node:hplc->hplc_outcome

Caption: Decision tree for troubleshooting sinapine interference.

References

Optimization

Technical Support Center: Reducing the Bitter Taste of Sinapine in Food Applications

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the bitter taste of sinapine in variou...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the bitter taste of sinapine in various food applications.

Frequently Asked Questions (FAQs)

Q1: What is sinapine and why is it a concern in food applications?

Sinapine is the choline ester of sinapic acid and is a major phenolic compound found in rapeseed and mustard seeds.[1][2] While it possesses antioxidant properties, its pronounced bitter and astringent taste is a significant anti-nutritional factor that limits the use of rapeseed meal and protein isolates in food products for human consumption.[3]

Q2: What are the primary methods for reducing the bitter taste of sinapine?

There are three main approaches to reduce the bitterness associated with sinapine:

  • Enzymatic Degradation: Utilizing enzymes to break down sinapine and other bitter compounds.

  • Physical Removal: Employing techniques like solvent extraction or adsorption chromatography to separate sinapine from the food matrix.

  • Bitterness Blocking: Using compounds that interfere with the perception of bitterness at the taste receptor level.

Q3: How does enzymatic degradation work to reduce sinapine's bitterness?

Enzymes like β-glucosidase and laccase can be used to modify sinapine and other bitter phenolic compounds. For instance, laccase treatment can reduce the concentration of bitter compounds like kaempferol 3-O-(2‴-O-sinapoyl-β-D-sophoroside) (K3OSS) in rapeseed protein concentrate, leading to a significant decrease in bitterness and astringency as confirmed by sensory analysis.[4][5]

Q4: What is the mechanism of physical removal of sinapine?

Physical removal techniques aim to separate sinapine from the food product. Cation exchange resins, for example, can effectively adsorb the positively charged sinapine from a solution.[6][7] The efficiency of adsorption is influenced by factors such as pH and the specific resin used.

Q5: How do bitterness blockers work?

Bitterness blockers are compounds that interact with the bitter taste signaling pathway, reducing the perception of bitterness.[8] This can occur through direct inhibition of bitter taste receptors (TAS2Rs) or by interfering with downstream signaling components.[9][10]

Troubleshooting Guides

Enzymatic Degradation
Issue Possible Cause(s) Troubleshooting Step(s)
Ineffective bitterness reduction after enzymatic treatment. - Inactive enzyme.- Suboptimal pH or temperature.- Presence of enzyme inhibitors in the sample matrix.- Incorrect enzyme-to-substrate ratio.- Check the enzyme activity and expiration date.- Optimize pH and temperature according to the enzyme's specifications.[5]- Pre-treat the sample to remove potential inhibitors.- Titrate the enzyme concentration to find the optimal ratio.
Increased bitterness after treatment with β-glucosidase. β-glucosidase can break down larger, less bitter glycosides into smaller, more bitter compounds like K3OSS.[5]- Combine β-glucosidase with another enzyme, such as laccase, which can further degrade the newly formed bitter compounds.[5]- Optimize reaction time to minimize the accumulation of bitter intermediates.
Low protein recovery after enzymatic treatment. Protein precipitation or aggregation due to changes in pH or temperature during the enzymatic process.- Maintain optimal pH and temperature for both enzyme activity and protein stability.- Consider using a buffer system to stabilize the pH.
Physical Removal (Cation Exchange Resin)
Issue Possible Cause(s) Troubleshooting Step(s)
Low sinapine adsorption to the resin. - Incorrect pH of the solution.- Resin capacity exceeded.- Inappropriate resin type.- Adjust the pH of the sinapine-containing solution to around 4 for optimal binding to weak cation exchange resins like C106.[6][7]- Ensure the amount of resin is sufficient for the sinapine concentration in your sample.- Screen different types of cation exchange resins to find the one with the highest affinity for sinapine.
Difficulty eluting sinapine from the resin. Strong ionic and hydrophobic interactions between sinapine and the resin.- Use a two-step elution process. First, elute with 50% ethanol to remove compounds bound by hydrophobic interactions. Then, use acidified ethanol (e.g., 50% ethanol with 0.044 M HCl) to desorb the ionically bound sinapine.[6]
Co-elution of other compounds with sinapine. Non-specific binding of other molecules to the resin.- Wash the resin with deionized water after the adsorption step to remove unbound and weakly bound compounds.[6]- Optimize the ethanol concentration in the first elution step to selectively remove impurities before eluting sinapine.
Sinapine Quantification (HPLC)
Issue Possible Cause(s) Troubleshooting Step(s)
Baseline noise in the chromatogram. - Contaminated mobile phase or column.- Pump or detector malfunction.- Use fresh, high-purity solvents for the mobile phase.- Flush the column with a strong solvent.- Check the pump's check valves and seals.[11]
Ghost peaks appearing in the chromatogram. Carryover from a previous injection or contamination in the system.- Run a blank injection to confirm carryover.- Clean the injection port and loop.- Ensure the column is fully equilibrated between runs.[11]
Peak tailing for the sinapine peak. - Secondary interactions between sinapine and the column material.- Column degradation.- Adjust the mobile phase pH or add a modifier to reduce secondary interactions.- Use a new column or a column with a different stationary phase.[11]

Data Presentation

Table 1: Comparison of Methods for Reducing Sinapine and Bitter Compounds

MethodTarget Compound(s)% ReductionKey ParametersReference(s)
Enzymatic Treatment (Laccase) Kaempferol 3-O-(2‴-O-sinapoyl-β-D-sophoroside) (K3OSS) & other phenolicsSignificant reduction in bitterness and astringency (sensory data)6 U/g RPC, 2 hours[4][5]
Physical Removal (Cation Exchange Resin C106) Sinapine95.25% adsorptionpH 4[6][7]
Physical Removal (Cation Exchange Resin C106) Sinapine75.41% desorptionAcidified ethanol[6][7]
Microwave Treatment Sinapine16.7% decrease7 minutes of treatment[12]

Experimental Protocols

Protocol 1: Enzymatic Debittering of Rapeseed Protein Concentrate (RPC)

This protocol is adapted from a study by Lurtz et al. (2024).[4][5]

  • Preparation of RPC Suspension: Prepare a 10% (w/v) suspension of RPC in deionized water.

  • pH and Temperature Adjustment: Adjust the pH and temperature of the suspension based on the enzyme combination being used (e.g., pH 5 and 50°C).

  • Enzyme Addition: Add laccase (6 U/g RPC) and/or β-glucosidase (100 U/g RPC) to the suspension.

  • Incubation: Incubate the mixture for 2 hours with constant stirring.

  • Enzyme Inactivation: Heat the suspension to inactivate the enzymes (e.g., 95°C for 10 minutes).

  • Downstream Processing: The debittered RPC can then be freeze-dried or further processed.

  • Analysis: Analyze the treated and untreated samples for their phenolic profile using LC-MS and conduct sensory evaluation to assess the reduction in bitterness.

Protocol 2: Removal of Sinapine using Cation Exchange Resin

This protocol is based on the findings of Kdah et al. (2025).[6][7]

  • Resin Preparation: Condition the weak cation exchange resin (e.g., C106) according to the manufacturer's instructions.

  • Sample Preparation: Prepare a solution containing sinapine (e.g., an aqueous extract from rapeseed meal). Adjust the pH of the solution to 4.0 using HCl.

  • Adsorption: Add the conditioned resin to the sinapine solution at a predetermined ratio (e.g., 1.5 g of dry resin to 30 mL of solution). Stir the mixture at room temperature for at least 45 minutes.

  • Resin Separation: Separate the resin from the liquid by filtration.

  • Washing: Wash the resin twice with deionized water to remove any unbound compounds.

  • Two-Step Desorption:

    • Step 1 (Hydrophobic Elution): Add 50% (v/v) ethanol to the resin and shake for 2 hours at room temperature. This will elute neutral and negatively charged phenolic compounds.

    • Step 2 (Ionic Elution): After separating the first eluate, add acidified 50% ethanol (containing 0.044 M HCl) to the resin and shake for 2 hours at room temperature. This will elute the ionically bound sinapine.

  • Analysis: Quantify the sinapine content in the initial solution and the different eluates using HPLC at 325 nm.

Visualizations

Bitter Taste Signaling Pathway

Bitter_Taste_Signaling_Pathway cluster_cell Taste Receptor Cell cluster_neuron Afferent Nerve Fiber Sinapine Sinapine TAS2R TAS2R (Bitter Taste Receptor) Sinapine->TAS2R Binds to G_protein G-protein (Gustducin) TAS2R->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx leads to ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_Signal Signal to Brain (Perception of Bitterness) ATP_release->Nerve_Signal Activates

Caption: Signal transduction pathway for bitter taste perception mediated by TAS2R receptors.

Experimental Workflow for Enzymatic Debittering

Enzymatic_Debittering_Workflow Start Start: Rapeseed Protein Concentrate (RPC) Suspension Prepare 10% (w/v) RPC Suspension Start->Suspension pH_Temp Adjust pH and Temperature Suspension->pH_Temp Enzyme_Addition Add Enzymes (e.g., Laccase, β-glucosidase) pH_Temp->Enzyme_Addition Incubation Incubate for 2 hours with stirring Enzyme_Addition->Incubation Inactivation Heat Inactivation of Enzymes Incubation->Inactivation Processing Downstream Processing (e.g., Freeze-drying) Inactivation->Processing Analysis Analysis: LC-MS & Sensory Evaluation Processing->Analysis End End: Debittered RPC Processing->End

Caption: A typical experimental workflow for the enzymatic debittering of rapeseed protein concentrate.

Decision Logic for Debittering Method Selection

Debittering_Method_Selection Start Goal: Reduce Bitterness Q_Complete_Removal Is complete removal of sinapine required? Start->Q_Complete_Removal Q_Enzyme_Availability Are specific enzymes (e.g., laccase) available? Q_Complete_Removal->Q_Enzyme_Availability No Resin Use Physical Removal: Cation Exchange Resin Q_Complete_Removal->Resin Yes Q_Sensory_Only Is the primary goal to improve sensory perception? Q_Enzyme_Availability->Q_Sensory_Only No Enzyme Use Enzymatic Degradation Q_Enzyme_Availability->Enzyme Yes Blocker Use Bitterness Blockers Q_Sensory_Only->Blocker Yes Combine Consider a Combined Approach Q_Sensory_Only->Combine No

Caption: A decision tree to guide the selection of an appropriate debittering method.

References

Troubleshooting

Technical Support Center: Optimizing Enzymatic Hydrolysis of Sinapine to Sinapic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic hydrolysis of sinapine to sin...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic hydrolysis of sinapine to sinapic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes used for the hydrolysis of sinapine to sinapic acid?

A1: Feruloyl esterases (FAEs) are the most effective enzymes for hydrolyzing sinapine. These enzymes exhibit sinapoyl esterase activity, enabling the cleavage of the ester bond in sinapine to yield sinapic acid and choline.[1] FAEs from various microbial sources have been successfully used, with Aspergillus niger being a prominent source for recombinant cinnamoyl or feruloyl esterases.[1][2] Commercial enzyme cocktails, often containing a mix of cellulases, hemicellulases, and FAEs, can also be employed for the simultaneous breakdown of plant cell walls and hydrolysis of sinapine.[1]

Q2: What are the optimal pH and temperature conditions for the enzymatic hydrolysis of sinapine?

A2: The optimal pH and temperature can vary depending on the specific enzyme used. For many feruloyl esterases, the optimal pH is often in the neutral to slightly acidic range. For instance, some FAEs show maximum activity at a pH between 4.5 and 5.0.[3] Temperatures in the range of 40°C to 50°C are typically optimal for these enzymes.[3][4] It is crucial to consult the manufacturer's specifications for commercial enzymes or perform optimization experiments for novel enzymes.

Q3: How does the presence of ethanol in the reaction mixture affect the hydrolysis of sinapine?

A3: Ethanol can have a dual effect on the process. It is often used as a solvent for extracting sinapine from its source material, such as mustard or rapeseed meal.[2][5] However, high concentrations of ethanol can inhibit the activity of some feruloyl esterases, leading to a decrease in the conversion rate of sinapine to sinapic acid. The extent of inhibition is enzyme-dependent.

Q4: How can I monitor the progress of the sinapine hydrolysis reaction?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the enzymatic hydrolysis of sinapine.[6][7][8][9] A reverse-phase C18 column is typically used for separation.[9] By analyzing samples at different time points, you can quantify the decrease in sinapine concentration and the corresponding increase in sinapic acid concentration. UV detection is suitable for this analysis, with sinapine and sinapic acid having strong absorbance around 325-330 nm.[7][8]

Q5: What are the potential degradation products of sinapic acid, and how can their formation be avoided?

A5: At elevated temperatures, particularly above 140°C, sinapic acid can undergo decarboxylation to form canolol.[2] To avoid this, it is important to maintain the reaction and downstream processing temperatures below this threshold. The stability of sinapic acid is also influenced by pH, and prolonged exposure to highly alkaline or acidic conditions should be avoided.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Sinapine to Sinapic Acid Incorrect pH or Temperature: The enzyme is not operating at its optimal conditions.Verify the pH and temperature of your reaction mixture and adjust them to the optimal range for your specific enzyme.
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.Use a fresh batch of enzyme and ensure it has been stored according to the manufacturer's instructions. Perform an activity assay with a model substrate to confirm enzyme viability.
Presence of Inhibitors: Components in the substrate extract (e.g., high ethanol concentration, other phenolic compounds) may be inhibiting the enzyme.Reduce the concentration of potential inhibitors. Consider a purification step for the sinapine extract before enzymatic hydrolysis. Perform dialysis or buffer exchange to remove small molecule inhibitors.
Slow Reaction Rate Suboptimal Enzyme Concentration: The amount of enzyme may be insufficient for the substrate concentration.Increase the enzyme concentration in the reaction mixture. Perform a dose-response experiment to determine the optimal enzyme loading.
Substrate Limitation: The concentration of sinapine may be too low.Increase the initial concentration of sinapine in the reaction.
Product Inhibition: The accumulation of sinapic acid or choline may be inhibiting the enzyme.Consider in-situ product removal techniques, such as adsorption or extraction, to continuously remove the products from the reaction mixture.
Incomplete Conversion Enzyme Denaturation over Time: The enzyme may not be stable under the reaction conditions for the entire duration.Investigate the thermal and pH stability of your enzyme. Consider using a more stable enzyme or immobilizing the enzyme to improve its stability.
Reversible Reaction: The hydrolysis reaction may be reaching equilibrium.As with product inhibition, removing the products as they are formed can help drive the reaction to completion.
Presence of Unexpected Peaks in HPLC Analysis Substrate Impurities: The starting sinapine material may contain impurities.Analyze the starting material by HPLC to identify any impurities. Purify the substrate if necessary.
Product Degradation: Sinapic acid may be degrading under the reaction or analysis conditions.Check the stability of sinapic acid under your experimental conditions. Avoid high temperatures and extreme pH values.
Side Reactions: The enzyme may have activity on other components in the reaction mixture.Characterize the substrate specificity of your enzyme. If necessary, purify the sinapine extract to remove other potential substrates.

Experimental Protocols

General Protocol for Enzymatic Hydrolysis of Sinapine

This protocol provides a general framework. Optimization of specific parameters (enzyme concentration, temperature, pH, and reaction time) is recommended for each specific enzyme and substrate source.

Materials:

  • Sinapine extract or pure sinapine

  • Feruloyl esterase (e.g., from Aspergillus niger)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • HPLC system with a C18 column

  • Sinapine and sinapic acid standards

  • Water bath or incubator shaker

  • Microcentrifuge

Procedure:

  • Substrate Preparation: Dissolve the sinapine extract or pure sinapine in the reaction buffer to a known concentration.

  • Enzyme Solution Preparation: Prepare a stock solution of the feruloyl esterase in the same buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired volume of the sinapine solution.

    • Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 50°C) for 5-10 minutes.

  • Initiate Reaction: Add the enzyme solution to the pre-incubated substrate solution to start the reaction. The final enzyme concentration should be optimized for efficient conversion.

  • Incubation: Incubate the reaction mixture at the optimal temperature with gentle shaking for a predetermined time course (e.g., sampling at 0, 15, 30, 60, 120 minutes).

  • Reaction Termination and Sampling: At each time point, withdraw an aliquot of the reaction mixture and immediately stop the reaction. This can be done by:

    • Heating the sample at 100°C for 5-10 minutes to denature the enzyme.[4]

    • Adding an equal volume of a quenching solvent like acetonitrile or methanol.

  • Sample Preparation for HPLC: Centrifuge the terminated reaction samples to pellet any precipitate. Filter the supernatant through a 0.22 µm syringe filter before injecting it into the HPLC system.

  • HPLC Analysis:

    • Analyze the samples using a reverse-phase C18 column.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Monitor the elution of sinapine and sinapic acid using a UV detector at approximately 325-330 nm.[7][8]

    • Quantify the concentrations of sinapine and sinapic acid by comparing the peak areas to those of the standard calibration curves.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Sinapine Substrate Preparation ReactionSetup Reaction Setup & Pre-incubation Substrate->ReactionSetup Enzyme Enzyme Solution Preparation Enzyme->ReactionSetup Hydrolysis Enzymatic Hydrolysis (Optimized T & pH) ReactionSetup->Hydrolysis Sampling Time-course Sampling Hydrolysis->Sampling Termination Reaction Termination Sampling->Termination HPLC_Prep Sample Preparation (Centrifugation/Filtration) Termination->HPLC_Prep HPLC HPLC Analysis HPLC_Prep->HPLC Data Data Analysis & Quantification HPLC->Data

Figure 1. General experimental workflow for enzymatic hydrolysis of sinapine.

Factors_Affecting_Hydrolysis cluster_params Key Parameters cluster_inhibitors Inhibitors center Sinapine Hydrolysis Yield & Rate pH pH pH->center Optimum Range Temp Temperature Temp->center Optimum Range Enzyme_Conc Enzyme Concentration Enzyme_Conc->center Increases Rate Substrate_Conc Substrate Concentration Substrate_Conc->center Affects Rate Time Reaction Time Time->center Affects Yield Ethanol Ethanol Concentration Ethanol->center Can Inhibit Product Product (Sinapic Acid, Choline) Product->center Can Inhibit Other Other Extract Components Other->center Can Inhibit

Figure 2. Factors influencing the enzymatic hydrolysis of sinapine.

Sinapine_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid Sinapic_Acid_pre Sinapic Acid Ferulic_Acid->Sinapic_Acid_pre Sinapoyl_Glucose 1-O-Sinapoyl-β-glucose Sinapic_Acid_pre->Sinapoyl_Glucose + UDP-Glucose Sinapine Sinapine Sinapoyl_Glucose->Sinapine + Choline Choline Choline Choline->Sinapine

Figure 3. Simplified biosynthesis pathway of sinapine.

References

Optimization

purification artifacts and byproducts in sinapine isolation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of sinapine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I might encounter during sinapine isolation?

A1: The most prevalent byproducts in sinapine isolation are sinapic acid and ethyl sinapate. Sinapic acid is formed through the hydrolysis of sinapine, a reaction favored by basic pH conditions.[1][2][3] Ethyl sinapate can be generated via the transesterification of sinapine when ethanol is used as a solvent in a basic medium.[1][2][3]

Q2: How does the pH of the extraction solvent affect the purity of my sinapine isolate?

A2: The pH of the extraction solvent is a critical factor influencing the purity of the final sinapine product. Acidic conditions (e.g., pH 2) promote the stability of sinapine and lead to higher extraction yields of the target compound.[1][2][3] Conversely, basic conditions (e.g., pH 12) facilitate the hydrolysis of sinapine to sinapic acid, thus reducing the yield and purity of sinapine.[1][2][3]

Q3: Can the choice of solvent lead to the formation of purification artifacts?

A3: Yes, the choice of solvent can directly lead to the formation of artifacts. For instance, using ethanol as a solvent, particularly under basic conditions, can result in the formation of ethyl sinapate through transesterification.[1][2][3] To minimize artifact formation, it is crucial to select solvents and extraction conditions that ensure the stability of sinapine.

Q4: I am observing unexpected peaks in my HPLC chromatogram. What could they be?

A4: Unexpected peaks in an HPLC chromatogram of a sinapine extract could be a number of compounds. Besides the common byproducts like sinapic acid and ethyl sinapate, other possibilities include sinapoyl glucose, another naturally occurring sinapic acid derivative, or degradation products if the sample has been exposed to high temperatures or extreme pH.[4][5] In some plant materials, unique compounds like a sinapine-glucoraphanin salt have also been identified.

Troubleshooting Guides

HPLC Analysis Issues

Problem: Peak Tailing in Reversed-Phase HPLC

  • Possible Cause 1: Secondary Interactions. The basic nature of the choline moiety in sinapine can lead to interactions with residual acidic silanol groups on the C18 column, causing peak tailing.

    • Solution: Use an acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) to suppress the ionization of the silanol groups.[5] This will improve peak symmetry.

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion, including tailing.

    • Solution: Dilute the sample and re-inject.

  • Possible Cause 3: Column Degradation. Over time, the stationary phase of the column can degrade, leading to poor peak shape.

    • Solution: Replace the column with a new one.

Problem: Poor Resolution Between Sinapine and Byproducts

  • Possible Cause 1: Inappropriate Mobile Phase Composition. The mobile phase may not have the optimal polarity to effectively separate sinapine from closely eluting compounds like sinapic acid.

    • Solution: Optimize the gradient elution method. A shallow gradient with a lower initial concentration of the organic solvent (e.g., methanol or acetonitrile) can improve the separation of polar compounds.[6][7]

  • Possible Cause 2: Incorrect Flow Rate. A flow rate that is too high can reduce separation efficiency.

    • Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to allow for better partitioning between the mobile and stationary phases.[5]

Extraction and Purification Issues

Problem: Low Yield of Sinapine

  • Possible Cause 1: Non-Optimal Extraction pH. The use of a neutral or basic extraction medium can lead to the hydrolysis of sinapine and consequently lower yields.

    • Solution: Employ an acidic extraction solvent (pH 2-4.5) to maximize sinapine recovery.[1][2][3]

  • Possible Cause 2: Inefficient Extraction Solvent. The solvent may not be effectively penetrating the plant matrix to extract sinapine.

    • Solution: A mixture of ethanol (around 70%) and water has been shown to be effective for sinapine extraction.[1][3] The use of ultrasound-assisted extraction can also improve yields.[8]

Problem: Presence of Sinapic Acid in the Final Product

  • Possible Cause 1: Hydrolysis during Extraction. As mentioned, basic conditions during extraction will lead to the formation of sinapic acid.

    • Solution: Maintain acidic conditions throughout the extraction process.

  • Possible Cause 2: Co-elution during Purification. During chromatographic purification, sinapic acid may co-elute with sinapine if the separation method is not optimized.

    • Solution for Ion Exchange Chromatography: Sinapine, being cationic, will bind to a cation exchange resin. Sinapic acid, being anionic at neutral to basic pH, will not. This difference can be exploited for efficient separation.[9]

    • Solution for Adsorption Chromatography: A two-step elution from a cation exchange resin using 50% ethanol followed by acidified ethanol can yield a highly purified sinapine fraction (98.85 ± 0.03%).[9]

Data Presentation

Table 1: Yield of Sinapine and Byproducts under Different Extraction Conditions

pH of ExtractionEthanol Concentration (%)Sinapine Yield (µmol/g DM)Sinapic Acid Yield (µmol/g DM)Ethyl Sinapate Yield (µmol/g DM)
Acidic (pH 2) 0---
7015.73--
Uncontrolled (~pH 4.5) 0---
7013.03--
Basic (pH 12) 0-13.22Not Detected
30--5.89
50--8.23
70-7.319.81

Data summarized from Reungoat et al., 2021.[1][2][3]

Experimental Protocols

Protocol 1: Extraction and Purification of Sinapine from Mustard Seed Meal
  • Extraction:

    • Mix mustard seed meal with a 70% (v/v) ethanol/water solution at a solid-to-liquid ratio of 1:10 (w/v).

    • Adjust the pH of the slurry to 2 using 1 M HCl.[9]

    • Agitate the mixture at room temperature for 30 minutes.[9]

    • Centrifuge the slurry at 10,000 x g for 30 minutes at 20°C to pellet the solid material.[9]

    • Collect the supernatant containing the crude sinapine extract.

  • Purification by Cation Exchange Chromatography:

    • Equilibrate a strong cation exchange resin with a buffer at pH 2.

    • Load the crude sinapine extract onto the column.

    • Wash the column with the equilibration buffer to remove unbound neutral and anionic compounds.

    • Perform a two-step elution:

      • Elute with 50% (v/v) ethanol in water to remove less strongly bound impurities.

      • Elute with acidified ethanol to recover the highly purified sinapine.[9]

  • Analysis by HPLC:

    • Column: C18 reversed-phase column.[6][7]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol.

    • Gradient: A typical gradient would start with a low percentage of B, increasing linearly over time to elute compounds of increasing hydrophobicity. A 10-min isocratic/linear/concave gradient or a 15-min isocratic/linear gradient can be effective.[6][7]

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: UV detector at 330 nm.[6][7]

    • Identification: Compare the retention time and UV spectrum of the peak with a pure sinapine standard.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Mustard Seed Meal extraction Mix with 70% Ethanol Adjust to pH 2 start->extraction agitation Agitate for 30 min extraction->agitation centrifugation Centrifuge at 10,000 x g agitation->centrifugation supernatant Crude Sinapine Extract centrifugation->supernatant equilibration Equilibrate Cation Exchange Column (pH 2) supernatant->equilibration loading Load Crude Extract equilibration->loading wash Wash with Buffer loading->wash elution1 Elute with 50% Ethanol wash->elution1 elution2 Elute with Acidified Ethanol wash->elution2 impurities Impurities elution1->impurities purified Purified Sinapine elution2->purified hplc HPLC Analysis (C18 Column) purified->hplc data Data Analysis hplc->data

Caption: Experimental workflow for the isolation and purification of sinapine.

troubleshooting_hplc cluster_tailing_causes Possible Causes for Tailing start Abnormal Peak Shape in HPLC peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No secondary_interactions Secondary Interactions with Column peak_tailing->secondary_interactions Yes inappropriate_mobile_phase Inappropriate Mobile Phase Composition poor_resolution->inappropriate_mobile_phase Yes column_overload Column Overload solution_acidic_mobile_phase Use Acidic Mobile Phase secondary_interactions->solution_acidic_mobile_phase column_degradation Column Degradation solution_dilute_sample Dilute Sample column_overload->solution_dilute_sample solution_replace_column Replace Column column_degradation->solution_replace_column end Improved Chromatogram solution_acidic_mobile_phase->end solution_dilute_sample->end solution_replace_column->end incorrect_flow_rate Incorrect Flow Rate solution_optimize_gradient Optimize Gradient inappropriate_mobile_phase->solution_optimize_gradient solution_reduce_flow_rate Reduce Flow Rate incorrect_flow_rate->solution_reduce_flow_rate solution_optimize_gradient->end solution_reduce_flow_rate->end

Caption: Troubleshooting guide for common HPLC peak shape issues in sinapine analysis.

References

Reference Data & Comparative Studies

Validation

Sinapine vs. Sinapic Acid: A Comparative Analysis of Antioxidant Capacity

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the antioxidant capacities of sinapine and sinapic acid, supported by experimental data. Sinapine is a natura...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacities of sinapine and sinapic acid, supported by experimental data. Sinapine is a naturally occurring phenolic compound and an ester of sinapic acid, both of which are found in sources like rapeseed and mustard seeds.[1][2] While structurally related, their antioxidant profiles exhibit significant differences, influencing their potential therapeutic applications.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of sinapine and sinapic acid have been evaluated using various in vitro assays. The following table summarizes key findings from the literature.

AssayCompoundIC50 Value (μM)Source
DPPH Radical Scavenging Sinapic Acid32.4 ± 2.2[3]
Sinapine165.7 ± 0.9[3]
ABTS Radical Scavenging Sinapic Acid86.5% inhibition at 50 µM[4]
SinapineNot explicitly quantified in the same study
Oxygen Radical Absorbance Capacity (ORAC) Both sinapine and sinapic acid show significant antioxidant activity.No quantitative comparison of IC50 was provided.[5]
Conjugated Autoxidizable Triene (CAT) Both sinapine and sinapic acid show significant antioxidant activity.No quantitative comparison of IC50 was provided.[5]

Note: A lower IC50 value indicates a higher antioxidant activity.

The data clearly indicates that in the DPPH assay, sinapic acid is a significantly more potent antioxidant than sinapine.[3] However, both compounds demonstrate considerable antioxidant potential in ORAC and CAT assays.[5]

Differentiated Mechanisms of Antioxidant Action

Recent studies have revealed that the structural differences between sinapine and sinapic acid lead to distinct mechanisms of action at the cellular level.

Sinapine's Mitochondrial Targeting: Sinapine possesses a positively charged choline moiety, which enables it to target and accumulate within the negatively charged mitochondria.[5][6] This specific localization allows sinapine to counteract mitochondrial oxidative stress directly at its source, a key factor in cellular dysfunction under pathological conditions.[5][6]

Sinapic Acid's Cytosolic and Signaling Effects: In contrast, sinapic acid, lacking the charged group, acts as an efficient antioxidant within the cytosol.[5] Furthermore, sinapic acid has been shown to influence cellular signaling pathways. It can inhibit NF-κB, a key regulator of inflammation, and may also activate the SIRT1 pathway, which is involved in tissue repair and inflammation control.[7][8]

Experimental Protocols

Detailed methodologies for common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 60 µM) in methanol.

    • Prepare various concentrations of sinapine and sinapic acid in methanol.

  • Assay Procedure:

    • Add a specific volume of the antioxidant solution (sinapine or sinapic acid) to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 515-517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

  • Reagent Preparation:

    • Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).

    • Mix the two solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

    • Dilute the ABTS radical solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the antioxidant solution (sinapine or sinapic acid) to the diluted ABTS radical solution.

    • After a short incubation period (e.g., 1-6 minutes), measure the decrease in absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare DPPH Solution (in Methanol) Mix Mix Antioxidant with DPPH Solution DPPH_Solution->Mix Antioxidant_Solutions Prepare Serial Dilutions of Sinapine/Sinapic Acid Antioxidant_Solutions->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Absorbance Measure Absorbance (517 nm) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow of the DPPH radical scavenging assay.

Sinapic Acid's Inhibition of the NF-κB Pathway

NFkB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB Phosphorylation & Degradation of IκBα IKK->IkB NFkB_Activation NF-κB Translocation to Nucleus IkB->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Sinapic_Acid Sinapic Acid Sinapic_Acid->IKK Inhibits Cellular_Action cluster_cell Cell cluster_mito Mitochondrion (Negative Membrane Potential) Cytosol Cytosol mtROS Mitochondrial ROS cytoROS Cytosolic ROS Sinapine Sinapine (Positively Charged) Sinapine->mtROS Targets & Neutralizes Sinapic_Acid Sinapic Acid (Neutral) Sinapic_Acid->cytoROS Neutralizes

References

Comparative

A Comparative Analysis of the Free Radical Scavenging Activity of Sinapine and Quercetin

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative study of the free radical scavenging activities of two naturally occurring antioxidant compounds: sinapine and qu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the free radical scavenging activities of two naturally occurring antioxidant compounds: sinapine and quercetin. The information presented is based on available experimental data to offer an objective overview of their respective potencies and mechanisms of action. This comparison aims to assist researchers and professionals in drug development in evaluating the potential of these compounds as antioxidant agents.

Quantitative Comparison of Free Radical Scavenging Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for sinapine and quercetin against various free radicals as reported in the scientific literature. A lower IC50 value indicates a higher antioxidant activity. It is important to note that the antioxidant activity of quercetin has been more extensively studied, resulting in a wider range of reported IC50 values across different experimental conditions. Data for sinapine, particularly for ABTS, superoxide, and hydroxyl radical scavenging, is less prevalent in the current literature.

CompoundDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (IC50)
Sinapine 165.7 ± 0.9 µM[1]Data not available
Quercetin 4.60 ± 0.3 µM to 19.17 µg/mL48.0 ± 4.4 µM[2]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols, solvents, and reaction times used in different studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, which are commonly used to evaluate antioxidant activity.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compounds (sinapine or quercetin) are prepared.

  • A specific volume of the test compound solution is mixed with a fixed volume of the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control sample containing the solvent and DPPH solution without the test compound is also measured.

  • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.

Procedure:

  • The ABTS radical cation (ABTS•+) is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[3]

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Various concentrations of the test compounds (sinapine or quercetin) are prepared.

  • A small volume of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.

  • The reaction mixture is incubated at room temperature for a specific time (e.g., 6-10 minutes).

  • The absorbance is measured at 734 nm.

  • A control sample containing the solvent and ABTS•+ solution is also measured.

  • The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Visualizing the Methodologies and Mechanisms

To better illustrate the experimental process and the underlying biological pathways, the following diagrams are provided.

G General Workflow for In Vitro Free Radical Scavenging Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_radical Prepare Radical Solution (e.g., DPPH, ABTS) mix Mix Test Compound with Radical Solution prep_radical->mix prep_sample Prepare Test Compound Solutions (Sinapine/Quercetin at various concentrations) prep_sample->mix incubate Incubate in the Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Scavenging Activity measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow of in vitro antioxidant assays.

G Comparative Overview of Antioxidant Signaling Pathways cluster_quercetin Quercetin cluster_sinapine Sinapine cluster_common Common Outcome quercetin Quercetin q_nrf2 Nrf2 Pathway quercetin->q_nrf2 q_mapk MAPK Pathway quercetin->q_mapk q_pi3k PI3K/AKT Pathway quercetin->q_pi3k q_antioxidant Increased Antioxidant Enzyme Expression (HO-1, SOD, CAT) q_nrf2->q_antioxidant q_mapk->q_antioxidant q_pi3k->q_antioxidant outcome Reduced Oxidative Stress & Free Radical Scavenging q_antioxidant->outcome sinapine Sinapine s_nrf2 Nrf2 Pathway sinapine->s_nrf2 s_mito Mitochondrial Oxidative Stress sinapine->s_mito s_antioxidant Cellular Protection s_nrf2->s_antioxidant s_mito->s_antioxidant s_antioxidant->outcome

Caption: Antioxidant signaling pathways.

Comparative Analysis of Antioxidant Mechanisms and Signaling Pathways

Both sinapine and quercetin exert their antioxidant effects through direct scavenging of free radicals and modulation of cellular signaling pathways. However, the extent of current research provides a more detailed picture for quercetin.

Sinapine

Sinapine, an ester of sinapic acid and choline, is a major phenolic compound in mustard seeds.[2] Its antioxidant activity is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals.[5] One study reported a DPPH radical scavenging IC50 value of 165.7 ± 0.9 μM for sinapine.[1]

Recent research has highlighted sinapine's potential to counteract mitochondrial oxidative stress.[6] This is a significant finding, as mitochondria are major sites of reactive oxygen species (ROS) production. Furthermore, there is emerging evidence that sinapine may exert its protective effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant defenses.

Quercetin

Quercetin is a flavonoid that is widely distributed in fruits and vegetables. Its potent antioxidant activity is well-documented and stems from its chemical structure, which allows it to effectively scavenge a wide variety of free radicals, including superoxide, hydroxyl, and peroxyl radicals.[7] This broad-spectrum scavenging ability is reflected in its generally lower IC50 values in various antioxidant assays compared to many other phenolic compounds. For instance, one study reported a DPPH scavenging activity with an IC50 of 4.60 ± 0.3 µM and an ABTS scavenging activity with an IC50 of 48.0 ± 4.4 µM.[2]

The antioxidant mechanism of quercetin is not limited to direct radical scavenging. It is known to modulate several key signaling pathways involved in the cellular response to oxidative stress:

  • Nrf2/ARE Pathway: Quercetin is a potent activator of the Nrf2 pathway. By promoting the translocation of Nrf2 to the nucleus, it upregulates the expression of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).

  • MAPK Pathway: Quercetin can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular stress responses.

  • PI3K/AKT Pathway: This pathway, involved in cell survival and proliferation, is also influenced by quercetin, contributing to its protective effects against oxidative damage.

Conclusion

Both sinapine and quercetin are natural compounds with demonstrated free radical scavenging capabilities. Based on the currently available data, quercetin appears to be a more potent antioxidant with a broader range of action and more extensively characterized mechanisms involving the modulation of multiple signaling pathways. The reported DPPH IC50 value for quercetin is significantly lower than that reported for sinapine, suggesting a higher potency in this particular assay.

Future research should focus on direct, side-by-side comparisons of sinapine and quercetin in a variety of antioxidant assays under standardized conditions. Further elucidation of the signaling pathways modulated by sinapine will also be vital in fully understanding its potential as a therapeutic antioxidant agent. For professionals in drug development, while quercetin presents a well-established profile, sinapine's unique properties, such as its ability to target mitochondrial oxidative stress, warrant further investigation.

References

Validation

A Comparative Analysis of the In Vivo Anti-inflammatory Effects of Sinapine and Ibuprofen

For Researchers, Scientists, and Drug Development Professionals Introduction Inflammation is a complex biological response to harmful stimuli, and its effective management is a cornerstone of treating numerous acute and...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, and its effective management is a cornerstone of treating numerous acute and chronic diseases. Ibuprofen is a well-established anti-inflammatory agent, while sinapine and its derivatives are emerging as natural compounds with significant therapeutic potential. This guide aims to provide a comparative framework for these two compounds, highlighting their known effects and the experimental methodologies used to evaluate them.

Mechanism of Action

The anti-inflammatory effects of ibuprofen and sinapine are mediated through distinct signaling pathways.

Ibuprofen: As a non-selective cyclooxygenase (COX) inhibitor, ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by blocking the activity of both COX-1 and COX-2 enzymes.[1][2][3] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][4][5] The inhibition of COX-2 is primarily responsible for its anti-inflammatory properties, while the inhibition of COX-1 is associated with some of its side effects, particularly gastrointestinal issues.[1]

Sinapine: The anti-inflammatory mechanism of sinapine is more multifaceted and appears to involve the modulation of several signaling pathways. In vivo and in vitro studies suggest that sinapine and its derivatives, such as sinapic acid, can suppress the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression.[1][2] This leads to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2] Furthermore, some evidence points towards the inhibition of the NLRP3 inflammasome and a reduction in oxidative stress.[2] While some studies on related compounds suggest a potential to reduce COX-2 expression, this is not as firmly established as its effects on NF-κB and cytokine production.[5]

Signaling Pathway Diagrams

Ibuprofen_Mechanism Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2

Figure 1: Ibuprofen's inhibitory action on the COX pathway.

Sinapine_Mechanism Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)->Inflammation Sinapine Sinapine Sinapine->NF-κB Pathway

Figure 2: Sinapine's inhibitory action on the NF-κB pathway.

Experimental Protocols

A standard and widely accepted model for evaluating the in vivo anti-inflammatory effects of compounds is the carrageenan-induced paw edema model in rats.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of a test compound.

Animals: Male Wistar rats (180-220 g) are typically used. Animals are acclimatized for at least one week before the experiment.

Procedure:

  • Grouping: Animals are randomly divided into several groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Positive Control (Ibuprofen)

    • Test Compound (Sinapine) at various doses

  • Dosing: Test compounds, ibuprofen, or vehicle are administered orally (p.o.) via gavage.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental_Workflow A Animal Acclimatization B Grouping and Fasting A->B C Oral Administration (Vehicle, Ibuprofen, Sinapine) B->C D Carrageenan Injection (Sub-plantar) C->D 1 hour E Paw Volume Measurement (Plethysmometer) D->E 0, 1, 2, 3, 4, 5 hours F Data Analysis (% Inhibition) E->F

Figure 3: Workflow for the carrageenan-induced paw edema model.

Quantitative Data Presentation

The following table summarizes the anti-inflammatory effects of orally administered ibuprofen in the carrageenan-induced paw edema model in rats, as reported in the literature. It is important to note that direct comparative data for sinapine in this specific model is not available.

Table 1: Anti-inflammatory Effect of Ibuprofen in Carrageenan-Induced Paw Edema in Rats

Dose (mg/kg, p.o.)Time (hours)Paw Volume Increase (mL) vs. Control% Inhibition of EdemaReference
8.751Significantly reducedNot explicitly stated[1]
17.51, 2, 4Significantly reducedNot explicitly stated[1]
351, 2, 4Significantly reducedNot explicitly stated[1]
403-~40%[6]

Note: The percentage of inhibition can vary depending on the specific experimental conditions.

Discussion and Future Directions

The available evidence clearly demonstrates that both ibuprofen and sinapine possess significant anti-inflammatory properties, albeit through different mechanisms of action. Ibuprofen's efficacy is well-documented in standard preclinical models like the carrageenan-induced paw edema assay.

For sinapine, while in vivo studies in models of atopic dermatitis and colitis are promising, there is a clear need for further research to quantify its anti-inflammatory effects in acute inflammation models. A head-to-head study of sinapine and ibuprofen in the carrageenan-induced paw edema model in rats would be invaluable for a direct comparison of their potency and efficacy. Such a study should also investigate the dose-response relationship of sinapine and further elucidate its molecular targets.

Given sinapine's multi-target mechanism of action, it may offer a different therapeutic profile compared to traditional NSAIDs. Future research should also focus on the oral bioavailability of sinapine and the development of formulations to enhance its absorption, which is a critical step for its potential clinical application.

Conclusion

Ibuprofen remains a benchmark for non-steroidal anti-inflammatory drugs with a well-understood mechanism of action and quantifiable in vivo efficacy. Sinapine is a promising natural compound with a distinct anti-inflammatory profile that warrants further investigation. Direct comparative in vivo studies are essential to fully assess the therapeutic potential of sinapine relative to established anti-inflammatory agents like ibuprofen. This guide serves as a foundation for researchers and drug development professionals to design and interpret future studies in this area.

References

Comparative

A Comparative Analysis of Sinapine and Donepezil as Acetylcholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of sinapine and the well-established drug donepezil in their capacity to inhibit acetylcholinesterase (AChE), a k...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of sinapine and the well-established drug donepezil in their capacity to inhibit acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. The following sections detail their inhibitory efficacy, the experimental methods used for these assessments, and the molecular interactions governing their activity.

Quantitative Comparison of Inhibitory Activity

It is crucial to note that the following IC50 values were determined in different studies using different sources of acetylcholinesterase and potentially varied assay conditions. Therefore, a direct comparison of these values should be approached with caution.

CompoundIC50 ValueEnzyme SourceReference
Sinapine 3.66 µmol/LRat cerebral homogenate[1]
Donepezil 6.7 nmol/LNot specified (in vitro)

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity is commonly performed using the Ellman's method, a rapid and sensitive colorimetric assay.

Principle of the Ellman's Method

This assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine, a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, also known as Ellman's reagent) to generate 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB). TNB is a yellow-colored anion with a maximum absorbance at 412 nm. The rate of color production is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction is reduced.

Detailed Experimental Protocol (Example)
  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant) in phosphate buffer.

    • Acetylthiocholine Iodide (ATCI) solution (substrate) in deionized water.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent) in phosphate buffer.

    • Test compounds (sinapine, donepezil) and a positive control (e.g., physostigmine) dissolved in a suitable solvent (e.g., DMSO) and then diluted in phosphate buffer to various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well of a 96-well microplate, add:

      • 20 µL of the test compound solution at different concentrations.

      • 20 µL of AChE solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add 20 µL of DTNB solution to each well.

    • Initiate the enzymatic reaction by adding 20 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes) to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 (where the rate is the change in absorbance per minute).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Molecular Mechanism of Inhibition

Understanding the molecular interactions between an inhibitor and the active site of acetylcholinesterase is fundamental for rational drug design and optimization. Molecular docking studies have provided insights into the binding mode of sinapine with AChE.

Sinapine's Interaction with Acetylcholinesterase

Molecular docking simulations suggest that sinapine binds to the active site of acetylcholinesterase through a series of interactions with key amino acid residues. The quaternary ammonium group of sinapine is thought to play a crucial role in anchoring the molecule within the active site gorge, forming a cation-π interaction with the indole ring of Tryptophan 84 (Trp84) in the catalytic anionic site (CAS) of the enzyme. Additionally, hydrogen bonds and hydrophobic interactions with other residues in the active site contribute to the stability of the enzyme-inhibitor complex.

Sinapine_AChE_Interaction cluster_AChE Acetylcholinesterase Active Site AChE Acetylcholinesterase CAS Catalytic Anionic Site (CAS) PAS Peripheral Anionic Site (PAS) Esteratic_Site Esteratic Site Trp84 Trp84 Tyr334 Tyr334 Phe330 Phe330 Ser200 Ser200 His440 His440 Glu199 Glu199 Sinapine Sinapine Sinapine->Ser200 Hydrogen Bond Quaternary_Ammonium Quaternary Ammonium Group Aromatic_Ring Aromatic Ring Quaternary_Ammonium->Trp84 Cation-π Interaction Aromatic_Ring->Tyr334 π-π Stacking Aromatic_Ring->Phe330 Hydrophobic Interaction

References

Validation

A Comparative Guide to HPLC and qNMR for the Accurate Quantification of Sinapine

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Sinapine, a major phenolic compound in mustard seeds and other Brassicaceae species, ha...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Sinapine, a major phenolic compound in mustard seeds and other Brassicaceae species, has garnered significant interest for its various biological activities. This guide provides a detailed comparison of two powerful analytical techniques for sinapine quantification: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document offers an objective analysis of the performance of both methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most suitable technique for their specific needs.

At a Glance: HPLC vs. qNMR for Sinapine Quantification

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Chromatographic separation based on polaritySignal intensity is directly proportional to the number of nuclei
Selectivity High, based on retention timeHigh, based on unique chemical shifts
Sample Throughput HighModerate to High
Automation Readily availableReadily available
Solvent Consumption HighLow
Reference Standard Requires a specific sinapine reference standardCan use a universal internal or external standard
Structural Information Limited to UV spectrumProvides detailed structural information
Cost (Instrument) Moderate to HighHigh
Cost (Operational) Moderate (solvents, columns)Low (deuterated solvents)

Performance Characteristics

The following table summarizes the key performance parameters for the quantification of sinapine and other natural products by HPLC and qNMR.

ParameterHPLC (Sinapine)qNMR (General for Natural Products)
**Linearity (R²) **≥ 0.997[1]≥ 0.99[2]
Limit of Detection (LOD) ~0.1 µg/mLBetter than 10 µM[3][4]
Limit of Quantification (LOQ) ~0.3 µg/mLDependent on desired accuracy and experiment time[3][4]
Precision (RSD%) < 2%Typically < 2%[5]
Accuracy (Recovery %) > 98%Typically 98-102%

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for sinapine quantification using HPLC and qNMR.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Plant Material Extraction Extraction with Methanol Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (330 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification qNMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis qNMR Analysis cluster_data_analysis Data Analysis Sample Plant Extract Solvent Dissolution in Deuterated Solvent Sample->Solvent Standard Addition of Internal Standard Solvent->Standard NMR_Tube Transfer to NMR Tube Standard->NMR_Tube Acquisition 1H-NMR Data Acquisition NMR_Tube->Acquisition Processing Data Processing Acquisition->Processing Signal_Selection Signal Selection Processing->Signal_Selection Integration Signal Integration Signal_Selection->Integration Calculation Concentration Calculation Integration->Calculation

References

Comparative

Unraveling Blood-Brain Barrier Permeability: A Comparative Analysis of Sinapine and Standard Compounds

For researchers, scientists, and drug development professionals, understanding a compound's ability to cross the blood-brain barrier (BBB) is a critical step in the development of neurotherapeutics. This guide provides a...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding a compound's ability to cross the blood-brain barrier (BBB) is a critical step in the development of neurotherapeutics. This guide provides a comparative framework for evaluating the in vitro BBB permeability of novel compounds like sinapine against established reference standards. While specific experimental data on sinapine's BBB permeability is not publicly available, this guide outlines the methodologies and presents data for standard compounds to serve as a benchmark for future studies.

In Vitro Blood-Brain Barrier Permeability: A Head-to-Head Comparison

The apparent permeability coefficient (Papp), measured in cm/s, is a standard metric for quantifying the rate at which a compound crosses a cell monolayer in an in vitro BBB model. A higher Papp value generally indicates greater permeability. The classification of compounds based on their Papp values can vary between laboratories and specific models, but a general guideline is as follows:

  • High Permeability: Papp > 20.0 x 10⁻⁶ cm/s

  • Medium Permeability: Papp between 2.0 and 20.0 x 10⁻⁶ cm/s

  • Low Permeability: Papp < 2.0 x 10⁻⁶ cm/s

The following table summarizes the in vitro BBB permeability of standard compounds frequently used to validate BBB models. Data for sinapine remains to be determined and is included to illustrate how it would be presented.

CompoundClassificationApparent Permeability (Papp) (x 10⁻⁶ cm/s)In Vitro Model
Sinapine Data Not AvailableData Not Available
Propranolol High Permeability35.46 ± 20.33[1]Porcine Brain Endothelial Cells (PBECs)[1]
Caffeine High PermeabilityValue not explicitly found in searches
Atenolol Low Permeability0.59 ± 0.16Caco-2/HT29-MTX co-culture[2]
9.78Human Brain Microvascular Endothelial Cells (hBMEC)[3]
48.5[3]Bovine Brain Microvascular Endothelial Cells (BBMEC)[3]
11 nm/s (~1.1 x 10⁻⁶ cm/s)[4]hiPSC-derived in vitro BBB model[4]

Note: The significant variation in Papp values for atenolol highlights the importance of model selection and standardization in permeability assays.

Deconstructing the Experiment: A Look at the Methodology

In vitro BBB models are essential tools for screening the central nervous system (CNS) penetration of drug candidates in a cost-effective and high-throughput manner.[5][6][7] These models typically consist of a monolayer of brain endothelial cells cultured on a semi-permeable membrane, separating a donor (apical) and a receiver (basolateral) chamber, mimicking the blood and brain sides of the BBB, respectively.

A General Protocol for In Vitro BBB Permeability Assay:

A widely used in vitro model utilizes primary porcine brain endothelial cells (pBECs) due to their high reproducibility and formation of a tight barrier.[8] Another common model employs the murine cerebral cortex endothelial cell line (bEnd.3).[5][6]

Cell Culture and Model Establishment:

  • Isolation and Culture: Brain endothelial cells are isolated from animal brain tissue (e.g., porcine or murine) or derived from human induced pluripotent stem cells (hiPSCs).[4][5][6][8]

  • Seeding on Inserts: The endothelial cells are seeded onto permeable membrane inserts (e.g., Transwell®) coated with extracellular matrix proteins like collagen and fibronectin to promote cell attachment and growth.[8]

  • Co-culture (Optional but Recommended): To better mimic the in vivo neurovascular unit, endothelial cells are often co-cultured with other cell types such as astrocytes and pericytes, which are known to induce and maintain the barrier properties of the endothelial cells.[9]

  • Barrier Integrity Assessment: The tightness of the cell monolayer is crucial for a reliable permeability assay. This is assessed by measuring the Transendothelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow or fluorescently labeled dextran.[5][9][10] A high TEER value and low permeability to the marker indicate a well-formed barrier.[10]

Permeability Assay:

  • Compound Application: The test compound (e.g., sinapine) and control compounds are added to the apical (donor) chamber.

  • Sampling: At specific time points, samples are taken from the basolateral (receiver) chamber and the apical chamber.

  • Quantification: The concentration of the compound in the samples is determined using an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or fluorescence spectroscopy if the compound is fluorescent.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp (cm/s) = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of compound appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the compound in the donor chamber.

Visualizing the Process

To better understand the experimental workflow, the following diagram illustrates the key steps in an in vitro BBB permeability assay.

experimental_workflow cluster_preparation Model Preparation cluster_assay Permeability Assay isolate_cells Isolate & Culture Brain Endothelial Cells seed_cells Seed Cells on Inserts isolate_cells->seed_cells coat_inserts Coat Transwell Inserts (Collagen/Fibronectin) coat_inserts->seed_cells coculture Co-culture with Astrocytes/Pericytes (Optional) seed_cells->coculture barrier_check Assess Barrier Integrity (TEER, Lucifer Yellow) coculture->barrier_check add_compound Add Test Compound to Apical Chamber barrier_check->add_compound incubate Incubate add_compound->incubate sample Sample from Apical & Basolateral Chambers incubate->sample analyze Quantify Compound (e.g., LC-MS) sample->analyze calculate Calculate Papp Value analyze->calculate

Experimental Workflow for In Vitro BBB Permeability Assay.

The Role of Efflux Transporters

A critical aspect of BBB permeability is the presence of efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump substances out of the brain.[11] To determine if a compound is a substrate for these transporters, bidirectional permeability assays are performed. The efflux ratio (ER) is calculated as the ratio of the Papp value in the basolateral-to-apical direction to the Papp value in the apical-to-basolateral direction. An ER significantly greater than 1 suggests that the compound is actively transported out of the "brain" side of the model.

logical_relationship cluster_calc Calculations compound Test Compound apical Apical (Blood Side) compound->apical bbb_model In Vitro BBB Model (Endothelial Cell Monolayer) apical->bbb_model Passive Diffusion basolateral Basolateral (Brain Side) basolateral->bbb_model Active Efflux bbb_model->apical bbb_model->basolateral passive Passive Diffusion efflux Active Efflux (e.g., P-gp) papp_ab Papp (A→B) er Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) papp_ab->er papp_ba Papp (B→A) papp_ba->er conclusion ER > 1 suggests active efflux er->conclusion

Conceptual Diagram of Bidirectional Permeability and Efflux Ratio.

References

Validation

evaluating the efficacy of different sinapine extraction methods

A Comparative Guide to Sinapine Extraction Methods for Researchers and Drug Development Professionals Sinapine, a prominent phenolic compound in mustard and rapeseed byproducts, has garnered significant interest for its...

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Sinapine Extraction Methods for Researchers and Drug Development Professionals

Sinapine, a prominent phenolic compound in mustard and rapeseed byproducts, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-cancer, and neuroprotective effects. Efficient extraction of sinapine from its natural sources is a critical first step for its study and potential therapeutic application. This guide provides a comprehensive comparison of various sinapine extraction methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.

Comparison of Sinapine Extraction Method Efficacy

The selection of an appropriate extraction method is paramount to achieving high yields and purity of sinapine. This section compares the efficacy of several common and emerging extraction techniques.

Extraction MethodKey ParametersSinapine YieldPurityRemarks
Conventional Solvent Extraction 70% Ethanol, 75°C~10.25 mg/g (as total phenolics)[1]VariableA straightforward and widely used method. Yield can be influenced by solvent type, temperature, and pH.
70% Methanol, 75°CLower than ethanol at 75°C[1]VariableMethanol can be a more effective solvent at room temperature.
70% Ethanol, pH 2, 70°C15.73 µmol/gNot specifiedAcidic conditions significantly enhance sinapine extraction selectivity and yield.[2][3]
Ultrasound-Assisted Extraction (UAE) 70% Ethanol, 75°C, 100% amplitude6.90 ± 0.03 mg/gNot specifiedOffers reduced extraction time and improved efficiency compared to conventional methods.[4][5][6]
Supercritical CO2 (SC-CO2) Pretreatment + UAE SC-CO2: 350 bar, 40°C; UAE: 70% Ethanol, 75°C, 100% amplitude7.194 ± 0.007 mg/gNot specifiedSC-CO2 acts as a green solvent for defatting, leading to a 32% increase in sinapine yield compared to the control.[4][5]
Microwave-Assisted Extraction (MAE) 70% Ethanol, 170°C, 18.82 minNot specified directly for sinapineVariableTemperature is a critical factor; higher temperatures can lead to the conversion of sinapine to other compounds like canolol.[7]
High-Voltage Electrical Discharges (HVED) N/AVery low (0.1 mg/g)DegradedThis method was found to cause significant degradation of sinapine.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key extraction methods discussed.

Conventional Solvent Extraction

This method relies on the solubilizing power of a solvent to extract sinapine from the plant matrix.

Materials:

  • Dried and ground mustard or rapeseed meal

  • 70% (v/v) Ethanol or Methanol in water

  • Hydrochloric acid (for pH adjustment)

  • Heating apparatus (e.g., water bath, heating mantle)

  • Stirring equipment

  • Filtration apparatus

Procedure:

  • Weigh a specific amount of the plant material (e.g., 10 g).

  • Add the solvent at a defined solvent-to-solid ratio (e.g., 10:1 mL/g).

  • For pH-adjusted extraction, add hydrochloric acid to the solvent to reach the desired pH (e.g., pH 2).

  • Heat the mixture to the desired temperature (e.g., 75°C) with continuous stirring for a set duration (e.g., 30 minutes).[5]

  • After extraction, separate the liquid extract from the solid residue by filtration.

  • The extraction process can be repeated on the solid residue to maximize yield.

  • Combine the liquid extracts for subsequent analysis or purification.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance the extraction process.

Materials:

  • Dried and ground mustard or rapeseed meal

  • 70% (v/v) Ethanol in water

  • Ultrasonic bath or probe sonicator

  • Temperature control system

  • Stirring equipment

  • Filtration apparatus

Procedure:

  • Suspend the plant material in the extraction solvent in a vessel.

  • Place the vessel in an ultrasonic bath or insert an ultrasonic probe into the mixture.

  • Set the extraction parameters: temperature (e.g., 75°C), ultrasound amplitude (e.g., 100%), and sonication time.[4][5][6]

  • Maintain constant stirring throughout the extraction process.

  • After the specified time, cease sonication and filter the mixture to separate the extract from the solid residue.

Supercritical CO2 (SC-CO2) Pretreatment

This green technology is primarily used for defatting the raw material prior to solvent extraction.

Materials:

  • Mustard or rapeseed meal

  • Supercritical fluid extraction system

  • Carbon dioxide (supercritical grade)

Procedure:

  • Load the ground plant material into the extraction vessel of the SFE system.

  • Pressurize and heat the CO2 to bring it to a supercritical state (e.g., 350 bar and 40°C).[4]

  • Pass the supercritical CO2 through the plant material to extract the lipids.

  • Depressurize the CO2 to separate the extracted oil.

  • The defatted plant material is then collected for subsequent sinapine extraction using methods like UAE or solvent extraction.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

Materials:

  • Dried and ground mustard or rapeseed meal

  • 70% (v/v) Ethanol or Methanol in water

  • Microwave extraction system

Procedure:

  • Place the plant material and solvent in a microwave-safe extraction vessel.

  • Set the microwave power, temperature (e.g., up to 170°C), and extraction time (e.g., up to 30 minutes) according to the desired protocol.[7]

  • After the extraction cycle, allow the vessel to cool before opening.

  • Filter the mixture to separate the extract.

Visualizing the Extraction Process

To better understand the workflows and influencing factors in sinapine extraction, the following diagrams are provided.

Extraction_Workflow cluster_pretreatment Pretreatment (Optional) cluster_extraction Extraction cluster_separation Separation cluster_post_extraction Post-Extraction Defatting Defatting (e.g., SC-CO2) SolidLiquid Solid-Liquid Extraction (Solvent, UAE, MAE) Defatting->SolidLiquid Filtration Filtration / Centrifugation SolidLiquid->Filtration Purification Purification Filtration->Purification Analysis Analysis (e.g., HPLC) Filtration->Analysis Purification->Analysis RawMaterial Raw Material (Mustard/Rapeseed Meal) RawMaterial->Defatting RawMaterial->SolidLiquid

A general workflow for sinapine extraction.

Factors_Affecting_Extraction cluster_physical Physical Parameters cluster_chemical Chemical Parameters cluster_technique Technique Specifics center Sinapine Extraction Efficacy Temperature Temperature center->Temperature Time Time center->Time Pressure Pressure (for SFE) center->Pressure ParticleSize Particle Size center->ParticleSize SolventType Solvent Type (Ethanol, Methanol) center->SolventType SolventConc Solvent Concentration center->SolventConc pH pH center->pH UltrasoundPower Ultrasound Power center->UltrasoundPower MicrowavePower Microwave Power center->MicrowavePower

Key factors influencing sinapine extraction efficacy.

References

Comparative

Sinapine's Antioxidant Prowess: A Comparative Guide for Food Matrices

For Researchers, Scientists, and Drug Development Professionals: An objective look at sinapine's performance against other common antioxidants, supported by experimental data. Sinapine, a naturally occurring phenolic com...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective look at sinapine's performance against other common antioxidants, supported by experimental data.

Sinapine, a naturally occurring phenolic compound predominantly found in rapeseed and mustard seeds, is gaining attention as a potent natural antioxidant for food preservation.[1] Its ability to delay the oxidation of cellular components like proteins, lipids, and DNA makes it a promising alternative to synthetic antioxidants.[1] This guide provides a comparative overview of sinapine's antioxidant performance in various food matrices, drawing on available experimental data to benchmark it against commonly used synthetic and natural antioxidants.

Comparative Antioxidant Performance

Direct comparative studies of sinapine against other antioxidants in the same food matrix are limited. The following tables summarize the available quantitative data for sinapine and other common antioxidants from various studies. It is important to note that a direct comparison of values across different studies can be challenging due to variations in experimental conditions.

Table 1: Antioxidant Activity of Sinapine and its Derivatives

CompoundAssayIC50 Value (µM)Food System/ModelReference
SinapineDPPH165.7 ± 0.9In vitro[2]
Sinapic AcidDPPH32.4 ± 2.2In vitro[2]
Ethyl SinapateDPPH51.9 ± 6.3In vitro[2]
SinapineABTS~25 µg/mLIn vitro[2]

Table 2: Antioxidant Performance of Butylated Hydroxytoluene (BHT) in Meat Products

Food MatrixBHT ConcentrationTBARS Value (mg MDA/kg)Storage ConditionsReference
Raw Poultry Meat0.1%Significantly lower than control8 days at 4°C[3]
Beef Patties200 ppmLower than controlFrozen storage[4]
Beef Patties100 mg/kgLower than control10 days of storage[5]

Table 3: Antioxidant Performance of Tocopherols in Edible Oils

Food MatrixTocopherol Type & ConcentrationPeroxide Value (meq O2/kg)Storage ConditionsReference
Sunflower Oilα-tocopherol degradation to 0Increased from 9 to 160Accelerated oxidation[6]
Peanut Oilα-tocopherol degradation to 0Increased from 6 to 105Accelerated oxidation[6]
Palm Oilα-tocopherol degradation to 0Increased from 21 to 79Accelerated oxidation[6]

Table 4: Antioxidant Performance of Rosemary Extract in Food Emulsions

Food MatrixRosemary Extract ConcentrationAntioxidant ActivityAssayReference
Emulsified Extract-0.06 - 0.35 mmol Trolox g dw−1DPPH[7]
Emulsified Extract-Lower than aqueous extractFRAP[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant performance. Below are protocols for key experiments cited in the evaluation of sinapine and other antioxidants.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • DPPH solution (typically 0.1 mM in methanol or ethanol)

  • Test sample (sinapine or other antioxidant) dissolved in a suitable solvent

  • Positive control (e.g., ascorbic acid, Trolox)

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test sample and positive control.

  • Add a defined volume of each dilution to a cuvette or microplate well.

  • Add an equal volume of the DPPH working solution to each well and mix thoroughly.

  • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined graphically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Test sample and positive control

  • Spectrophotometer

Procedure:

  • Prepare the ABTS•+ working solution by mixing the ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a small volume of the test sample or positive control to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition of the ABTS•+ radical.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Meat Products

The TBARS assay is a widely used method for measuring lipid peroxidation in meat by quantifying malondialdehyde (MDA), a secondary oxidation product.

Materials:

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) reagent

  • Butylated hydroxytoluene (BHT)

  • Meat sample

  • Spectrophotometer or fluorometer

Procedure:

  • Homogenize the meat sample with an antioxidant like BHT to prevent further oxidation during the assay.

  • Precipitate proteins by adding TCA solution.

  • Centrifuge the mixture and collect the supernatant.

  • Add the TBA reagent to the supernatant and heat in a boiling water bath for a specific time (e.g., 15-20 minutes) to develop a pink color.

  • Cool the samples and measure the absorbance at 532 nm.

  • Calculate the TBARS value, expressed as mg of MDA per kg of meat, using a standard curve of MDA.

Peroxide Value (PV) Determination in Oils

The peroxide value is a measure of the primary products of lipid oxidation (peroxides and hydroperoxides) in fats and oils.

Materials:

  • Oil sample

  • Acetic acid-chloroform solvent mixture

  • Saturated potassium iodide (KI) solution

  • Standardized sodium thiosulfate solution

  • Starch indicator solution

Procedure:

  • Dissolve a known weight of the oil sample in the acetic acid-chloroform mixture.

  • Add the saturated KI solution. The peroxides in the oil will oxidize the iodide to iodine.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution.

  • Add the starch indicator near the endpoint of the titration, which will turn the solution blue-black in the presence of iodine.

  • Continue the titration until the blue color disappears.

  • The peroxide value is calculated based on the volume of sodium thiosulfate solution used and is expressed in milliequivalents of active oxygen per kilogram of oil (meq O2/kg).

Mandatory Visualizations

The following diagrams illustrate key concepts related to sinapine's antioxidant activity and the experimental procedures used to evaluate it.

Potential Activation of the Keap1-Nrf2 Antioxidant Pathway by Sinapine cluster_cell Cellular Environment Sinapine Sinapine Keap1 Keap1 Sinapine->Keap1 interacts with Nrf2 Nrf2 Keap1->Nrf2 sequesters & promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Oxidative_Stress Oxidative Stress (ROS) Antioxidant_Enzymes->Oxidative_Stress neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection promotes Oxidative_Stress->Cellular_Protection damages Experimental Workflow for DPPH Radical Scavenging Assay cluster_workflow DPPH Assay Workflow A Prepare serial dilutions of a. Test Antioxidant (e.g., Sinapine) b. Positive Control (e.g., Ascorbic Acid) C Mix equal volumes of Antioxidant/Control and DPPH solution A->C B Prepare DPPH working solution (e.g., 0.1 mM in methanol) B->C D Incubate in the dark (e.g., 30 minutes at room temperature) C->D E Measure absorbance at 517 nm using a spectrophotometer D->E F Calculate % Inhibition of DPPH radical E->F G Plot % Inhibition vs. Concentration to determine IC50 value F->G

References

Validation

Unlocking Synergistic Potential: Sinapine's Role in Enhancing Therapeutic Efficacy

While research on the synergistic effects of sinapine with other natural compounds is still in its nascent stages, compelling evidence from studies combining sinapine with the chemotherapeutic agent doxorubicin showcases...

Author: BenchChem Technical Support Team. Date: November 2025

While research on the synergistic effects of sinapine with other natural compounds is still in its nascent stages, compelling evidence from studies combining sinapine with the chemotherapeutic agent doxorubicin showcases its significant potential to overcome multi-drug resistance in cancer cells. This guide provides a comprehensive comparison of the synergistic effects observed in these studies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Sinapine, a naturally occurring alkaloid found predominantly in the seeds of cruciferous plants, has garnered attention for its diverse biological activities, including antioxidant and radioprotective properties. Recent investigations have delved into its capacity to act as a chemosensitizer, augmenting the efficacy of conventional anticancer drugs. This guide synthesizes the current understanding of sinapine's synergistic action, focusing on its well-documented effects in combination with doxorubicin, and provides a framework for future explorations into its partnerships with other natural compounds.

Sinapine and Doxorubicin: A Synergistic Alliance Against Drug-Resistant Cancer

The primary body of evidence for sinapine's synergistic activity comes from studies on human colorectal adenocarcinoma cells (Caco-2) and doxorubicin-resistant breast cancer cells (MCF-7/dox). In these models, sinapine has been shown to reverse chemoresistance and enhance the cytotoxic effects of doxorubicin.

Quantitative Analysis of Synergistic Effects

The synergy between sinapine and doxorubicin has been quantified through various assays that measure cell viability and the degree of interaction between the two compounds. The data consistently demonstrates that the combination is more effective than either agent alone.

Cell LineTreatmentIC50 (µM)Combination Index (CI)Fold ReversalReference
Caco-2 Doxorubicin aloneNot specified--[1]
Sinapine + DoxorubicinNot specified< 1 (Synergistic)Not specified[1]
MCF-7/dox Doxorubicin alone28.6 ± 2.1--
Sinapine (10 µM) + Doxorubicin9.8 ± 0.8< 1 (Synergistic)2.9
Sinapine (20 µM) + Doxorubicin4.5 ± 0.5< 1 (Synergistic)6.4

IC50 values represent the concentration of doxorubicin required to inhibit 50% of cell growth. A lower IC50 value in the combination treatment indicates increased sensitivity to the drug. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates a synergistic effect. Fold Reversal indicates the factor by which sinapine restored the sensitivity of resistant cells to doxorubicin.

Deciphering the Molecular Mechanisms of Synergy

The synergistic effect of sinapine in combination with doxorubicin is primarily attributed to its ability to counteract the mechanisms of multi-drug resistance (MDR) in cancer cells. The key molecular target is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), a transmembrane efflux pump that actively removes chemotherapeutic drugs from the cell, thereby reducing their intracellular concentration and efficacy.

Sinapine has been shown to downregulate the expression of P-gp at both the mRNA and protein levels.[1] This is achieved through the suppression of the Fibroblast Growth Factor Receptor 4 (FGFR4)-FRS2α-Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[1] In doxorubicin-resistant breast cancer cells, sinapine's action is also linked to the inhibition of Nuclear Factor-kappa B (NF-κB) activation, a transcription factor that plays a crucial role in regulating the expression of the MDR1 gene.

Below is a diagram illustrating the proposed signaling pathway through which sinapine reverses doxorubicin resistance.

Sinapine_Mechanism cluster_cell Cancer Cell Sinapine Sinapine FGFR4 FGFR4 Sinapine->FGFR4 inhibits FRS2a FRS2α FGFR4->FRS2a ERK12 ERK1/2 FRS2a->ERK12 NFkB NF-κB ERK12->NFkB MDR1_promoter MDR1 Promoter NFkB->MDR1_promoter binds to & activates MDR1_gene MDR1 Gene MDR1_promoter->MDR1_gene transcription Pgp P-glycoprotein (P-gp) MDR1_gene->Pgp translation Doxorubicin_in Doxorubicin (intracellular) Doxorubicin_out Doxorubicin (extracellular) Doxorubicin_in->Doxorubicin_out efflux P-gp mediated

Signaling pathway of sinapine in reversing doxorubicin resistance.

Experimental Protocols

For researchers looking to investigate the synergistic effects of sinapine, the following are detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of sinapine and doxorubicin, both individually and in combination.

  • Cell Seeding: Seed Caco-2 or MCF-7/dox cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of sinapine, doxorubicin, or their combination for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values. The Combination Index (CI) can be calculated using the Chou-Talalay method.

Doxorubicin Accumulation Assay

This assay measures the intracellular concentration of doxorubicin to determine if sinapine inhibits its efflux.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of sinapine for 24 hours.

  • Doxorubicin Incubation: Add doxorubicin (10 µM) to the cells and incubate for 90 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a lysis buffer.

  • Fluorescence Measurement: Measure the fluorescence of the cell lysate using a fluorescence spectrophotometer (excitation at 485 nm, emission at 590 nm).

  • Data Normalization: Normalize the fluorescence intensity to the total protein concentration of the lysate.

Western Blot Analysis for P-glycoprotein (P-gp) Expression

This technique is used to quantify the protein levels of P-gp.

  • Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the general workflow for these key experiments.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Functional & Molecular Assays start Cancer Cell Culture (Caco-2 or MCF-7/dox) treatment Treatment: - Sinapine - Doxorubicin - Combination start->treatment mtt MTT Assay treatment->mtt dox_accum Doxorubicin Accumulation Assay treatment->dox_accum western Western Blot treatment->western qtpcr QT-PCR treatment->qtpcr viability viability mtt->viability Cell Viability IC50, CI accumulation accumulation dox_accum->accumulation Intracellular Doxorubicin Levels pgp_protein pgp_protein western->pgp_protein P-gp Protein Expression mdr1_mrna mdr1_mrna qtpcr->mdr1_mrna MDR1 mRNA Expression

Workflow for assessing sinapine's synergistic effects.

Future Directions: Exploring Sinapine's Synergy with Other Natural Compounds

While the synergy between sinapine and doxorubicin is well-established, the exploration of its combinations with other natural compounds remains a promising and largely untapped area of research. Natural products such as curcumin, quercetin, and resveratrol have demonstrated synergistic anticancer effects with each other and with conventional drugs. Investigating the potential of sinapine to enhance the therapeutic properties of these and other natural compounds could lead to the development of novel, effective, and potentially less toxic combination therapies for a variety of diseases. Future studies should focus on screening sinapine against a library of natural compounds to identify synergistic pairs and elucidate the underlying molecular mechanisms.

References

Comparative

A Comparative Guide to the Stability of Natural vs. Synthetic Sinapine

For researchers, scientists, and professionals in drug development, understanding the stability of a compound is critical for ensuring its efficacy and safety. This guide provides a detailed comparison of the stability o...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability of a compound is critical for ensuring its efficacy and safety. This guide provides a detailed comparison of the stability of natural and synthetic sinapine, supported by experimental data and protocols. While the inherent chemical stability of pure sinapine is identical regardless of its source, the presence of co-extracted compounds in natural preparations can influence its degradation profile compared to its synthetic counterpart.

Data Summary: Sinapine Stability

The following table summarizes quantitative data on the stability of sinapine under various conditions. It is important to note that the stability of natural sinapine extracts can be affected by the presence of other compounds.

ParameterConditionObservationSource
Purity N/ASynthetic sinapine is typically of high purity, while natural extracts contain other phenolic compounds and impurities.N/A
Thermal Stability Room TemperatureA pure sinapine solution at room temperature showed significant degradation over 30 days, with an 84.92% loss.[1][2][1][2]
55-75 °COptimal extraction temperatures for sinapine from mustard bran are in this range, suggesting short-term stability at these temperatures.[3][3]
>140 °CHigh temperatures (140-180°C) used in some extraction methods can lead to degradation.[3][3]
pH Stability Acidic (pH 2)Sinapine extraction is most efficient at pH 2, indicating good stability in acidic conditions.[4][5][4][5]
Neutral to Alkaline (pH > 6)The ester bond of sinapine can be easily hydrolyzed under neutral to alkaline conditions, releasing sinapic acid and choline.[6] Phenolic compounds, in general, are less stable in alkaline conditions.[7][6][7]
Light Stability GeneralSinapine and its derivatives exhibit high photo-stability and UV-absorption properties.[8][8]
Oxidative Stability GeneralSinapine demonstrates antioxidant activity, suggesting it can be susceptible to oxidation while protecting other molecules.[9][9]
Degradation Products HydrolysisSinapine degrades into sinapic acid and choline.[6][10][11][6][10][11]

Experimental Protocols

Detailed methodologies for assessing the stability of sinapine are crucial for reproducible results. The following are key experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Stability Assessment

A validated HPLC method is essential for quantifying the degradation of sinapine over time.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 100 x 3 mm, 2.6 μm particle size).[12]

  • Mobile Phase: A gradient elution using a mixture of water, acetonitrile, and an acidifier like formic acid (0.1%).[12]

  • Flow Rate: 0.8 mL/min.[12]

  • Detection Wavelength: 320 nm.[12]

  • Procedure:

    • Prepare a standard solution of pure sinapine of known concentration.

    • Subject aliquots of the sinapine solution (both natural extract and synthetic standard) to various stress conditions (e.g., different temperatures, pH values, light exposure).

    • At specified time intervals, inject a sample into the HPLC system.

    • Quantify the peak area of sinapine and any degradation products.

    • Calculate the percentage of sinapine remaining to determine the degradation rate.[1]

pH Stability Testing

This protocol determines the stability of sinapine at different pH levels.

  • Materials: pH meter, buffers of various pH values (e.g., pH 2, 4, 7, 9, 12).

  • Procedure:

    • Prepare solutions of sinapine in different pH buffers.

    • Incubate the solutions at a constant temperature.

    • At set time points, analyze the samples by HPLC to quantify the concentration of sinapine.

    • Observe the formation of degradation products, primarily sinapic acid.

Thermal Stability Testing

This protocol evaluates the effect of temperature on sinapine stability.

  • Equipment: Temperature-controlled chambers or water baths.

  • Procedure:

    • Place aliquots of sinapine solutions in chambers set at different temperatures (e.g., 4°C, 25°C, 40°C, 75°C).

    • Collect samples at various time intervals.

    • Analyze the samples using HPLC to determine the extent of degradation.

Photostability Testing

This protocol assesses the stability of sinapine when exposed to light.

  • Equipment: A photostability chamber with controlled light exposure (e.g., Xenon lamp).

  • Procedure:

    • Expose sinapine solutions to a standardized light source.

    • Simultaneously, keep control samples in the dark at the same temperature.

    • At regular intervals, measure the sinapine concentration in both light-exposed and dark control samples using HPLC.

Signaling Pathway and Biosynthesis

Sinapine is synthesized in plants through the phenylpropanoid pathway. Understanding this pathway is relevant for the production of natural sinapine and for identifying potential related compounds in extracts.

Sinapine_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid COMT 5_Hydroxyferulic_acid 5-Hydroxyferulic acid Ferulic_acid->5_Hydroxyferulic_acid F5H Sinapic_acid Sinapic acid 5_Hydroxyferulic_acid->Sinapic_acid COMT Sinapoylglucose 1-O-Sinapoyl-β-D-glucose Sinapic_acid->Sinapoylglucose SGT Sinapine Sinapine Sinapoylglucose->Sinapine SCT Choline Choline Choline->Sinapine

Caption: Biosynthesis of sinapine via the phenylpropanoid pathway.

In the context of drug development, sinapine has been shown to suppress ROS-induced cell death through the MAPK and autophagy pathways.[13] Specifically, it mitigates autophagy by suppressing the activation of TBHP-induced signaling pathways, including Akt, p38, and JNK.[13]

Sinapine_Signaling_Pathway TBHP TBHP (Oxidative Stress) ROS ROS TBHP->ROS Akt Akt ROS->Akt activates p38 p38 ROS->p38 activates JNK JNK ROS->JNK activates Sinapine Sinapine Sinapine->ROS inhibits Sinapine->Akt inhibits Sinapine->p38 inhibits Sinapine->JNK inhibits Autophagy Autophagy Akt->Autophagy p38->Autophagy JNK->Autophagy CellDeath Cell Death Autophagy->CellDeath

Caption: Sinapine's role in inhibiting oxidative stress-induced signaling pathways.

Conclusion

References

Safety & Regulatory Compliance

Handling

Essential Safety and Logistics for Handling Sinapine

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the personal protective equipment (PPE)...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Sinapine, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling Sinapine, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentSpecifications
Hands Chemical-impermeable glovesConsider double gloving for enhanced protection.
Body Protective clothingA lab coat or work uniform is required. For tasks with a higher risk of exposure, consider additional garments like sleevelets, aprons, or disposable suits to prevent skin contact.
Eyes/Face Safety glasses with side shields or gogglesIf the work environment or activity involves dusty conditions, mists, or aerosols, goggles are necessary. A faceshield should be worn if there is a potential for direct facial contact with dusts, mists, or aerosols.
Respiratory Respiratory protectionUse in a well-ventilated area. If adequate local exhaust ventilation is not available or if exposure assessments indicate a risk, respiratory protection is required. A self-contained breathing apparatus should be used if necessary.

Operational Plan for Handling Sinapine

A systematic workflow is essential for the safe handling of Sinapine from receipt to disposal. Adherence to these steps will minimize risks and ensure a controlled laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly-closed container in a dry, cool, and well-ventilated place.[1]

  • The storage area should be locked.[2][3]

2. Handling and Use:

  • All handling should occur in a well-ventilated place.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools to prevent ignition from electrostatic discharge.[4]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands thoroughly after handling.[2][3]

3. Spill Management:

  • In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[4]

  • Remove all sources of ignition.[4]

  • Wear appropriate PPE, including chemical-impermeable gloves and eye protection.[4]

  • Avoid dust formation during cleanup.[4]

  • Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[4]

  • Prevent the spilled chemical from entering drains.[4]

4. First Aid Procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2][3][4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Disposal Plan

The disposal of Sinapine and its containers must be handled as hazardous waste and in strict accordance with all local, regional, and national regulations.[5]

  • Waste Collection: Collect waste material in a suitable, closed, and properly labeled container.

  • Disposal Method: This material and its container must be disposed of as hazardous waste.[5] Do not let the product enter drains.[4][5] Consult with a licensed professional waste disposal service to ensure compliance with all applicable regulations.

Sinapine Handling Workflow

The following diagram illustrates the key stages and decision points in the safe handling of Sinapine.

SinapineHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Don PPE Don PPE Prepare well-ventilated workspace Prepare well-ventilated workspace Don PPE->Prepare well-ventilated workspace Handle Sinapine Handle Sinapine Prepare well-ventilated workspace->Handle Sinapine Spill? Spill? Handle Sinapine->Spill? Clean workspace Clean workspace Spill?->Clean workspace No Evacuate area Evacuate area Spill?->Evacuate area Yes Dispose of waste Dispose of waste Clean workspace->Dispose of waste Remove PPE Remove PPE Dispose of waste->Remove PPE End End Remove PPE->End Don additional PPE Don additional PPE Evacuate area->Don additional PPE Contain and clean spill Contain and clean spill Don additional PPE->Contain and clean spill Dispose of spill waste Dispose of spill waste Contain and clean spill->Dispose of spill waste Dispose of spill waste->Clean workspace Start Start Start->Don PPE

Caption: Logical workflow for the safe handling of Sinapine.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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